Product packaging for Hydrazine sulfate(Cat. No.:CAS No. 1184-66-3; 10034-93-2)

Hydrazine sulfate

Cat. No.: B7799358
CAS No.: 1184-66-3; 10034-93-2
M. Wt: 130.13 g/mol
InChI Key: ZGCHATBSUIJLRL-UHFFFAOYSA-N
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Description

Hydrazine sulfate, with the chemical formula N₂H₆SO₄ or [N₂H₅]+[HSO4]− and a molecular weight of 130.12 g·mol⁻¹, is a white, water-soluble crystalline solid at room temperature . It is a salt of hydrazinium and bisulfate, typically prepared by treating an aqueous solution of hydrazine with sulfuric acid . With a melting point of 254°C and a density of 1.37 g/cm³, it is often preferred in laboratory settings over pure hydrazine due to its non-volatile nature and greater stability against atmospheric oxidation during storage . This compound is valued in industrial and laboratory chemical synthesis as a safe and convenient source of hydrazine . Its applications include serving as a catalyst in the production of acetate fibers, in the analysis and synthesis of minerals, and in testing for arsenic in metals . It also functions as a refining agent for rare metals and as a reducing agent in the analysis of minerals and slag . This compound is strictly for research and industrial use. It is classified as a potential human carcinogen by the U.S. Department of Health and Human Services' National Toxicology Program, which lists it as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies . It is toxic and exposure can lead to adverse effects including nausea, dizziness, nerve damage (polyneuritis), and inflammation . It is a monoamine oxidase inhibitor (MAOI) and can be incompatible with alcohol, certain drugs like barbiturates and meperidine, and tyramine-rich foods . This product is offered "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. It is illegal to market this compound as a cancer therapy, and it has never been approved by the U.S. FDA for the treatment of any medical condition . Clinical trials have not supported its efficacy for this purpose, and it has been shown to increase the incidence of tumors in laboratory animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4N2.H2O4S<br>H6N2O4S B7799358 Hydrazine sulfate CAS No. 1184-66-3; 10034-93-2

Properties

IUPAC Name

hydrazine;sulfuric acid
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InChI

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)
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InChI Key

ZGCHATBSUIJLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

NN.OS(=O)(=O)O
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Molecular Formula

H4N2.H2O4S, H6N2O4S
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Related CAS

13464-80-7, Array
Details Compound: Hydrazine, sulfate (2:1)
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DSSTOX Substance ID

DTXSID8020703
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Molecular Weight

130.13 g/mol
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Physical Description

Hydrazine sulfate appears as a white crystalline solid. Obtained by neutralizing the base hydrazine with sulfuric acid., White solid; [Hawley]
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Boiling Point

DECOMPOSES (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Solubility

greater than or equal to 0.1 mg/mL at 70 °F (NTP, 1992), 0.04 g/100 g ethanol at 25 °C, 3.41 g/100 g water, 14.39 g/100 g water at 80 °C, Water approximately .03 (mg/mL), Water (hot) freely soluble (mg/mL), EtOH insoluble (mg/mL), Ion Chromatographic Analysis: (mg/mL), Column: IC-Pak C (Waters Assoc.) with a Cation Guard Column (Waters Assoc.) installed between the pump and injector. (mg/mL), Injector: Model 9125 (Rheodyne) with a 20 uL loop or equivalent. (mg/mL), Mobile Phase: 8 mM Nitric Acid/0.05 mM EDTA (mg/mL), Flow Rate: 1.2 mL/min (mg/mL), Detection: Model 430 Conductivity (Waters Assoc.). 5000 µS range. Polarity negative. (mg/mL), Sample Preparation: Weighed amounts (approximately 4 mg) are placed in 50 mL volumetric flasks and diluted to volume with the mobile phase. The diluted samples ( approximately 80 µg/mL) are analyzed directly. (mg/mL), Injection Volume: 20 uL (mg/mL), Temperature: 35°C (detector only) (mg/mL)
Details Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94
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Density

1.37 (NTP, 1992) - Denser than water; will sink, 1.378
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Color/Form

Orthorhombic crystals; glass like plates or prisms, White crystalline powder

CAS No.

1184-66-3; 10034-93-2, 10034-93-2, 1184-66-3
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Melting Point

489 °F (NTP, 1992), 254 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852
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Foundational & Exploratory

Unveiling the Orthorhombic Architecture of Hydrazine Sulfate: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive analysis of the crystal structure of hydrazine (B178648) sulfate (B86663) (N₂H₆SO₄), a compound of interest for researchers, scientists, and professionals in drug development. This document provides a detailed overview of its crystallographic parameters, experimental protocols for its structural determination, and a visual representation of the analytical workflow.

Introduction

Hydrazine sulfate, a salt formed from the neutralization of hydrazine with sulfuric acid, presents as a white, crystalline solid.[1][2] Its stability compared to pure hydrazine makes it a more suitable compound for various laboratory and industrial applications.[2][3] Understanding its precise three-dimensional atomic arrangement is crucial for predicting its chemical behavior, physical properties, and potential interactions in biological systems. This guide delves into the crystallographic data obtained through neutron diffraction, offering a foundational understanding of its solid-state structure.

Crystal Structure Data

The crystal structure of this compound has been determined to be orthorhombic.[4][5][6] The key crystallographic data, refined through neutron diffraction, are summarized in the tables below. These parameters define the unit cell and the arrangement of atoms within it.

Crystal System Space Group
OrthorhombicP2₁2₁2₁[4]

Table 1: Crystal System and Space Group of this compound.

Lattice Parameters Value (Å)
a8.232(5)[4]
b9.145(5)[4]
c5.535(2)[4]
Unit Cell Volume (ų) 416.5
Molecules per Unit Cell (Z) 4[4]

Table 2: Unit Cell Dimensions and Volume of this compound.

Experimental Protocol: Neutron Diffraction Analysis

The determination of the crystal and molecular structure of this compound was achieved through single-crystal neutron diffraction. This technique is particularly advantageous for locating hydrogen atoms, which is essential for understanding the complex hydrogen-bonding networks in hydrazinium (B103819) salts.[4][7]

3.1. Crystal Preparation and Data Collection:

  • Crystal Growth: Single crystals of this compound suitable for neutron diffraction were grown.

  • Diffractometer Setup: A four-circle diffractometer was utilized for data collection.

  • Neutron Wavelength: A neutron wavelength of 0.981 Å was employed for the diffraction experiment.[4]

  • Data Collection: The intensities of a comprehensive set of reflections were measured. The collected data were then corrected for absorption and Lorentz effects. A total of 899 unique reflections were used in the subsequent structural refinement.[4]

3.2. Structure Refinement:

  • Initial Model: The initial atomic positions were based on previous X-ray diffraction studies.

  • Least-Squares Refinement: The structural model was refined using the least-squares method. This iterative process minimizes the difference between the observed and calculated structure factors.

  • Parameter Refinement: Positional and anisotropic thermal parameters for all atoms were refined.

  • Final Structure Validation: The final refined structure was validated by comparing it with existing neutron and X-ray structure determinations, showing identical molecular geometries.[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the crystal structure of this compound using neutron diffraction.

experimental_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_growth Single Crystal Growth diffractometer Neutron Diffractometer crystal_growth->diffractometer data_measurement Measure Reflection Intensities diffractometer->data_measurement data_correction Data Correction (Absorption, Lorentz) data_measurement->data_correction initial_model Initial Structural Model data_correction->initial_model least_squares Least-Squares Refinement initial_model->least_squares parameter_refinement Refine Atomic Parameters least_squares->parameter_refinement final_model Final Crystal Structure parameter_refinement->final_model

Caption: Workflow for this compound Crystal Structure Determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, determined through neutron diffraction. The quantitative data presented in the tables, along with the outlined experimental protocol and workflow visualization, offer a comprehensive resource for researchers and scientists. The orthorhombic crystal system and the specific lattice parameters provide a fundamental basis for further computational modeling, understanding of its solid-state properties, and its potential applications in various scientific fields.

References

Spectroscopic Analysis of Hydrazine Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of hydrazine (B178648) sulfate (B86663) ([N₂H₅]⁺[HSO₄]⁻). Hydrazine sulfate is a salt of hydrazine utilized in various industrial and laboratory settings, from a reducing agent in chemical synthesis to a precursor in the pharmaceutical industry.[1][2] A thorough understanding of its structural and chemical properties through spectroscopic analysis is crucial for quality control, reaction monitoring, and drug development. This document details the principles and experimental protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound. Key spectral data are summarized in tabular form for easy reference, and experimental workflows are visualized to provide clear, actionable guidance for researchers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule.[3] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes. For this compound, IR spectroscopy helps in identifying the characteristic vibrations of the hydrazinium (B103819) ion (N₂H₅⁺) and the hydrogen sulfate ion (HSO₄⁻).

Key IR Absorptions for this compound

The IR spectrum of this compound displays characteristic peaks corresponding to N-H and S-O bond vibrations. A notable absorption is typically observed around 2350 cm⁻¹ for the N=N bond in hydrazine compounds.[4] Additional shifts can occur due to intermolecular interactions and the crystalline structure.

Functional Group Vibrational Mode **Characteristic Absorption (cm⁻¹) **Reference
N-HStretching3090 - 3200[4]
N=NStretching~2350[4]
N-HBendingDiminished upon irradiation[4]
S=OStretching1000 - 1250General Range
S-OStretching800 - 1000General Range

Table 1: Summary of key infrared absorption bands for this compound and its constituent ions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of solid samples with minimal preparation.

  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Preparation : Place a small amount of dry, crystalline this compound powder directly onto the ATR crystal.

  • Data Acquisition : Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectral Collection : Collect the infrared spectrum over a typical range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.

  • Data Processing : The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

experimental_workflow_ftir cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing p1 Clean ATR Crystal p2 Record Background Spectrum p3 Place this compound Powder on Crystal a1 Apply Pressure with Anvil p3->a1 a2 Collect Spectrum (4000-400 cm⁻¹) a1->a2 d1 Ratio Sample vs. Background a2->d1 d2 Final Absorbance Spectrum d1->d2

ATR-FTIR Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. For this compound, ¹H NMR and deuteron (B1233211) NMR are particularly useful for studying the dynamics of the hydrazinium ion.

NMR Spectral Data

Studies have shown that in solid this compound, the two NH₃ groups in the N₂H₆²⁺ ion have distinctly different environments.[5] The motion in this compound has been analyzed in terms of NH₃ reorientation and 180° flips of the N₂H₆²⁺ ions below a phase transition temperature of 481 K.[5][6] Above this temperature, translational diffusion of the ions is observed.[5][6] For solution-state NMR, deuterated solvents such as D₂O are used.

Nucleus Technique Key Observations Reference
¹HRotating Frame Relaxation (T₁ρ)Minima at 167 K and 315 K, indicating molecular motion.[6]
²H (Deuteron)Single Crystal ResonanceSpectrum is constant up to 483 K, then narrows to a single line, indicating the onset of rapid translational diffusion.[5][6]

Table 2: Summary of NMR observations for solid-state this compound.

Experimental Protocol: Solution ¹H NMR
  • Sample Preparation : Weigh approximately 5-25 mg of this compound.[7]

  • Dissolution : Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-1.0 mL of Deuterium (B1214612) Oxide, D₂O) in a clean vial.[7][8] this compound is soluble in water.[1][9]

  • Filtration : To remove any insoluble impurities, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

  • Shimming : Place the NMR tube in the spectrometer. The instrument's magnetic field is then homogenized (shimmed) using the deuterium lock signal from the solvent to maximize spectral resolution.

  • Data Acquisition : Acquire the ¹H NMR spectrum. An internal standard, such as DSS for aqueous samples, can be added for precise chemical shift referencing.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound itself does not have strong chromophores for direct UV-Vis analysis. Therefore, its quantification typically relies on indirect methods where hydrazine reacts with a chromogenic agent to produce a colored compound that can be measured spectrophotometrically.[10][11]

Indirect UV-Vis Methods

Two common methods involve the reaction of hydrazine to form a colored complex:

  • Reaction with p-Dimethylaminobenzaldehyde : In an acidic medium, hydrazine reacts with p-dimethylaminobenzaldehyde to form a yellow-colored quinoid compound with a maximum absorbance (λ_max) at 458 nm.[10][11] The color intensity is directly proportional to the hydrazine concentration.

  • Reaction with Fe(III) and 2,2'-Bipyridyl : Hydrazine reduces Fe(III) ions to Fe(II) ions. The resulting Fe(II) then reacts with 2,2'-bipyridyl to form a stable, red-pink complex with a λ_max at 523 nm.[12]

Method Reagents Product λ_max (nm) Reference
ASTM D1385-07 Analoguep-Dimethylaminobenzaldehyde, AcidYellow Quinoid Compound458[10][11]
Fe(II) ComplexationFe(III), 2,2'-BipyridylRed-Pink Fe(II)-Bipyridyl Complex523[12]

Table 3: Summary of indirect UV-Vis spectrophotometric methods for hydrazine determination.

Experimental Protocol: Fe(II) Complexation Method

This protocol is based on the reduction of Fe(III) and subsequent complexation.[12]

  • Reagent Preparation :

    • This compound Standard : Prepare a stock solution of this compound of known concentration in deionized water.

    • Fe(III) Solution : Prepare a 0.1 M solution of ammonium (B1175870) ferric sulfate in deionized water containing a few drops of concentrated sulfuric acid.

    • 2,2'-Bipyridyl Solution : Prepare a 0.01 M solution by dissolving the reagent in a small amount of ethanol (B145695) and diluting with deionized water.

  • Reaction :

    • In a volumetric flask, add a known volume of the sample containing this compound.

    • Add a specific volume of the Fe(III) solution.

    • Add the 2,2'-bipyridyl reagent solution and mix.

    • The reaction is often heated (e.g., to 60°C) to ensure complete complex formation.[12]

  • Measurement :

    • Dilute the final solution to the mark with deionized water.

    • Measure the absorbance of the resulting red-pink solution at 523 nm using a UV-Vis spectrophotometer against a reagent blank.

  • Quantification : Determine the hydrazine concentration by comparing the absorbance to a calibration curve prepared from standard this compound solutions.

uv_vis_protocol cluster_reaction Reaction Steps cluster_measurement Spectrophotometry r1 Sample with Hydrazine (N₂H₄) r2 Add Fe³⁺ Solution r1->r2 r3 Add 2,2'-Bipyridyl r2->r3 r4 Heat to 60°C r3->r4 r5 Formation of Red-Pink [Fe(bipy)₃]²⁺ Complex r4->r5 m1 Measure Absorbance at 523 nm r5->m1 m2 Quantify using Calibration Curve m1->m2

UV-Vis determination of hydrazine via Fe(II) complexation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a small molecule like hydrazine, derivatization is often necessary for effective analysis by techniques like HPLC-MS/MS.[13] This process increases the molecular weight and improves chromatographic retention and ionization efficiency.

Fragmentation and Derivatization

Direct analysis of hydrazine is challenging due to its low molecular weight. A common derivatization strategy involves reacting hydrazine with an aldehyde, such as p-anisaldehyde. This reaction forms a larger, more stable molecule.[13] The molecular ion of the derivatized product then undergoes fragmentation in the mass spectrometer, producing a characteristic pattern of fragment ions that can be used for quantification and confirmation.

Analysis Type Method Key Details Reference
Quantitative AssayHPLC-MS/MS with DerivatizationReacts with p-anisaldehyde (2:1). Parent ion (m/z 269.1) fragments to product ions (m/z 134.1, 136.1).[13]

Table 4: Mass spectrometry approach for hydrazine analysis.

Experimental Protocol: HPLC-MS/MS after Derivatization
  • Sample Preparation : Prepare aqueous samples containing this compound. For urine samples, initial filtration may be required.[13]

  • Derivatization : Add the derivatizing agent (e.g., p-anisaldehyde) to the sample. An isotopically labeled internal standard (e.g., ¹⁵N₂-hydrazine) should be added before this step for accurate quantification via isotope dilution.[13]

  • Chromatography : Inject the derivatized sample into an HPLC system. A suitable column (e.g., C18) is used to separate the derivatized analyte from other matrix components.

  • Mass Spectrometry : The eluent from the HPLC is directed to the mass spectrometer source (e.g., electrospray ionization - ESI).

  • Data Acquisition : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (e.g., m/z 269.1 → 134.1 for the derivatized hydrazine).[13]

ms_fragmentation cluster_fragments Characteristic Fragments parent Derivatized Hydrazine Molecular Ion (m/z 269.1) f1 Product Ion 1 (m/z 134.1) Used for Quantitation parent->f1 Fragmentation f2 Product Ion 2 (m/z 136.1) Used for Confirmation parent->f2 Fragmentation

Logical fragmentation pathway in MS/MS analysis.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to fully characterize its structure and quantify its presence. IR and NMR spectroscopy are powerful tools for probing the solid-state structure and molecular dynamics. For quantitative analysis in solution, indirect UV-Vis methods and derivatization-based LC-MS/MS provide high sensitivity and selectivity. The protocols and data presented in this guide offer a foundational framework for researchers working with this compound, enabling robust and reliable characterization for a range of scientific and developmental applications.

References

Hydrazine Sulfate: A Comprehensive Technical Guide to its Chemical Reactivity and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine (B178648) sulfate (B86663) ((N₂H₅)HSO₄) is a salt of hydrazine that presents as a white, crystalline solid.[1][2] It is notably less volatile and less susceptible to atmospheric oxidation compared to pure hydrazine, making it a more stable and safer alternative for various laboratory and industrial applications.[3][4] This guide provides an in-depth analysis of the chemical reactivity and properties of hydrazine sulfate, with a focus on its applications in organic synthesis, its biological implications, and established analytical methodologies. Quantitative data are presented in structured tables, and detailed experimental protocols for key reactions and analyses are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of its multifaceted nature.

Physicochemical Properties

This compound is a colorless, odorless, crystalline solid.[5][6] Its physical and chemical properties are summarized in the tables below, compiled from various sources.

Table 1: Physical Properties of this compound
PropertyValueReferences
Molecular Formula H₆N₂O₄S[5]
Molecular Weight 130.12 g/mol [6][7][8][9]
Appearance White, crystalline powder or colorless rhombic crystals[5][6][7]
Melting Point 254 °C (decomposes)[5][6][7][8][9][10]
Density 1.37 g/cm³[5][7]
Solubility in Water 2.87 g/100 g at 20°C[7]
3.41 g/100 g at 25°C[7][10]
14.4 g/100 g at 80°C[6][7]
Solubility in Ethanol (B145695) Insoluble[5][7]
pH of 0.2 M solution 1.3[8]
Table 2: Chemical and Toxicological Properties of this compound
PropertyDescriptionReferences
Chemical Stability Stable under normal storage conditions.[5][11]
Reactivity Strong reducing agent.[5] Reacts with strong oxidizers and bases.[5][11]
Incompatibilities Strong oxidizing agents, nitrites, strong bases, metals, and metal oxides.[5][12]
Hazardous Decomposition Upon heating, it can decompose to produce nitrogen oxides and sulfur oxides.[11][12]
LD50 (Oral, Rat) 601 mg/kg[9][11][13]
LD50 (Oral, Mouse) 434 mg/kg[11][13]
Carcinogenicity Suspected human carcinogen.[6][11][13]

Chemical Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent in organic chemistry, primarily utilized as a stable source of hydrazine.[4] Its applications range from the reduction of functional groups to the synthesis of various heterocyclic compounds.[14]

As a Reducing Agent: The Wolff-Kishner Reduction

One of the most notable applications of hydrazine is in the Wolff-Kishner reduction, which deoxygenates aldehydes and ketones to their corresponding alkanes.[15][16][17] The reaction is typically carried out under basic conditions at elevated temperatures.[15][18] this compound can be used as the hydrazine source in a modified procedure.[19]

This protocol is a general representation of the Huang-Minlon modification, which allows for shorter reaction times and improved yields.[15][20]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone (1 equivalent), this compound (4-5 equivalents), and a high-boiling solvent such as diethylene glycol.

  • Base Addition: Add a strong base, such as potassium hydroxide (B78521) pellets (4-5 equivalents), to the mixture.

  • Hydrazone Formation: Heat the mixture to reflux (around 100-130 °C) for 1-2 hours to facilitate the formation of the hydrazone intermediate. Water will be generated during this step.

  • Water Removal: Reconfigure the apparatus for distillation and remove the water and any excess hydrazine by distilling it off. This will allow the reaction temperature to rise.

  • Decomposition of Hydrazone: Once the water is removed, the temperature of the reaction mixture is raised to 190-200 °C and maintained for 3-6 hours to induce the decomposition of the hydrazone, leading to the formation of the alkane and the evolution of nitrogen gas.[19]

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with dilute acid and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude alkane product, which can be further purified by distillation or chromatography.

Wolff_Kishner_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup & Purification Ketone Ketone Mix Combine Reactants Ketone->Mix HydrazineSulfate This compound HydrazineSulfate->Mix Solvent High-Boiling Solvent (e.g., Diethylene Glycol) Solvent->Mix Base Base (e.g., KOH) Base->Mix Reflux Heat to Reflux (1-2h) Hydrazone Formation Mix->Reflux Distill Distill off H₂O and excess Hydrazine Reflux->Distill Heat Heat to 190-200°C (3-6h) Alkane Formation Distill->Heat Cool Cool Reaction Mixture Heat->Cool Extract Dilute with H₂O & Extract Cool->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Product Dry->Purify Product Alkane Product Purify->Product

Synthesis of Hydrazones

Hydrazones are formed by the reaction of hydrazine with aldehydes or ketones and are important intermediates in various chemical syntheses.[21][22][23]

This protocol is adapted from general procedures for hydrazone formation.[24]

  • Preparation of Hydrazine Solution: In a flask, dissolve this compound (1 equivalent) and sodium acetate (B1210297) (2 equivalents) in water by heating gently.[24] Cool the solution and add methanol (B129727). Filter off the precipitated sodium sulfate.

  • Reaction: Prepare a solution of the aldehyde or ketone (1 equivalent) in a suitable solvent like methanol or ethanol. Add the filtered hydrazine solution to the carbonyl compound solution.

  • Precipitation: The hydrazone may precipitate immediately upon mixing or after a short period of refluxing.[24] The reaction mixture is then cooled to facilitate complete precipitation.

  • Isolation and Purification: The solid hydrazone is collected by vacuum filtration, washed with a small amount of cold solvent (e.g., ethanol or ether) to remove impurities, and then dried.[24] Recrystallization from a suitable solvent can be performed for further purification.

Hydrazone_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification HydrazineSol Prepare Hydrazine Solution (this compound + NaOAc in H₂O/MeOH) Mix Combine Solutions HydrazineSol->Mix CarbonylSol Prepare Aldehyde/Ketone Solution in Alcohol CarbonylSol->Mix React Stir/Reflux Mix->React Cool Cool to Precipitate React->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry the Product Wash->Dry Product Hydrazone Product Dry->Product

Biological Activity and Mechanism of Action

This compound has been investigated for its potential as an anti-cachexia agent in cancer patients.[12][25] The proposed mechanism of action involves the inhibition of gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates.[12]

Inhibition of Gluconeogenesis

It is hypothesized that cancer cells have a high rate of glucose consumption (the Warburg effect), and the host compensates by increasing gluconeogenesis, which is an energy-intensive process that contributes to cancer-related weight loss (cachexia).[12] Hydrazine is thought to inhibit the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key regulatory enzyme in the gluconeogenesis pathway.[12][25] By inhibiting PEPCK, this compound may reduce the host's energy expenditure and potentially limit the glucose supply to the tumor.[12][26]

Gluconeogenesis_Inhibition cluster_pathway Gluconeogenesis Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PEPCK PEPCK Oxaloacetate->PEPCK PEP Phosphoenolpyruvate (PEP) Glucose Glucose PEP->Glucose Multiple Steps PEPCK->PEP HydrazineSulfate This compound HydrazineSulfate->PEPCK Inhibits

Synthesis and Analytical Protocols

Synthesis of this compound

This compound can be synthesized through various methods, with a common laboratory-scale preparation involving the reaction of sodium hypochlorite (B82951) with ammonia, followed by precipitation with sulfuric acid.[3]

This protocol is based on the procedure described in Organic Syntheses.[3]

  • Preparation of Sodium Hypochlorite Solution: In a large flask surrounded by an ice bath, prepare a solution of sodium hydroxide in water. Pass chlorine gas through the cooled solution until the desired weight gain is achieved, ensuring the solution remains alkaline.[3]

  • Reaction with Ammonia: In a large evaporating dish, combine aqueous ammonia, water, and a gelatin solution. Add the prepared sodium hypochlorite solution to this mixture.

  • Concentration: Rapidly heat the mixture and boil it down to approximately one-third of its original volume.

  • Purification: Cool the concentrated solution thoroughly with ice and filter it to remove any solid impurities.[3]

  • Precipitation: Place the filtered solution in a precipitating jar and cool it to 0 °C using an ice-salt bath. Slowly add concentrated sulfuric acid with constant stirring. This compound will precipitate out as a white solid.[3]

  • Isolation: Allow the mixture to stand in the cold for several hours to ensure complete precipitation. Collect the crystals by vacuum filtration and wash them with cold alcohol. The product can be further purified by recrystallization from hot water.[3]

Hydrazine_Sulfate_Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction & Concentration cluster_isolation Precipitation & Isolation NaOCl Prepare NaOCl solution (Cl₂ + NaOH) Mix Combine NaOCl and Ammonia Mixture NaOCl->Mix AmmoniaMix Prepare Ammonia Mixture (NH₃ + H₂O + Gelatin) AmmoniaMix->Mix Boil Boil to Concentrate Mix->Boil CoolFilter Cool and Filter Boil->CoolFilter Precipitate Add H₂SO₄ to Precipitate CoolFilter->Precipitate Isolate Filter and Wash Product Precipitate->Isolate Product This compound Crystals Isolate->Product

Analytical Methods for Quantification

Accurate quantification of hydrazine is crucial due to its toxicity. Several methods exist, including spectrophotometric and chromatographic techniques.

This method is designed for the determination of hydrazine in air samples and involves collection in an acidic solution followed by colorimetric analysis.[27]

  • Sample Collection: Draw a known volume of air through a midget bubbler containing 0.1 M hydrochloric acid.[27]

  • Sample Preparation: Transfer the bubbler solution to a 50-mL volumetric flask. Neutralize the solution with 1.8 M sodium hydroxide. Immediately add a solution of p-dimethylaminobenzaldehyde in methanol. Allow the mixture to stand for 30 minutes for color development.[27][28]

  • Analysis: Dilute the solution to the 50-mL mark with glacial acetic acid.[28] Measure the absorbance of the solution at 480 nm using a spectrophotometer against a reagent blank.[27][29]

  • Quantification: Prepare a calibration curve using standard solutions of this compound. Determine the concentration of hydrazine in the sample by comparing its absorbance to the calibration curve.[27][29]

NIOSH_Analysis_Workflow cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Analysis Collect Collect Air Sample in 0.1 M HCl Bubbler Transfer Transfer to Volumetric Flask Collect->Transfer Neutralize Neutralize with NaOH Transfer->Neutralize Derivatize Add p-dimethylaminobenzaldehyde (Color Development) Neutralize->Derivatize Dilute Dilute with Acetic Acid Derivatize->Dilute Measure Measure Absorbance at 480 nm Dilute->Measure Quantify Quantify Hydrazine Measure->Quantify Calibrate Prepare Calibration Curve with Standards Calibrate->Quantify Result Hydrazine Concentration Quantify->Result

Safety and Handling

This compound is toxic and a suspected carcinogen.[6][11][13] It should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory.[11] It is incompatible with strong oxidizing agents and bases.[5][11] In case of skin contact, wash the affected area immediately and thoroughly with water. All waste containing this compound must be disposed of as hazardous waste according to local regulations.

Conclusion

This compound is a valuable and versatile chemical reagent with significant applications in organic synthesis. Its stability compared to anhydrous hydrazine makes it a preferred choice for many reactions. However, its toxicity and potential carcinogenicity necessitate strict adherence to safety protocols. A thorough understanding of its chemical properties, reactivity, and biological effects is essential for its safe and effective use in research, development, and industrial settings. The detailed protocols and data presented in this guide are intended to provide a solid foundation for professionals working with this important compound.

References

An In-depth Technical Guide to the In Vitro Toxicology of Hydrazine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrazine (B178648) sulfate (B86663) (HS) is a chemical compound with a history of industrial use and investigation as a therapeutic agent.[1][2] However, its application is constrained by significant toxicological concerns. Classified as a probable human carcinogen, hydrazine sulfate exhibits a range of adverse effects at the cellular level.[3][4][5] This technical guide provides a comprehensive overview of the in vitro toxicology of this compound, focusing on its cytotoxicity, genotoxicity, and the underlying molecular mechanisms. It is intended to serve as a core resource for professionals in research and drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key toxicological pathways to facilitate a deeper understanding of its cellular impacts.

Cytotoxicity Profile

This compound induces dose-dependent cytotoxicity in various in vitro models. The primary mechanisms involve the disruption of cellular and mitochondrial membrane integrity, leading to a decline in cell viability.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated across different cell lines and endpoints. The following table summarizes key quantitative findings from the literature.

Cell LineExposure DurationAssay TypeEndpointResultReference
Primary Rat Hepatocytes4 hoursLDH LeakageEC₅₀80 mM[6]
Primary Rat Hepatocytes4 hoursMTT AssayEC₅₀30 mM[6]
MutaMouse FE1 (Lung Epithelial)24 hoursCell Titer-GloTC₉₀8 mM[3]
Human Prostate (LNCaP, PC-3)Not specifiedGrowth Inhibition-No growth inhibition observed[7]
Rat Prostate (MAT-LyLu)Not specifiedGrowth Inhibition-No growth inhibition observed[7]

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. TC₉₀ (Toxic Concentration 90%): The concentration that causes 90% cell death. LDH (Lactate Dehydrogenase) Leakage: An indicator of cell membrane damage. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: An indicator of mitochondrial function and cell viability.

Genotoxicity Profile

This compound is a recognized genotoxic agent, capable of inducing DNA damage through various mechanisms, including the generation of DNA adducts and induction of DNA repair processes.[8] In vitro studies have consistently reported positive genotoxic effects, both with and without metabolic activation.[8]

Evidence of Genotoxicity
  • DNA Repair Synthesis: this compound was shown to induce unscheduled DNA synthesis (UDS) in human WI-38 fibroblasts, indicating the activation of DNA repair mechanisms in response to DNA damage.[9] In the hepatocyte primary culture/DNA repair test, it elicited positive responses in mouse hepatocytes.[10][11][12]

  • DNA Adduct Formation: The genotoxicity of hydrazine is linked to its ability to form DNA adducts. Following exposure, N7-methylguanine and O⁶-methylguanine adducts have been identified in the liver of rodents, suggesting a mechanism involving DNA methylation.[3]

  • Mutagenicity: Results regarding the mutagenicity of this compound are mixed. It produced weakly positive results in a mouse lymphoma assay but was reported to be negative in an in vitro mutation test using MutaMouse FE1 lung epithelial cells.[3][13]

Molecular Mechanisms of Toxicity

The toxic effects of this compound are multifactorial, stemming from its ability to induce oxidative stress, disrupt mitochondrial function, and interfere with critical metabolic and signaling pathways.

Oxidative Stress

A primary mechanism of this compound toxicity is the induction of oxidative stress. Its metabolism is thought to generate free radicals, overwhelming the cell's antioxidant defenses.[6][8][14] Key events include:

  • Reactive Oxygen Species (ROS) Generation: Increased production of ROS leads to damage of cellular macromolecules.[6]

  • Glutathione (B108866) (GSH) Depletion: A significant decrease in the levels of reduced glutathione (GSH), a critical cellular antioxidant, is observed upon exposure.[6]

  • Lipid Peroxidation: ROS-mediated damage to lipids compromises membrane integrity.[6]

  • Inhibition of Antioxidant Enzymes: this compound has been shown to reduce catalase activity, further impairing the cell's ability to neutralize ROS.[6]

Mitochondrial Dysfunction

Mitochondria are a key target of this compound. It inhibits the mitochondrial enzyme succinate (B1194679) dehydrogenase, leading to impaired mitochondrial function, depletion of ATP, and the formation of megamitochondria.[6]

Metabolic and Signaling Pathway Interference
  • Inhibition of Gluconeogenesis: this compound irreversibly inhibits phosphoenolpyruvate (B93156) carboxykinase (PEP-CK), a key enzyme in gluconeogenesis.[1][2]

  • Cell Cycle Arrest: Exposure to hydrazine leads to S-phase cell cycle arrest, which is supported by transcriptomic data showing the activation of genes associated with the G2/M DNA damage checkpoint.[3][13]

  • Functional Pyridoxine (Vitamin B6) Deficiency: Hydrazine compounds can inhibit pyridoxine, a crucial cofactor for the synthesis of the neurotransmitter GABA, potentially explaining observed neurotoxic effects.[15]

Visualizations: Pathways and Workflows

Diagram: Proposed Mechanism of this compound-Induced Hepatotoxicity

HS This compound Metabolism Cellular Metabolism (e.g., Cytochrome P450, Peroxidases) HS->Metabolism FreeRadicals Free Radical Generation Metabolism->FreeRadicals ROS Increased ROS FreeRadicals->ROS GSH_Depletion GSH Depletion FreeRadicals->GSH_Depletion depletes antioxidant reserves Catalase_Inhibition Catalase Inhibition FreeRadicals->Catalase_Inhibition inhibits enzyme OxidativeStress Oxidative Stress ROS->OxidativeStress GSH_Depletion->OxidativeStress Catalase_Inhibition->OxidativeStress Mito Mitochondrial Dysfunction OxidativeStress->Mito LipidP Lipid Peroxidation OxidativeStress->LipidP DNADamage DNA Damage (Adducts, Strand Breaks) OxidativeStress->DNADamage CellDeath Cytotoxicity / Apoptosis Mito->CellDeath ATP depletion MembraneDamage Membrane Damage LipidP->MembraneDamage DNADamage->CellDeath activates apoptotic pathways MembraneDamage->CellDeath LDH leakage

Caption: this compound metabolism leads to oxidative stress and mitochondrial damage.

Diagram: Experimental Workflow for Assessing In Vitro Cytotoxicity

Start Start: Cell Culture (e.g., Primary Hepatocytes) Plating Seed Cells in Multi-well Plates Start->Plating Treatment Treat with this compound (Dose-Response) Plating->Treatment Incubation Incubate (e.g., 4-24 hours) Treatment->Incubation Assay1 LDH Assay Incubation->Assay1 Assay2 MTT Assay Incubation->Assay2 Data1 Measure LDH Leakage (Membrane Integrity) Assay1->Data1 Data2 Measure Formazan (B1609692) (Mitochondrial Activity) Assay2->Data2 Analysis Calculate EC50 / TC90 Data1->Analysis Data2->Analysis

Caption: General workflow for determining this compound cytotoxicity in vitro.

Detailed Experimental Protocols

Protocol: Assessment of Cytotoxicity in Primary Rat Hepatocytes

This protocol is based on the methodology described for evaluating acute hydrazine-induced cytotoxicity.[6]

  • 1. Cell Isolation and Culture:

    • Isolate primary hepatocytes from male Fischer 344 rats (225–300 g) via collagenase perfusion.

    • Culture the isolated hepatocytes in Chee's medium supplemented with insulin/transferrin/sodium selenite (B80905) (ITS), gentamicin, and dexamethasone.

    • Plate cells in collagen-coated multi-well plates at a suitable density and allow them to attach.

  • 2. Hydrazine Exposure:

    • Prepare a range of hydrazine (HzN) concentrations (e.g., 10 mM to 150 mM) in the culture medium.

    • After cell attachment, replace the medium with the medium containing the various concentrations of hydrazine. Include a vehicle control group.

    • Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a humidified incubator.

  • 3. Cytotoxicity Assessment:

    • Lactate Dehydrogenase (LDH) Leakage Assay (Membrane Integrity):

      • At the end of the exposure period, collect the cell culture supernatant.

      • Lyse the remaining cells in the wells to determine the maximum LDH release.

      • Measure LDH activity in both supernatant and lysate samples using a commercially available LDH assay kit, following the manufacturer's instructions.

      • Calculate the percentage of LDH leakage relative to the total LDH content.

    • MTT Assay (Mitochondrial Function):

      • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

      • Incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

      • Solubilize the formazan crystals using a suitable solvent (e.g., DMSO).

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

      • Express results as a percentage of the control group's mitochondrial activity.

Protocol: Unscheduled DNA Synthesis (UDS) Assay

This protocol is adapted from the description of genotoxicity testing in human fibroblasts.[9]

  • 1. Cell Culture and Treatment:

    • Culture human Passage 23 WI-38 fibroblasts in standard conditions.

    • Expose the cells to various concentrations of this compound (e.g., 1x10⁻⁷ M to 1x10⁻³ M) for 90 minutes.

    • During the exposure, include ³H-thymidine (e.g., 1 µCi/mL) in the medium.

  • 2. ³H-Thymidine Incorporation:

    • After the 90-minute co-exposure, remove the this compound-containing medium.

    • Add fresh medium containing only ³H-thymidine and incubate for an additional period (e.g., 3 hours) to allow for the incorporation of the radiolabel during DNA repair.

  • 3. Measurement of UDS:

    • Harvest the cells and isolate the DNA.

    • Measure the amount of incorporated ³H-thymidine using liquid scintillation counting.

    • An increase in ³H-thymidine incorporation in non-S-phase cells, relative to controls, indicates UDS and a positive genotoxic response.

Conclusion

The in vitro toxicological profile of this compound is characterized by significant cytotoxicity and genotoxicity. The primary mechanisms of action are centered around the induction of oxidative stress and mitochondrial damage, which culminate in cell death. Furthermore, its ability to cause DNA damage and interfere with crucial cellular processes like cell cycle progression and metabolism underscores its carcinogenic potential. The data and protocols summarized in this guide provide a foundational resource for evaluating the risks associated with this compound and for the development of safer alternatives in various applications.

References

Preliminary Investigation into Hydrazine Sulfate's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine (B178648) sulfate (B86663), a simple chemical compound, has been the subject of investigation for its potential anti-cancer and anti-cachexia properties for several decades. The primary proposed mechanism of action centers on its ability to inhibit gluconeogenesis, the metabolic pathway responsible for endogenous glucose production, by targeting the key enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK). This document provides a technical overview of the preliminary investigations into hydrazine sulfate's mechanism of action, summarizing key quantitative data from clinical studies, outlining experimental methodologies, and visualizing the proposed biochemical pathways and experimental workflows. While early studies suggested potential benefits in cancer-associated weight loss, subsequent larger clinical trials have yielded conflicting results, and the compound is not approved for the treatment of cancer or cachexia. This guide aims to provide a comprehensive resource for researchers interested in the historical context and scientific investigation of this compound.

Proposed Mechanism of Action: Inhibition of Gluconeogenesis

The central hypothesis for the therapeutic potential of this compound lies in its ability to disrupt tumor metabolism by limiting the availability of glucose, a primary energy source for cancer cells.[1] This is proposed to occur through the inhibition of gluconeogenesis, a process that is often upregulated in cancer patients, contributing to a state of negative energy balance and cachexia.[2]

Targeting Phosphoenolpyruvate Carboxykinase (PEPCK)

The key regulatory enzyme in the gluconeogenic pathway is Phosphoenolpyruvate Carboxykinase (PEPCK).[2][3] This enzyme catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in the synthesis of glucose from non-carbohydrate precursors such as lactate, amino acids, and glycerol. This compound is proposed to act as an inhibitor of PEPCK, thereby blocking this crucial step and reducing the overall rate of gluconeogenesis.[2][3][4][5] By decreasing the host's glucose production, it is theorized that this compound could limit the glucose supply to the tumor, potentially impeding its growth and alleviating the metabolic burden on the patient.[1]

Hydrazine_Sulfate_Mechanism_of_Action cluster_gluconeogenesis Gluconeogenesis Pathway Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Phosphoenolpyruvate Phosphoenolpyruvate Oxaloacetate->Phosphoenolpyruvate PEPCK Glucose Glucose Phosphoenolpyruvate->Glucose Multiple Steps Hydrazine_Sulfate Hydrazine_Sulfate Hydrazine_Sulfate->Oxaloacetate Inhibits

Proposed mechanism of this compound on gluconeogenesis.

Quantitative Data from Clinical Investigations

Several clinical trials have been conducted to evaluate the efficacy of this compound in cancer patients, particularly in the context of cancer cachexia. The results of these studies have been varied. Below are tables summarizing quantitative data from key publications.

Patient Outcomes from a Placebo-Controlled Trial

A study by Chlebowski et al. (1987) evaluated the effect of this compound on weight and appetite in cancer patients with weight loss.

OutcomeThis compound (n=41)Placebo (n=38)p-value
Maintained or Increased Weight 83%53%< 0.05
Appetite Improvement 63%25%< 0.05
Table 1: Summary of patient outcomes after 30 days of treatment.[6]
Effects on Carbohydrate Metabolism

A randomized, double-blind, placebo-controlled trial by Chlebowski et al. (1984) investigated the influence of this compound on abnormal carbohydrate metabolism in cancer patients with weight loss.

ParameterThis compoundPlacebop-value
Initial 2-hr Glucose (mg/dl) 169 +/- 24 (S.E.)--
Final 2-hr Glucose (mg/dl) 128 +/- 12 (S.E.)No improvement< 0.05
Total Glucose Production (mg/kg/min) 2.463.07< 0.05
Table 2: Changes in glucose metabolism after 30 days of treatment.[7]

It is important to note that larger, subsequent clinical trials, including those conducted by the National Cancer Institute, did not demonstrate a survival benefit or consistent improvement in quality of life for patients receiving this compound.[8][9][10]

Experimental Protocols

Detailed, step-by-step experimental protocols from the foundational studies on this compound are not always exhaustively reported in the publications. However, the methodologies can be summarized as follows.

In Vitro PEPCK Inhibition Assay (General Methodology)

While specific protocols for this compound are not detailed in the provided search results, a general approach to assessing PEPCK inhibition in vitro would involve the following steps:

  • Enzyme Preparation: Isolation and purification of PEPCK from a suitable source (e.g., rat liver cytosol).

  • Assay Mixture: Preparation of a reaction mixture containing a buffer, the substrate oxaloacetate, a cofactor (like GTP or ITP), and a coupling enzyme system to measure the product (phosphoenolpyruvate) formation.

  • Inhibitor Addition: Introduction of varying concentrations of this compound to the assay mixture.

  • Reaction Initiation and Monitoring: Starting the reaction by adding the enzyme and monitoring the rate of product formation, typically through spectrophotometry by measuring the change in absorbance of a coupled reaction product (e.g., NADH oxidation).

  • Data Analysis: Calculating the initial reaction velocities at different inhibitor concentrations to determine inhibitory constants such as IC50 or Ki.

Clinical Trial Protocol for Assessing Carbohydrate Metabolism (Chlebowski et al., 1984)

The following is a summary of the protocol used to evaluate the effect of this compound on carbohydrate metabolism in cancer patients:

  • Patient Selection: Patients with advanced cancer and documented weight loss were enrolled.

  • Randomization: Patients were prospectively randomized in a double-blind fashion to receive either this compound (60 mg, three times daily) or a placebo for 30 days.[7]

  • Metabolic Evaluation (Baseline and Post-Treatment):

    • Oral Glucose Tolerance Test (OGTT): A standard 5-hour OGTT was performed to assess glucose tolerance.

    • Glucose Production Rate: The rate of total glucose production was measured using a primed-constant infusion of [6-³H]glucose. This involves administering a bolus of the tracer followed by a continuous infusion to achieve a steady state, allowing for the calculation of glucose appearance rate from plasma glucose specific activity.

  • Data Analysis: Comparison of the changes in glucose tolerance and glucose production rates between the this compound and placebo groups after the 30-day treatment period.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Advanced Cancer with Weight Loss) Baseline_Evaluation Baseline Metabolic Evaluation - Oral Glucose Tolerance Test - Glucose Production Rate ([6-3H]glucose) Patient_Recruitment->Baseline_Evaluation Randomization Randomization Baseline_Evaluation->Randomization Treatment_Arm This compound (60mg, 3x/day for 30 days) Randomization->Treatment_Arm Placebo_Arm Placebo (30 days) Randomization->Placebo_Arm Post_Treatment_Evaluation Post-Treatment Metabolic Evaluation - Oral Glucose Tolerance Test - Glucose Production Rate ([6-3H]glucose) Treatment_Arm->Post_Treatment_Evaluation Placebo_Arm->Post_Treatment_Evaluation Data_Analysis Data Analysis and Comparison Post_Treatment_Evaluation->Data_Analysis

References

Unveiling the Carcinogenic Potential of Hydrazine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Hydrazine (B178648) sulfate (B86663), a chemical with industrial and historical therapeutic applications, is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from experimental animal studies[1]. This technical guide provides an in-depth analysis of the carcinogenic potential of hydrazine sulfate, consolidating data from animal carcinogenicity studies and genotoxicity assays. It details the experimental protocols for key studies and visualizes the underlying molecular mechanisms and experimental workflows. The evidence strongly indicates that this compound is a multi-species, multi-organ carcinogen in animals, with genotoxicity being a key mechanism of action.

Evidence of Carcinogenicity in Experimental Animals

This compound has been shown to induce a variety of tumors in multiple rodent species through various routes of administration, including oral, intraperitoneal, and perinatal exposure. The primary target organs are the lungs and liver.

Oral Administration

Oral exposure to this compound in drinking water or by gavage has consistently resulted in tumor formation in mice, rats, and hamsters.

Table 1: Summary of Carcinogenicity Data for Oral Exposure to this compound

SpeciesStrainRouteVehicleDoseExposure DurationTumor SiteTumor TypeIncidenceReference
MouseCBA/Cb/Se (male)GavageWater0.044 mg/kg/day175 daysLiverHepatoma1/26U.S. EPA IRIS[2]
0.103 mg/kg/day7/25
0.222 mg/kg/day12/25
0.403 mg/kg/day15/25
MouseSwiss (male & female)Drinking WaterWater0.74 mg/dayLifetimeLungAdenomaIncreased[2]
Rat(not specified)Gavage/Drinking WaterWaterNot specifiedNot specifiedLung, LiverAdenoma, Adenocarcinoma, Spindle-cell sarcomaIncreased[1]
Hamster(not specified)Drinking WaterWaterNot specifiedNot specifiedLiverHepatocellular carcinomaIncreased[1]
Other Routes of Exposure

Intraperitoneal and perinatal exposure to this compound have also been demonstrated to be carcinogenic in mice.

  • Intraperitoneal Injection: In mice of both sexes, intraperitoneal injection of hydrazine (the parent compound of this compound) led to the development of lung tumors, myeloid leukemia, and lymphoma (reticulum-cell sarcoma)[1].

  • Perinatal Exposure: Exposure of mice to this compound during the perinatal period resulted in an increased incidence of lung cancer (adenocarcinoma) in the adult offspring[1].

Genotoxicity Profile

The carcinogenic effects of this compound are strongly linked to its genotoxic properties. It has been shown to be mutagenic in bacterial assays and to induce DNA damage in mammalian cells.

Bacterial Reverse Mutation Assay (Ames Test)

This compound has tested positive in the Ames test, indicating its ability to induce gene mutations in bacteria. It has been found to be mutagenic in Salmonella typhimurium strains TA100 and TA1535, which are indicative of base-pair substitution mutations[3][4]. The mutagenicity of some hydrazine derivatives is reported to be greater in the absence of a metabolic activation system (S9 mix)[5].

Table 2: Summary of Genotoxicity Data for this compound

Assay TypeTest SystemMetabolic ActivationResultObservationsReference
Bacterial Reverse Mutation (Ames)Salmonella typhimurium TA100, TA1535With and without S9PositiveIndicates induction of base-pair substitutions[3][4]
DNA DamageIn vivo (mouse liver and lung)N/APositiveInduction of DNA fragmentation[6]
DNA Repair TestMouse hepatocytesN/APositiveSuggests susceptibility of mouse hepatocytes to genotoxicity[7]
Micronucleus TestIn vivo (mouse bone marrow)N/APositiveIndicates clastogenic or aneugenic potential[8]
In Vivo Genotoxicity

In vivo studies have demonstrated that hydrazine and its derivatives can induce DNA damage and chromosomal aberrations in rodents. For instance, hydrazine has been shown to cause DNA fragmentation in the liver and lungs of mice following intraperitoneal administration[6]. Furthermore, an increased frequency of micronuclei has been observed in the bone marrow of mice treated with hydrazine derivatives, indicating chromosomal damage[8].

Mechanisms of Carcinogenesis

The carcinogenic activity of this compound is believed to be mediated through its metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA.

Metabolic Activation and DNA Adduct Formation

Hydrazine can be metabolized by various enzymatic and non-enzymatic pathways to form reactive species[9]. One proposed mechanism involves the interaction of hydrazine with endogenous formaldehyde (B43269) to form a hydrazone, which is then metabolized to a methylating agent, possibly diazomethane[10]. This reactive intermediate can then methylate DNA, leading to the formation of DNA adducts such as N7-methylguanine and O6-methylguanine[10]. These adducts can mispair during DNA replication, leading to mutations.

Metabolic Activation and DNA Adduct Formation Hydrazine_Sulfate This compound Hydrazine Hydrazine Hydrazine_Sulfate->Hydrazine Metabolic_Activation Metabolic Activation (e.g., Cytochrome P450, Peroxidases) Hydrazine->Metabolic_Activation Reactive_Intermediates Reactive Intermediates (e.g., Diazomethane) Metabolic_Activation->Reactive_Intermediates DNA DNA Reactive_Intermediates->DNA Alkylation DNA_Adducts DNA Adducts (N7-methylguanine, O6-methylguanine) DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Miscoding during replication Cancer Cancer Mutation->Cancer

Proposed metabolic activation and DNA adduct formation pathway for this compound.
Oxidative Stress and Reactive Oxygen Species (ROS)

The metabolism of hydrazine can also generate free radicals and reactive oxygen species (ROS), such as the hydroxyl radical (•OH)[9][11]. These highly reactive species can induce oxidative damage to DNA, proteins, and lipids, contributing to cellular damage and carcinogenesis. The formation of organic free radicals during hydrazine metabolism is thought to play a dominant role in DNA strand scission[12].

Oxidative_Stress_Pathway Hydrazine Hydrazine Metabolism Metabolism Hydrazine->Metabolism Organic_Radicals Organic Radicals Metabolism->Organic_Radicals ROS Reactive Oxygen Species (e.g., •OH) Metabolism->ROS Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins, Lipids) Organic_Radicals->Cellular_Macromolecules Damage ROS->Cellular_Macromolecules Damage Oxidative_Damage Oxidative Damage Cellular_Macromolecules->Oxidative_Damage Cellular_Dysfunction Cellular Dysfunction & Carcinogenesis Oxidative_Damage->Cellular_Dysfunction

Oxidative stress pathway induced by hydrazine metabolism.

Experimental Protocols

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for carcinogenicity and genotoxicity testing.

Long-Term Carcinogenicity Bioassay (Similar to NTP Protocol)

Long-term carcinogenicity studies, like those conducted by the National Toxicology Program (NTP), are the primary method for identifying chemical carcinogens[13].

Experimental Workflow:

Carcinogenicity_Bioassay_Workflow Substance_Selection Substance Selection (e.g., this compound) Dose_Range_Finding Dose-Range Finding Studies (e.g., 90-day) Substance_Selection->Dose_Range_Finding Long_Term_Exposure Long-Term Exposure (e.g., 2 years in rodents) Dose_Range_Finding->Long_Term_Exposure In_Life_Observations In-Life Observations (Clinical signs, body weight, etc.) Long_Term_Exposure->In_Life_Observations Necropsy Necropsy & Gross Pathology In_Life_Observations->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data Analysis & Interpretation Histopathology->Data_Analysis Conclusion Conclusion on Carcinogenicity Data_Analysis->Conclusion

Workflow for a long-term carcinogenicity bioassay.

A typical protocol involves:

  • Animal Model: Usually rats and mice of both sexes.

  • Dose Selection: Based on preliminary toxicity studies to determine the maximum tolerated dose (MTD).

  • Administration: The test substance is administered via the intended route of human exposure (e.g., in drinking water, by gavage, or inhalation) for the majority of the animal's lifespan (typically 2 years for rodents).

  • Observation: Animals are monitored for clinical signs of toxicity and tumor development. Body weight and food/water consumption are recorded regularly.

  • Pathology: At the end of the study, all animals undergo a complete necropsy, and a comprehensive set of tissues is examined histopathologically to identify neoplastic and non-neoplastic lesions.

Bacterial Reverse Mutation Assay (Ames Test; OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli[14][15].

Experimental Workflow:

Ames_Test_Workflow Strain_Preparation Prepare Bacterial Tester Strains (e.g., S. typhimurium TA100, TA1535) Exposure Expose Bacteria to Test Substance (with and without S9 activation) Strain_Preparation->Exposure Test_Substance_Prep Prepare Test Substance Concentrations Test_Substance_Prep->Exposure Plating Plate on Minimal Glucose Agar Exposure->Plating Incubation Incubate for 48-72 hours Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Analysis Data Analysis Colony_Counting->Data_Analysis Conclusion Conclusion on Mutagenicity Data_Analysis->Conclusion

Workflow for the bacterial reverse mutation (Ames) test.

Key steps include:

  • Tester Strains: Use of multiple strains with different mutation types (e.g., base-pair substitution, frameshift).

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

  • Exposure: Bacteria are exposed to various concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal medium lacking the required amino acid.

  • Scoring: Only bacteria that have undergone a reverse mutation can grow and form colonies. The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes[16][17].

Experimental Workflow:

Micronucleus_Test_Workflow Animal_Dosing Administer Test Substance to Rodents (e.g., mice or rats) Sample_Collection Collect Bone Marrow or Peripheral Blood Animal_Dosing->Sample_Collection Slide_Preparation Prepare and Stain Slides Sample_Collection->Slide_Preparation Microscopic_Analysis Score Micronucleated Erythrocytes Slide_Preparation->Microscopic_Analysis Data_Analysis Data Analysis Microscopic_Analysis->Data_Analysis Conclusion Conclusion on Genotoxicity Data_Analysis->Conclusion

Workflow for the in vivo mammalian erythrocyte micronucleus test.

The protocol generally involves:

  • Animal Model: Typically mice or rats.

  • Administration: The test substance is administered to the animals, usually on one or more occasions.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

  • Slide Preparation: Smears are made and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Scoring: A large number of polychromatic erythrocytes are scored for the presence of micronuclei. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a genotoxic effect.

Conclusion

The available evidence from extensive animal and in vitro studies provides a strong basis for the classification of this compound as a substance with significant carcinogenic potential. The induction of tumors at multiple sites in different rodent species, coupled with clear evidence of genotoxicity, underscores the need for careful risk management in any setting where human exposure may occur. The mechanisms of carcinogenesis are understood to involve metabolic activation to DNA-reactive intermediates and the induction of oxidative stress. This technical guide summarizes the key data and methodologies that form the foundation of our understanding of the carcinogenic hazards associated with this compound.

References

Methodological & Application

Application Note: Safe Handling and Hazard Mitigation of Hydrazine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of hydrazine (B178648) sulfate (B86663) involves hazardous materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This document provides critical safety protocols and application notes for handling hydrazine sulfate.

This document provides essential safety protocols for researchers, scientists, and drug development professionals working with this compound. Due to its hazardous nature, strict adherence to these guidelines is mandatory to ensure personal safety and environmental protection.

Hazard Identification and Data Summary

This compound is a toxic and carcinogenic substance that poses significant health risks.[1][2][3][4] It can cause severe skin burns, eye damage, and may lead to an allergic skin reaction.[2][4] Inhalation, ingestion, or skin contact can be toxic, and in some cases, fatal.[3][4]

Table 1: Summary of this compound Hazards

Hazard CategoryDescription
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[2][4][5] Can cause dizziness, nausea, trembling, and convulsions.[1][3]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][4]
Eye Damage/Irritation Causes serious eye damage and irritation.[2][3]
Carcinogenicity May cause cancer.[2][3][4][5] It is listed as an anticipated human carcinogen.[3]
Sensitization May cause an allergic skin reaction.[2][3][4][5]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[2][4][5]
Experimental Safety Protocols

2.1 Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[3][5][6] Use a chemical fume hood or implement local exhaust ventilation to minimize exposure to dust and fumes.[1][2][7]

  • Safety Equipment: Emergency shower facilities and eyewash stations should be readily available in the work area.[1][6][8]

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical when handling this compound. The following equipment is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.[1][6][8] Contact lenses should not be worn.[1]

  • Skin Protection: Wear impervious protective clothing, including a lab coat, apron, and boots, to prevent skin contact.[1][8]

  • Hand Protection: Use protective gloves made of a material resistant to this compound. Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[1][2]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved supplied-air respirator with a full facepiece.[1][3][8]

2.3 Safe Handling and Storage

  • General Handling: Avoid all personal contact, including the inhalation of dust.[6] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][5] Wash hands thoroughly after handling.[1][5]

  • Storage: Store this compound in a cool, dry, well-ventilated area in tightly closed containers.[1][3][8] It should be stored locked up and away from incompatible materials such as oxidizing agents and strong bases.[1][3]

Emergency Procedures

Immediate and appropriate response during an emergency is crucial to minimizing harm.

3.1 Spill and Leak Response

  • Evacuate all non-essential personnel from the spill area.[1][7][9]

  • Remove all sources of ignition.[1]

  • Wearing full PPE, collect the spilled material using a method that avoids dust generation, such as sweeping it into a suitable container for disposal.[1][2][8]

  • Ventilate the area and wash the spill site after the material has been collected.[1]

  • Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[1]

3.2 First Aid Measures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][5][7]

  • Skin Contact: Immediately remove all contaminated clothing.[3][5] Wash the affected skin area with large amounts of soap and water for at least 15 minutes and seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water. If the person is conscious, have them drink large quantities of water.[3] Seek immediate medical attention.[2][3][10]

Visualizations

The following diagram illustrates the standard workflow for safely handling hazardous chemicals like this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase cluster_emergency Emergency Protocol a Review Safety Data Sheet (SDS) b Verify Engineering Controls (Fume Hood, Eyewash Station) a->b c Don Personal Protective Equipment (PPE) b->c d Weigh/Measure Chemical in Ventilated Enclosure c->d Proceed to Handling e Perform Experiment f Decontaminate Work Area e->f Experiment Complete spill Spill Occurs e->spill exposure Personnel Exposure e->exposure g Dispose of Waste Properly f->g h Doff and Clean/Dispose of PPE g->h i Wash Hands Thoroughly h->i evac Evacuate Area spill->evac Evacuate Area firstaid Administer First Aid exposure->firstaid Administer First Aid contain Contain Spill evac->contain Contain Spill cleanup Clean & Decontaminate contain->cleanup Clean & Decontaminate medical Seek Medical Attention firstaid->medical Seek Medical Attention

Caption: Workflow for Safe Handling of Hazardous Laboratory Chemicals.

References

Application Notes and Protocols: Hydrazine Sulfate as a Reducing Agent in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazine (B178648) sulfate (B86663) (N₂H₄·H₂SO₄) is a versatile and powerful reducing agent employed in a variety of organic transformations.[1][2] Its solid, salt form offers greater stability and ease of handling compared to anhydrous hydrazine, making it a valuable reagent in both laboratory and industrial settings.[3] These application notes provide an overview of key applications, detailed experimental protocols, and comparative data for the use of hydrazine sulfate in organic synthesis.

Wolff-Kishner Reduction of Aldehydes and Ketones

The Wolff-Kishner reduction is a fundamental reaction in organic chemistry for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[4][5][6][7] The reaction is particularly useful for substrates that are sensitive to acidic conditions, offering a viable alternative to the Clemmensen reduction.[7] The reaction proceeds via the formation of a hydrazone intermediate, which is then decomposed under basic conditions at elevated temperatures to yield the alkane and nitrogen gas.[4][6][8][9]

Reaction Scheme:

R(C=O)R' + N₂H₄·H₂SO₄ + Base → RCH₂R' + N₂ + H₂O + SO₄²⁻

Quantitative Data:

The following table summarizes various conditions and yields for the Wolff-Kishner reduction using this compound or its derivatives.

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3,7,12-Triketo cholanic acidKOHTriethylene glycol~2002-3Not specified[10]
Steroid KetoneAlkali Metal Hydroxide (B78521)Polyethylene (B3416737) glycol>190Not specifiedNot specified[10]
β-(p-phenoxybenzoyl)propionic acidNaOH (3 equiv.)Diethylene glycol200Not specified95[11]
Steroidal KetoneKOHDiethylene glycol195Not specified79[11]
Aldehydes/Ketones (general)Alkali Metal HydroxideHigh-boiling solvent190-2002-4Substantially complete[10]
Experimental Protocol: Huang-Minlon Modification

This modified procedure allows for a one-pot reaction with increased yields and reduced reaction times.[11][12][13]

Materials:

  • Carbonyl compound (1.0 equiv)

  • Hydrazine hydrate (B1144303) (85% solution, excess)

  • Potassium hydroxide (or Sodium hydroxide, 3.0 equiv)

  • Diethylene glycol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound, hydrazine hydrate, and potassium hydroxide in diethylene glycol.

  • Heat the mixture to reflux for 1 hour to facilitate the formation of the hydrazone.

  • Remove the reflux condenser and replace it with a distillation apparatus.

  • Continue heating to distill off water and excess hydrazine, allowing the reaction temperature to rise to approximately 200°C.

  • Once the temperature reaches 200°C, reattach the reflux condenser and maintain reflux for an additional 3-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alkane.

  • Purify the product by distillation or chromatography as required.

Reaction Workflow:

G Wolff-Kishner Reduction Workflow A Combine Reactants: Carbonyl Compound Hydrazine Hydrate KOH Diethylene Glycol B Reflux (1h) Hydrazone Formation A->B C Distill Remove H₂O and excess Hydrazine Increase Temp. to 200°C B->C D Reflux (3-6h) Alkane Formation C->D E Workup: Cool, Dilute with H₂O Extract with Organic Solvent D->E F Purification E->F

Caption: Workflow for the Huang-Minlon modification of the Wolff-Kishner reduction.

Reduction of Aromatic Nitro Compounds

This compound is an effective reagent for the reduction of aromatic nitro compounds to their corresponding anilines.[14][15][16][17][18] This transformation is crucial in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The reaction can often be performed selectively in the presence of other reducible functional groups.

Reaction Scheme:

Ar-NO₂ + N₂H₄·H₂SO₄ → Ar-NH₂

Quantitative Data:
SubstrateCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
p-NitroacetanilidePd/CNot specified803100 (conversion)[17]
p-NitrochlorobenzenePd/CNot specified800.33100 (conversion)[17]
NitrobenzeneNoneEthanol (B145695)150 (under 2.0 MPa N₂)Not specified89.7[14]
Aromatic Nitro Compounds (general)Zinc dustMethanolRoom TempNot specifiedGood yields[15]
Sulphur-containing aromatic nitro compoundsIron(III) oxide-MgONot specified821-491-99[18]
Experimental Protocol: Reduction of an Aromatic Nitro Compound with Hydrazine Hydrate and Zinc Dust

This method provides a cost-effective and efficient reduction of aromatic nitro compounds at room temperature.[15]

Materials:

  • Aromatic nitro compound (5 mmol)

  • Zinc dust (10 mmol)

  • Methanol (5 mL)

  • Hydrazine hydrate (99-100%, 3 mL)

  • Chloroform (B151607)

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottom flask, prepare a suspension of the aromatic nitro compound and zinc dust in methanol.

  • Stir the suspension under a nitrogen atmosphere.

  • Add hydrazine hydrate to the stirring suspension at room temperature. The reaction is exothermic and will show effervescence.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through celite to remove the zinc dust.

  • Evaporate the organic solvent from the filtrate.

  • Dissolve the residue in chloroform and wash with a saturated sodium chloride solution to remove excess hydrazine hydrate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aromatic amine.

Reaction Mechanism:

G Reduction of Nitroarene Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine Reduction Amine Ar-NH₂ Hydroxylamine->Amine Reduction Reagents N₂H₄·H₂SO₄ (or N₂H₄·H₂O)

Caption: Stepwise reduction of a nitroarene to an aniline.

Cleavage of Phthaloyl Protecting Group

The phthaloyl group is a common protecting group for primary amines, particularly in the Gabriel synthesis.[19] Hydrazinolysis, using this compound or hydrazine hydrate, is the most widely used method for its removal due to its mild and neutral reaction conditions.[19][20][21]

Reaction Scheme:

Phth-NR + N₂H₄·H₂SO₄ → R-NH₂ + Phthalhydrazide (B32825)

Quantitative Data:
SubstrateReagentSolventTemperatureTime (h)Yield (%)Reference
Phthalimid protected polyethylene glycolAqueous hydrazine (40 eq.)THFRoom Temp470-85[22]
N-Substituted Phthalimides (general)Hydrazine hydrate (1.2-1.5 eq.)EthanolRefluxVariesNot specified[19]
Phthalimide (B116566) of dehydroabietylamine (B24195) derivativeH₂NNH₂·H₂O (6.0 eq.)EthanolRefluxNot specified75[23]
Experimental Protocol: Deprotection of N-Alkylphthalimide

This protocol describes the general procedure for the cleavage of a phthalimide group using hydrazine hydrate.[19]

Materials:

  • N-alkylphthalimide (1.0 equiv)

  • Hydrazine hydrate (1.2-1.5 equiv)

  • Ethanol

  • Concentrated Hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • Dissolve the N-alkylphthalimide in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with concentrated HCl, which will precipitate the phthalhydrazide byproduct.

  • Heat the mixture at reflux for an additional hour to ensure complete precipitation.

  • Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Make the remaining aqueous solution basic with a sodium hydroxide solution to deprotonate the amine salt.

  • Extract the liberated primary amine with a suitable organic solvent.

  • Dry the combined organic extracts and concentrate to yield the primary amine.

Logical Relationship Diagram:

G Phthalimide Deprotection Logic Start N-Alkylphthalimide (Protected Amine) Reaction Hydrazinolysis Start->Reaction Reagent This compound/ Hydrazine Hydrate Reagent->Reaction Product Primary Amine (Deprotected) Reaction->Product Byproduct Phthalhydrazide (Precipitate) Reaction->Byproduct

Caption: Logical flow of phthalimide deprotection via hydrazinolysis.

Safety Precautions: Hydrazine and its derivatives are toxic and potential carcinogens.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific substrates and scales. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application of Hydrazine Sulfate in Heterocyclic Compound Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine (B178648) sulfate (B86663) ((N₂H₄)·H₂SO₄) is a salt of hydrazine that serves as a convenient and less volatile alternative to anhydrous hydrazine or hydrazine hydrate (B1144303) in various chemical transformations. Its acidic nature and ease of handling make it a valuable reagent in the synthesis of a wide array of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents and functional materials. This document provides detailed application notes and experimental protocols for the use of hydrazine sulfate in the synthesis of key heterocyclic systems, including pyrazoles, pyridazines, 1,3,4-oxadiazoles, and 1,2,4-triazoles.

General Considerations for Using this compound

This compound is a stable, crystalline solid that is less hazardous to handle than hydrazine hydrate. However, it is still a toxic and potentially carcinogenic substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Due to its acidic nature, reactions involving this compound often do not require an additional acid catalyst. However, in some cases, a base is added to liberate free hydrazine in situ.

I. Synthesis of Pyrazoles

The reaction of a 1,3-dicarbonyl compound with hydrazine is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis.[1][2][3][4] this compound is an excellent reagent for this transformation, often providing high yields of the desired pyrazole derivative.[1]

Application Notes:

The reaction is typically carried out in an aqueous alkaline solution, where the base facilitates the deprotonation of the 1,3-dicarbonyl compound and neutralizes the sulfuric acid as the reaction proceeds.[1] The use of this compound can be advantageous over hydrazine hydrate as the reaction is often less violent.[1] A variety of 1,3-dicarbonyl compounds, including β-diketones and β-ketoesters, can be employed to generate a diverse range of substituted pyrazoles.

Quantitative Data: Synthesis of 3,5-Dimethylpyrazole
Reactant 1 (1,3-Dicarbonyl)Reactant 2SolventBaseTemperature (°C)Time (h)Yield (%)Reference
Acetylacetone (B45752)This compoundWaterSodium Hydroxide (B78521)151.577-81[1]
AcetylacetoneHydrazine HydrateEthanol (B145695)-Reflux1Not specified, but can be violent[1]
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and this compound[1]

Materials:

  • This compound (0.50 mole)

  • Sodium hydroxide (in 400 mL of 10% aqueous solution)

  • Acetylacetone (0.50 mole)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether (90-100°C)

Procedure:

  • In a 1-L round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer, dissolve 65 g (0.50 mole) of this compound in 400 mL of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • With continuous stirring, add 50 g (0.50 mole) of acetylacetone dropwise via the separatory funnel, maintaining the reaction temperature at approximately 15°C. The addition should take about 30 minutes.

  • After the addition is complete, continue stirring the mixture at 15°C for an additional hour.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of ether.

  • Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.

  • Combine all the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.

  • Dry the product under reduced pressure to obtain 37–39 g (77–81%) of slightly yellow crystals with a melting point of 107–108°C.

  • For further purification, the product can be recrystallized from approximately 250 mL of 90–100°C petroleum ether.

Logical Workflow for Pyrazole Synthesis

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up cluster_product Final Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Addition Controlled Addition of 1,3-Dicarbonyl 1_3_Dicarbonyl->Addition Hydrazine_Sulfate This compound Mixing Mixing and Cooling Hydrazine_Sulfate->Mixing Base Base (e.g., NaOH) Base->Mixing Solvent Solvent (e.g., Water) Solvent->Mixing Mixing->Addition Reaction Reaction at Controlled Temperature Addition->Reaction Dilution Dilution with Water Reaction->Dilution Extraction Extraction with Ether Dilution->Extraction Washing Washing and Drying Extraction->Washing Evaporation Solvent Evaporation Washing->Evaporation Purification Purification (Recrystallization) Evaporation->Purification Final_Product Pyrazole Derivative Purification->Final_Product

Caption: Workflow for the synthesis of pyrazoles using this compound.

II. Synthesis of Pyridazines

Pyridazines and their derivatives are commonly synthesized by the condensation of a 1,4-dicarbonyl compound or its equivalent, such as a γ-keto acid, with hydrazine.[5] this compound can be effectively used in this cyclization reaction.

Application Notes:

The reaction of γ-keto acids with this compound typically proceeds in a suitable solvent like ethanol or acetic acid under reflux conditions to yield 4,5-dihydropyridazin-3(2H)-ones.[2] The intermediate dihydropyridazine (B8628806) can be subsequently oxidized to the aromatic pyridazine (B1198779) if desired. The choice of solvent and reaction conditions can influence the reaction rate and yield.

Quantitative Data: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
Reactant 1 (γ-Keto Acid)Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
β-Aroylpropionic acidsHydrazine HydrateEthanolReflux4High[2]
β-(m-nitrobenzoyl)propionic acidHydrazine HydrateNot specifiedReflux482.7
Experimental Protocol: General Procedure for the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

Materials:

  • Substituted β-aroylpropionic acid

  • This compound

  • Ethanol or Glacial Acetic Acid

Procedure:

  • A mixture of the appropriate β-aroylpropionic acid (1 equivalent) and this compound (1-1.2 equivalents) in ethanol or glacial acetic acid is prepared.

  • The reaction mixture is heated to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol.

Signaling Pathway of Pyridazine Synthesis

G gamma_Keto_Acid γ-Keto Acid Intermediate Hydrazone Intermediate gamma_Keto_Acid->Intermediate Hydrazine_Sulfate This compound Hydrazine_Sulfate->Intermediate Dihydropyridazinone 4,5-Dihydropyridazin-3(2H)-one Intermediate->Dihydropyridazinone Cyclization Oxidation Oxidation Dihydropyridazinone->Oxidation Pyridazinone Pyridazin-3(2H)-one Oxidation->Pyridazinone

Caption: Reaction pathway for the synthesis of pyridazinones.

III. Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are typically synthesized from the cyclodehydration of 1,2-diacylhydrazines or by the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by cyclization.[1] this compound can be used to prepare the initial acid hydrazide from an ester.

Application Notes:

The synthesis of 1,3,4-oxadiazoles often involves a two-step process. First, an ester is converted to the corresponding acid hydrazide by reacting it with hydrazine hydrate or this compound. Subsequently, the acid hydrazide is reacted with a carboxylic acid or acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to effect cyclization to the 1,3,4-oxadiazole (B1194373) ring.[1]

Quantitative Data: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
Reactant 1Reactant 2Dehydrating AgentSolventTemperatureTimeYield (%)Reference
Acid HydrazideCarboxylic AcidPOCl₃-Reflux2-5 hGood[1]
Acid HydrazideOrthoesters-Reflux12-18 hModerate to Good

Note: The yields can vary significantly depending on the substrates and specific reaction conditions.

Experimental Protocol: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Step 1: Synthesis of Acid Hydrazide

  • A mixture of the desired ester (1 equivalent) and this compound (1.2 equivalents) in a suitable solvent like ethanol is heated to reflux for 4-8 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting solid acid hydrazide is collected and can be used in the next step without further purification.

Step 2: Cyclization to 1,3,4-Oxadiazole

  • A mixture of the acid hydrazide (1 equivalent) and a carboxylic acid (1 equivalent) is treated with a dehydrating agent like phosphorus oxychloride (2-3 equivalents) at 0°C.

  • The reaction mixture is then heated to reflux for 2-5 hours.

  • After cooling, the mixture is carefully poured onto crushed ice.

  • The precipitated solid is filtered, washed with a dilute sodium bicarbonate solution and then with water.

  • The crude product is dried and purified by recrystallization.

Experimental Workflow for 1,3,4-Oxadiazole Synthesis

G Ester Ester Acid_Hydrazide Acid Hydrazide Ester->Acid_Hydrazide Hydrazine_Sulfate This compound Hydrazine_Sulfate->Acid_Hydrazide Diacylhydrazine 1,2-Diacylhydrazine Intermediate Acid_Hydrazide->Diacylhydrazine Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Diacylhydrazine Dehydrating_Agent Dehydrating Agent (e.g., POCl₃) Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Dehydrating_Agent->Oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration

Caption: Workflow for 1,3,4-oxadiazole synthesis.

IV. Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles can be synthesized through various routes, one common method being the reaction of acid hydrazides with a one-carbon source, such as formamide (B127407) or orthoesters. Another approach involves the cyclization of amidrazones. This compound can be utilized in the initial formation of the necessary hydrazide or hydrazone precursors.

Application Notes:

The synthesis of 1,2,4-triazoles can be achieved by heating an acid hydrazide with formamide. Alternatively, reaction of an acid hydrazide with an imidate hydrochloride can also yield the triazole ring system. The acidic nature of this compound can be beneficial in these condensations.

Quantitative Data: Synthesis of 3-Substituted-1,2,4-Triazoles
Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
Acid HydrazideFormamide-150-1802-4Good
AmidrazoneOrthoester-Reflux1-3High

Note: Specific quantitative data for reactions explicitly using this compound are limited in readily available literature.

Experimental Protocol: General Procedure for the Synthesis of 3-Substituted-1,2,4-Triazoles from Acid Hydrazides

Materials:

  • Acid hydrazide

  • Formamide

Procedure:

  • A mixture of the acid hydrazide (1 equivalent) and an excess of formamide (5-10 equivalents) is heated at 150-180°C for 2-4 hours.

  • The reaction mixture is cooled to room temperature and then poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

Logical Relationship in 1,2,4-Triazole Synthesis

G cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Ester Ester Acid_Hydrazide Acid Hydrazide Ester->Acid_Hydrazide Hydrazine_Sulfate This compound Hydrazine_Sulfate->Acid_Hydrazide Triazole 3-Substituted 1,2,4-Triazole Acid_Hydrazide->Triazole One_Carbon_Source One-Carbon Source (e.g., Formamide) One_Carbon_Source->Triazole

References

Application Note: Analytical Methods for the Quantification of Hydrazine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hydrazine (B178648) sulfate (B86663) is a chemical compound used as a precursor in various industrial syntheses, a reducing agent, and has been investigated in pharmaceutical contexts.[1] Due to its potential toxicity and classification as a genotoxic impurity, its quantification in laboratory and pharmaceutical samples is critical. This document provides detailed protocols for several robust analytical methods for the determination of hydrazine sulfate, including spectrophotometry, high-performance liquid chromatography (HPLC), and titrimetry.

Spectrophotometric Methods

Spectrophotometry offers a rapid, cost-effective, and sensitive approach for hydrazine quantification, typically involving a color-forming reaction.

Method 1: p-Dimethylaminobenzaldehyde (p-DAB) Derivatization

Principle Hydrazine reacts with p-Dimethylaminobenzaldehyde (p-DAB) in an acidic medium to form a yellow-colored azine derivative (p-dimethylaminobenzaldazine).[2][3] The intensity of the color, which is proportional to the hydrazine concentration, is measured spectrophotometrically. The maximum absorption is typically observed around 458 nm.[4]

Experimental Protocol

  • Instrumentation:

    • UV-Visible Spectrophotometer

    • Volumetric flasks and pipettes

    • Analytical balance

  • Reagents and Standards:

    • Reagent Solution: Dissolve 0.8 g of p-Dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol (B145695) and 4 mL of concentrated hydrochloric acid.

    • This compound Stock Solution (1000 mg/L): Accurately weigh 0.4060 g of this compound and dissolve it in 1 L of 0.1 N sulfuric acid.[2] Alternatively, dissolve 4.07 g of this compound in 1000 mL of oxygen-free deionized water.[5][6] This stock solution should be prepared fresh.[7]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards. For example, to get a 0.5 µg/mL standard, dilute 1 mL of a 50 µg/mL intermediate solution to 100 mL with the appropriate diluent (e.g., methanol (B129727) or water).

  • Procedure:

    • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water, methanol) to achieve an expected hydrazine concentration within the linear range of the assay.

    • Reaction: To a specific volume of the sample or standard solution, add the p-DAB reagent solution. Allow the color to develop for a specified time (e.g., 2-10 minutes at room temperature).[3]

    • Measurement: Measure the absorbance of the resulting yellow solution at 458 nm against a reagent blank.

    • Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of hydrazine in the sample from this curve.

Method 2: Ferric Iron (Fe³⁺) Reduction

Principle This method is based on the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) by hydrazine. The resulting ferrous ions then react with a chelating agent, such as 2,2'-bipyridyl, to form a stable, colored complex (red-pink) that can be quantified spectrophotometrically at approximately 523 nm.[8][9]

Experimental Protocol

  • Instrumentation:

    • UV-Visible Spectrophotometer

    • Water bath (set to 60°C)

    • Volumetric flasks and pipettes

  • Reagents and Standards:

    • Ferric Chloride (FeCl₃) Solution (e.g., 1x10⁻¹ M): Prepare by dissolving the appropriate amount of FeCl₃ in distilled water.

    • 2,2'-Bipyridyl Solution (e.g., 1x10⁻² M): Dissolve 0.156 g of the reagent in 2 mL of ethanol and dilute to 100 mL with distilled water.[9]

    • Buffer Solution (pH 2.9): Prepare a sodium acetate (B1210297) solution.[9]

    • This compound Standard Solutions: Prepare as described in section 1.1.

  • Procedure:

    • Sample/Standard Preparation: Pipette aliquots of standard or sample solutions into 25 mL volumetric flasks.

    • Reaction: Add 4 mL of the buffer solution and 5 mL of the ferric chloride solution. Mix well.[9]

    • Add 5 mL of the 2,2'-bipyridyl reagent solution.[9]

    • Incubation: Heat the flasks in a water bath at 60°C for the optimal reaction time to ensure complete complex formation.[8][9]

    • Measurement: Cool the solutions to room temperature, dilute to the 25 mL mark with distilled water, and measure the absorbance at 523 nm against a reagent blank.[8][9]

    • Quantification: Use a calibration curve derived from the standard solutions to determine the sample concentration.

High-Performance Liquid Chromatography (HPLC) Method

HPLC provides high specificity and sensitivity, making it suitable for complex matrices and trace-level quantification. Analysis typically requires derivatization of hydrazine to a UV-active or fluorescent compound.

Principle Hydrazine is derivatized pre-column with an aldehyde, such as salicylaldehyde (B1680747) or benzaldehyde (B42025), to form a stable hydrazone (salazine or benzalazine (B126859), respectively).[2][10] This derivative is then separated from other components using reverse-phase HPLC and detected with a UV detector.[2][10]

Experimental Protocol

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[10]

    • Analytical balance, volumetric glassware

    • Water bath or heating block

  • Reagents and Standards:

    • Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v).[10]

    • Derivatizing Reagent (Salicylaldehyde): Prepare a solution in a suitable solvent like the mobile phase.

    • Derivatizing Reagent (Benzaldehyde): Prepare a 1% solution in methanol (1 mL benzaldehyde in 100 mL methanol).[2]

    • This compound Standard Solutions: Prepare as described in section 1.1.

  • Procedure (using Benzaldehyde Derivatization): [2]

    • Sample/Standard Preparation: Transfer 1.0 mL of each sample and standard solution into individual vials.

    • Derivatization:

      • Add 0.5 mL of the benzaldehyde solution to each vial.

      • Shake for a few seconds and let stand for 5 minutes.

      • Add 1.0 mL of 0.1 N Sodium Borate to adjust the pH.

      • Heat the vials in a water bath at 80°C for 30 minutes to ensure complete reaction.

    • Analysis:

      • Cool the samples to room temperature.

      • Inject an aliquot (e.g., 25 µL) into the HPLC system.

      • Chromatographic Conditions:

        • Column: C18 reverse-phase.

        • Mobile Phase: Methanol/Water (e.g., 80:20 v/v).[2]

        • Flow Rate: 1.0 - 1.5 mL/min.[2][10]

        • Detection: UV at 300-313 nm for benzalazine.[2]

    • Quantification: Identify and integrate the peak corresponding to the benzalazine derivative. Quantify the concentration using a calibration curve prepared from the derivatized standards.

Titrimetric Methods

Titrimetry is a classic analytical technique suitable for assaying higher concentrations of this compound, such as in raw materials.[11]

Method: Redox Titration with Potassium Iodate (B108269) (KIO₃)

Principle In a strong hydrochloric acid medium, hydrazine is oxidized by potassium iodate to nitrogen gas. The endpoint is detected when the iodine monochloride (ICl) formed during the reaction is further oxidized, leading to the disappearance of the iodine color from an immiscible solvent layer like chloroform (B151607).[12] The reaction is: N₂H₄ + KIO₃ + 2HCl → N₂ + ICl + 3H₂O + KCl.[13]

Experimental Protocol

  • Instrumentation:

    • Burette (50 mL)

    • Glass-stoppered flasks (250 mL)

    • Analytical balance

  • Reagents:

    • Potassium Iodate (KIO₃) Standard Solution (e.g., 0.1 N): Prepare by accurately weighing and dissolving KIO₃ in deionized water.

    • Concentrated Hydrochloric Acid (HCl)

    • Chloroform (or other immiscible indicator solvent)

  • Procedure:

    • Sample Preparation: Accurately weigh about 0.04-0.09 g of this compound and place it in a 250 mL glass-stoppered flask.[13]

    • Dissolve the sample in approximately 50 mL of deionized water.[13]

    • Add 30 mL of concentrated HCl and 6 mL of chloroform.[12]

    • Titration: Titrate with the standard KIO₃ solution, shaking vigorously after each addition. The chloroform layer will initially turn dark with iodine color.

    • Endpoint: Continue titrating until the violet color of iodine in the chloroform layer completely disappears. This is the endpoint.

    • Calculation: Calculate the purity or concentration of this compound based on the stoichiometry of the reaction. One milliliter of 0.1 N iodine (related to KIO₃) corresponds to 0.003253 g of (NH₂)₂·H₂SO₄.[11]

Quantitative Data Summary

The table below summarizes the performance characteristics of the described analytical methods.

Analytical MethodPrincipleLinearity / Determination RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key Remarks / Application
Spectrophotometry (p-DAB) Colorimetric reaction forming a yellow azine derivative.0.2 - 27.0 µg/g0.2 µg/g0.6 µg/gSimple, rapid, and cost-effective. Widely used for pharmaceutical impurities and water analysis.[7]
Spectrophotometry (Fe³⁺/2,2'-Bipyridyl) Reduction of Fe³⁺ to Fe²⁺ by hydrazine, followed by colorimetric detection.[8]2 - 32 ppm[8][9]0.1 µg/mL[8][9]0.3 µg/mL[8][9]Good for trace analysis in aqueous samples like tap, river, and sea water.[8][9]
HPLC (Salicylaldehyde Derivatization) Pre-column derivatization followed by reverse-phase separation and UV detection.[10]10 - 1000 ppm[10]10 ppm[10][14]Not specifiedHighly specific method for determining trace hydrazine in drug substances.[10][14]
HPLC (Benzaldehyde Derivatization) Pre-column derivatization to form benzalazine, detected by UV.[2]Not specified0.032 µ g/sample [2]0.032 µ g/sample [2]A robust and specific OSHA-validated method, suitable for air and extracted samples.[2][15]
Titrimetry (KIO₃) Redox titration in a strong acid medium.[12]Not applicable (Assay method)Not applicableNot applicableAccurate for determining the purity of bulk this compound raw material.[11][13]
Electrochemical Sensor (MoSe₂-GC) Direct electrochemical oxidation of hydrazine on a modified electrode.[16]Not specified0.091 µM[16]Not specifiedOffers high sensitivity and selectivity for direct measurement without derivatization.[16][17]
Electrochemical Sensor (ZnFe₂O₄/RGO) Electrocatalytic oxidation on a nanocomposite-modified screen-printed electrode.[18]0.03 - 610.0 µM[18]0.01 µM[18]Not specifiedUltrasensitive detection suitable for real-time monitoring in various samples.[18]

Visualized Workflows and Logic

The following diagrams illustrate the general workflows and principles of the analytical methods described.

G Principle of Spectrophotometric Quantification Hydrazine This compound in Sample (Colorless) Product Colored Product (e.g., Yellow Azine) Hydrazine->Product + Reagent Colorimetric Reagent (e.g., p-DAB) Spectro Spectrophotometer Measures Absorbance Product->Spectro Light Path Abs Absorbance (A) Spectro->Abs Conc Concentration (C) Abs->Conc ∝ (Beer's Law) G Principle of Chromatographic (HPLC) Separation cluster_hplc HPLC System Injector Injector Column HPLC Column Separation of Analytes Injector->Column:f0 Detector UV Detector Column:f1->Detector Chromatogram Chromatogram (Peak Area ∝ Concentration) Detector->Chromatogram Sample Sample with Derivatized Hydrazine Sample->Injector

References

Application Notes: Hydrazine Sulfate for Deprotection in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrazine (B178648) sulfate (B86663) (N₂H₆SO₄) is a salt of hydrazine that serves as a convenient and less volatile source of hydrazine for various chemical transformations.[1] In synthetic organic chemistry, it is primarily utilized as a potent nucleophile and reducing agent.[2][3] One of its key applications is in the cleavage of specific amine protecting groups, most notably the phthalimide (B116566) (Pht) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This protocol is valued for its efficacy and orthogonality to other protecting group strategies, such as the acid-labile tert-butyloxycarbonyl (Boc) group.

These application notes provide detailed protocols for the use of hydrazine sulfate in deprotection reactions, quantitative data for common transformations, and safety guidelines for handling this hazardous chemical.

Safety and Handling Precautions

This compound is a highly toxic, corrosive, and suspected carcinogenic substance that must be handled with extreme caution.[1][4][5] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or a face shield.[4][5]

  • Ventilation: All work must be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Handling: Avoid all personal contact, including inhalation and skin contact.[6] Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling.[4]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1]

  • Spills and Waste Disposal: In case of a spill, avoid generating dust.[6] Clean up using dry methods and place waste in a suitable, labeled container for hazardous waste disposal.[5][6] Neutralize residual hydrazine with a dilute solution of calcium hypochlorite.[1] Dispose of contents and container to an approved waste disposal plant.[5]

Hazard Summary:

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[2][4]

  • H314: Causes severe skin burns and eye damage.[2][5]

  • H317: May cause an allergic skin reaction.[4][5]

  • H350: May cause cancer.[4]

  • H410: Very toxic to aquatic life with long-lasting effects.[4]

Deprotection of Phthalimide (Pht) Group

The use of hydrazine to cleave N-alkylated phthalimide derivatives is a classic method, often employed as the final step in the Gabriel synthesis of primary amines.[3] The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide (B32825) precipitate and the desired free amine.

Mechanism of Phthalimide Deprotection

The reaction involves a two-step nucleophilic acyl substitution. Hydrazine attacks one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent cleavage to release the primary amine and the stable, five-membered phthalhydrazide ring.

Caption: Mechanism of Phthalimide Deprotection by Hydrazine.

Experimental Protocol: General Procedure for Phthalimide Deprotection

This protocol is a generalized procedure based on common practices.[7][8]

  • Dissolution: Dissolve the phthalimide-protected substrate (1.0 eq.) in a suitable solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature (rt).

  • Reagent Addition: Add hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) (typically 1.5-2.0 eq.) or a solution of this compound neutralized with a base to the reaction mixture. For larger scale or less soluble substrates, a solvent like tetrahydrofuran (B95107) (THF) may be used.[8]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours.[7][8] Progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of phthalhydrazide will typically form.

  • Work-up (Acidification): Upon completion, cool the reaction mixture and acidify with concentrated HCl. This step protonates the product amine, making it soluble in the aqueous phase, while the phthalhydrazide byproduct remains as a solid.

  • Filtration: Filter the mixture to remove the phthalhydrazide precipitate. Wash the solid with cold solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the hydrochloride salt of the desired amine. For the free amine, a basic work-up can be performed by adding a base (e.g., NaOH) and extracting the product into an organic solvent (e.g., dichloromethane, chloroform).[8]

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Deprotection of Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group for amines, particularly in solid-phase peptide synthesis (SPPS). It is base-labile and can be efficiently removed by hydrazine, offering an alternative to the more commonly used piperidine.[9]

Mechanism of Fmoc Deprotection

The mechanism involves a base-catalyzed β-elimination. Hydrazine acts as a base, abstracting the acidic proton on the fluorenyl ring. The resulting carbanion is stabilized by the aromatic system, which then collapses to eliminate dibenzofulvene and the carbamic acid of the amine. The carbamic acid subsequently decarboxylates to yield the free amine.

G A Fmoc-Protected Amine (Fmoc-NHR) B Proton Abstraction by Hydrazine A->B + N₂H₄ C Formation of Fluorenyl Anion B->C D β-Elimination C->D E Dibenzofulvene Adduct D->E Forms F Unstable Carbamic Acid D->F Releases G Decarboxylation F->G H Free Amine (H₂NR) G->H Yields I CO₂ G->I Releases

Caption: Logical Flow of Fmoc Deprotection using Hydrazine.

Experimental Protocol: Fmoc Deprotection in SPPS

This protocol is adapted for solid-phase peptide synthesis.[9][10]

  • Resin Preparation: Swell the Fmoc-protected peptide resin in dimethylformamide (DMF).

  • Deprotection Solution: Prepare a deprotection solution of 2-16% hydrazine hydrate in DMF.[9][10]

  • Treatment: Drain the DMF from the resin and add the hydrazine/DMF solution. Agitate the mixture at room temperature.

  • Reaction Time: The reaction time can vary. A 2% hydrazine solution may require 15 minutes, repeated twice.[10] A 16% solution may require two treatments of 10 minutes each.[9] Microwave-assisted deprotection with 16% hydrazine can reduce the time to as little as 30 seconds.[9]

  • Washing: After the specified time, drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove the dibenzofulvene adduct and excess hydrazine.

  • Confirmation: The completion of the deprotection can be confirmed using a Kaiser test. The resin is now ready for the next coupling step.

Orthogonality: Non-Reactivity with Boc Group

An important feature of the this compound protocol is its orthogonality to the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is stable under the basic/nucleophilic conditions used for Pht and Fmoc removal but is readily cleaved under acidic conditions.[11][12]

  • Boc Deprotection: Typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11][13]

  • Hydrazine Conditions: this compound in a neutral or basic solution will not cleave the Boc group.

This orthogonality allows for selective deprotection in complex molecules containing multiple amine functionalities protected with different groups.

G cluster_start Multi-Protected Substrate cluster_paths Deprotection Pathways cluster_results Selective Deprotection Outcomes Start Peptide-NH-Pht Peptide-NH-Fmoc Peptide-NH-Boc Hydrazine This compound (Basic/Neutral) Start->Hydrazine Acid Strong Acid (TFA, HCl) Start->Acid ResultHydrazine Peptide-NH₂ Peptide-NH₂ Peptide-NH-Boc (Intact) Hydrazine->ResultHydrazine Selectively removes Pht and Fmoc ResultAcid Peptide-NH-Pht (Intact) Peptide-NH-Fmoc (Intact) Peptide-NH₂ Acid->ResultAcid Selectively removes Boc

Caption: Orthogonality of Hydrazine and Acid Deprotection.

Quantitative Data Summary

The efficiency of hydrazine-mediated deprotection can vary based on the substrate, solvent, and temperature. The following table summarizes typical reaction conditions and outcomes.

Protecting GroupSubstrate TypeReagent (Equivalents)SolventTemperatureTimeYield (%)Citation(s)
Phthalimide Polyethylene GlycolHydrazine (aq) (40 eq.)THFRoom Temp.4 h70 - 85%[8]
Phthalimide β-Lactam PrecursorHydrazine HydrateMeOHRoom Temp.1 - 2 hNot specified[7][14]
Fmoc Fmoc-Val-OH (Solution)16% Hydrazine HydrateDMFRoom Temp.60 min>99% (Complete)[9]
Fmoc Peptide on Resin (SPPS)16% Hydrazine HydrateDMFRoom Temp.2 x 10 min>99% (Complete)[9]
Fmoc Peptide on Resin (SPPS)2% HydrazineDMFRoom Temp.2 x 15 minNot specified[10]
Fmoc Peptide on Resin (SPPS, Microwave)16% Hydrazine HydrateDMFN/A30 s>99% (Complete)[9]

General Experimental Workflow

The following diagram outlines the typical workflow for a deprotection reaction using this compound in solution.

G A 1. Setup & Safety Check (Fume Hood, PPE) B 2. Dissolve Substrate (e.g., in Methanol) A->B C 3. Add Hydrazine Reagent (Hydrazine Hydrate or Sulfate + Base) B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Reaction Work-up (e.g., Acidification with HCl) D->E F 6. Isolate Product (Filtration, Extraction, or Evaporation) E->F G 7. Purify Product (Recrystallization or Chromatography) F->G H 8. Characterize Final Product (NMR, MS) G->H

Caption: General Workflow for Hydrazine Deprotection.

References

Application Notes and Protocols for the Gravimetric Estimation of Metals Using Hydrazine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gravimetric Estimation of Gold (Au)

Application Note:

The gravimetric determination of gold using hydrazine (B178648) sulfate (B86663) is a classic and reliable method.[3] Gold ions (Au³⁺), typically in a chloride medium from the dissolution of a sample in aqua regia, are reduced to elemental gold (Au⁰) by hydrazine sulfate. The precipitated gold is then filtered, washed, dried, and weighed. This method is highly selective for gold in the absence of other easily reducible metals.[3]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of the gold-containing material (e.g., alloy, ore concentrate) and dissolve it in aqua regia (a mixture of concentrated nitric acid and hydrochloric acid, typically in a 1:3 ratio). Heat the solution gently to ensure complete dissolution.

  • Removal of Nitrates: After dissolution, it is crucial to remove nitric acid, which can interfere with the precipitation. Add concentrated hydrochloric acid to the solution and evaporate it to a syrupy consistency. Repeat this step 2-3 times.

  • Dilution and pH Adjustment: Dilute the resulting chloroauric acid (HAuCl₄) solution with deionized water. The pH should be adjusted to be slightly acidic to neutral for optimal precipitation.[3]

  • Precipitation: Heat the gold solution to boiling. Prepare a solution of this compound in deionized water and add it slowly to the hot gold solution with constant stirring. The gold will precipitate as a brown to black powder.[3]

    3(N₂H₅)₂SO₄ + 4AuCl₃ → 4Au↓ + 3N₂↑ + 12HCl + 3H₂SO₄

  • Digestion: Allow the precipitate to digest in the hot mother liquor for about 30 minutes to an hour to ensure complete precipitation and coagulation of the particles.

  • Filtration and Washing: Filter the precipitate through a pre-weighed ashless filter paper or a filtering crucible (e.g., Gooch or sintered glass). Wash the precipitate thoroughly with hot, dilute hydrochloric acid followed by hot deionized water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).

  • Drying and Weighing: Carefully transfer the filter paper with the precipitate to a pre-weighed crucible. Dry the crucible and its contents in an oven at 110-120 °C. Once dry, ignite the filter paper in a muffle furnace at a temperature that ensures the paper is ashed but the gold is not melted (around 600-800 °C). Cool the crucible in a desiccator and weigh it. Repeat the heating, cooling, and weighing steps until a constant mass is achieved.

  • Calculation: The mass of the gold is the difference between the final mass of the crucible with the residue and the initial mass of the empty crucible. The percentage of gold in the original sample can then be calculated.

Data Presentation:

Sample IDInitial Sample Mass (g)Mass of Crucible (g)Mass of Crucible + Au Precipitate (g)Mass of Au (g)% Gold in Sample
Sample 10.205415.123415.32780.204499.51
Sample 20.211214.987615.19800.210499.62

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow:

Gold_Gravimetric_Analysis A Sample Dissolution (Aqua Regia) B Nitrate Removal (HCl Evaporation) A->B C Dilution & pH Adjustment B->C D Precipitation (this compound) C->D E Digestion D->E F Filtration & Washing E->F G Drying & Ignition F->G H Weighing & Calculation G->H

Workflow for the gravimetric estimation of gold.

Gravimetric Estimation of Platinum (Pt)

Application Note:

This compound can be used for the reductive precipitation of platinum from a hydrochloric acid solution.[4] Platinum (IV) ions are reduced to elemental platinum, which can then be determined gravimetrically. The efficiency of the precipitation is influenced by factors such as pH, temperature, and the stoichiometric ratio of the reducing agent.[4]

Experimental Protocol:

  • Sample Preparation: Dissolve the platinum-containing sample in aqua regia and subsequently remove the nitric acid by repeated evaporation with hydrochloric acid to obtain a solution of hexachloroplatinic acid (H₂PtCl₆).

  • pH and Temperature Adjustment: Adjust the pH of the solution to approximately 1.3 and maintain the temperature at 25°C.[4]

  • Precipitation: Prepare a solution of this compound and add it to the platinum solution with continuous stirring. A significant excess of this compound is often required to ensure complete precipitation. The reduction of Pt(IV) to Pt(0) proceeds in steps, with the reduction of Pt(IV) to Pt(II) being the slower step.[4]

    (N₂H₅)₂SO₄ + PtCl₆²⁻ → Pt↓ + N₂↑ + 6Cl⁻ + 4H⁺ + H₂SO₄

  • Digestion: Allow the reaction to proceed for at least 30 minutes to ensure maximum recovery of the platinum precipitate.[4]

  • Filtration and Washing: Filter the precipitated platinum through a pre-weighed filtering crucible. Wash the precipitate with dilute hydrochloric acid and then with hot deionized water to remove any impurities.

  • Drying and Weighing: Dry the crucible with the platinum precipitate in an oven at 110-120 °C until a constant weight is achieved. Cool in a desiccator before weighing.

  • Calculation: Calculate the mass of platinum from the difference in the weight of the crucible before and after the precipitation.

Data Presentation:

ParameterValueReference
Initial Platinum Concentration2,000 ppm[4]
pH1.3[4]
Temperature25°C[4]
Hydrazine to Platinum Stoichiometric Ratio10[4]
Reaction Time30 min[4]
Reductive Precipitation Ratio98.5%[4]

Logical Relationship Diagram:

Platinum_Precipitation_Factors A Increased Hydrazine Ratio D Increased Pt Precipitation A->D B Increased pH B->D C Increased Time C->D

Factors influencing platinum precipitation.

Gravimetric Estimation of Selenium (Se)

Application Note:

This compound is an effective reducing agent for the gravimetric determination of selenium.[5] Selenious acid (H₂SeO₃) in an acidic medium is reduced to elemental selenium, which precipitates out of the solution. The resulting precipitate can be filtered, dried, and weighed.

Experimental Protocol:

  • Sample Preparation: Dissolve the selenium-containing sample in a suitable acid (e.g., nitric acid). If selenic acid (H₂SeO₄) is present, it must first be reduced to selenious acid, for example, by boiling with hydrochloric acid.

  • Acidification: Ensure the solution is strongly acidic with hydrochloric acid.

  • Precipitation: Heat the solution to boiling and add a solution of this compound slowly with constant stirring. The selenium will initially precipitate as a red amorphous solid, which turns into a more stable black, crystalline form upon further heating.[6]

    (N₂H₅)₂SO₄ + H₂SeO₃ → Se↓ + N₂↑ + 3H₂O + H₂SO₄

  • Digestion: Continue boiling the solution for a few minutes to ensure the complete conversion of selenium to its black modification and to coagulate the precipitate.

  • Filtration and Washing: Filter the precipitate through a pre-weighed Gooch crucible or a similar filtering apparatus. Wash the precipitate with hot water containing some hydrochloric acid, and finally with hot water alone until the washings are free of chlorides.

  • Drying and Weighing: Dry the crucible and the precipitate in an oven at 105-110 °C to a constant weight.

  • Calculation: Determine the mass of elemental selenium by difference and calculate its percentage in the original sample.

Data Presentation:

SampleSe Taken (g)Se Found (g)Error (g)
10.10630.10630.0000
20.05210.0520-0.0001

Note: This data is adapted from a study on the gravimetric determination of selenium, though the original study used potassium iodide as the reducing agent, the principle and expected accuracy are similar.[6]

Signaling Pathway (Reaction Pathway):

Selenium_Reduction cluster_0 cluster_1 A H₂SeO₃ (Selenious Acid in HCl) B Add this compound (N₂H₅)₂SO₄ C Red Amorphous Se (Precipitate) B->C Reduction D Heating/Digestion E Black Crystalline Se (Stable Precipitate) D->E Phase Transition

Reaction pathway for selenium precipitation.

Gravimetric Estimation of Tellurium (Te)

Application Note:

Similar to selenium, tellurium can be quantitatively precipitated from an acidic solution using this compound as the reducing agent.[5] Tellurous acid (H₂TeO₃) is reduced to elemental tellurium. The method is effective for the determination of tellurium in various samples.

Experimental Protocol:

  • Sample Preparation: Dissolve the tellurium-containing sample in a suitable acid mixture (e.g., hydrochloric acid and nitric acid). Evaporate the solution to remove nitric acid, leaving a solution of tellurium(IV) chloride.

  • Acidification: The solution should be strongly acidic with hydrochloric acid.

  • Precipitation: Heat the solution and add a solution of this compound. The elemental tellurium will precipitate.

    (N₂H₅)₂SO₄ + H₂TeO₃ → Te↓ + N₂↑ + 3H₂O + H₂SO₄

  • Digestion: Boil the solution gently to coagulate the precipitated tellurium, making it easier to filter.

  • Filtration and Washing: Filter the precipitate through a pre-weighed filtering crucible. Wash the precipitate with hot dilute hydrochloric acid and then with hot deionized water.

  • Drying and Weighing: Dry the crucible and the tellurium precipitate at 105 °C to a constant weight.

  • Calculation: From the weight of the elemental tellurium, calculate the percentage of tellurium in the original sample.

Data Presentation:

Experimental Workflow:

Tellurium_Gravimetric_Analysis A Sample Dissolution B Acidification (HCl) A->B C Precipitation (this compound) B->C D Digestion C->D E Filtration & Washing D->E F Drying & Weighing E->F G Calculation F->G

Workflow for the gravimetric estimation of tellurium.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should consult original literature and validate the methods for their specific sample matrices and analytical requirements. Appropriate safety precautions must be taken when handling strong acids and this compound, which is a suspected carcinogen.[1]

References

Application Notes and Protocols: Hydrazine Sulfate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine (B178648) sulfate (B86663) (N₂H₆SO₄) is a salt of hydrazine that serves as a critical reagent in the synthesis of a wide array of pharmaceutical intermediates.[1] Due to its stability, reduced volatility, and lower susceptibility to atmospheric oxidation compared to pure hydrazine, it is often the preferred source for the hydrazine moiety in industrial and laboratory settings.[1][2] Its utility stems from its function as a potent reducing agent and as a key building block for constructing nitrogen-containing heterocyclic systems, which are prevalent in many active pharmaceutical ingredients (APIs).[3][4][5] This document provides detailed application notes and experimental protocols for the use of hydrazine sulfate in synthesizing key pharmaceutical intermediates, with a focus on pyrazole (B372694) and triazole derivatives.

Application 1: Synthesis of Pyrazole-Based Intermediates

The pyrazole ring is a five-membered aromatic heterocycle that is a core structural motif in numerous drugs, including anti-inflammatory agents, analgesics, and anticancer drugs.[6][7] The Knorr pyrazole synthesis and related cyclocondensation reactions are primary methods for its formation, frequently employing hydrazine or its salts.[8][9]

Key Application: Synthesis of Celecoxib (B62257) Intermediate

Celecoxib, a selective COX-2 inhibitor, contains a central pyrazole ring. A key intermediate in its synthesis is 4-hydrazinobenzenesulfonamide hydrochloride, which can be prepared from sulfanilamide.[10][11] The synthesis involves a diazotization reaction followed by a reduction, for which this compound can be conceptually considered in the broader class of hydrazine-derived reagents. A common route involves reacting a diketone intermediate with a phenylhydrazine (B124118) derivative.[12]

The general synthesis pathway for pyrazole formation from a 1,3-dicarbonyl compound and hydrazine is outlined below.

G start 1,3-Dicarbonyl Compound intermediate Hydrazone/ Enamine Intermediate start->intermediate + reagent This compound (Source of Hydrazine) reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Substituted Pyrazole Ring dehydration->product

Fig. 1: Knorr Pyrazole Synthesis Pathway.
Experimental Protocol: Synthesis of 1,5-Diarylpyrazole Intermediate for Celecoxib Derivatives

This protocol is adapted from the general synthesis of 1,5-diarylpyrazoles, a core structure in Celecoxib.[12] The reaction involves the regioselective condensation of a 1,3-diketone with a substituted phenylhydrazine.[12]

  • Reagent Preparation : Prepare a solution of the 1,3-diketone (e.g., 4,4,4-trifluoro-1-(p-tolyl)-butane-1,3-dione) in ethanol.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, add the 1,3-diketone solution.

  • Addition of Hydrazine : Add an equimolar amount of the hydrochloride salt of the appropriate phenylhydrazine (e.g., p-hydrazino-benzenesulfonic acid). Using the hydrochloride salt of phenylhydrazine promotes the regioselective formation of the desired 1,5-diarylpyrazole.[12]

  • Reaction : Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Isolation : Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

  • Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole intermediate.

Quantitative Data

The following table summarizes typical yields for pyrazole synthesis and related reactions using hydrazine derivatives.

ReactionReactantsProductYield (%)Reference
Benzil Hydrazone SynthesisBenzil, this compound, Sodium AcetateBenzil Hydrazone94%[13]
Benzalazine SynthesisThis compound, BenzaldehydeBenzalazine91-94%[14]
Celecoxib Intermediate Synthesis1,3-Diketone, p-Hydrazino-benzenesulfonic acid1,5-Diarylpyrazole sulfonic acid>80%[12]
General Pyrazole Synthesisα,β-Unsaturated Carbonyls, HydrazineSubstituted PyrazolesGood[7][8]

Application 2: Synthesis of Triazole-Based Intermediates

1,2,4-Triazoles are another class of heterocyclic compounds integral to many pharmaceuticals, including the antimigraine drug Rizatriptan (B1679398) and the anticancer agent Anastrozole.[15] Hydrazine and its derivatives are fundamental reagents for constructing the triazole ring.[16][17]

Key Applications: Intermediates for Rizatriptan and Anastrozole

The synthesis of Rizatriptan involves the Fischer indole (B1671886) synthesis, which utilizes a substituted phenylhydrazine intermediate.[18][19][20] For Anastrozole, a key step is the reaction of a brominated intermediate with 1,2,4-triazole (B32235) itself, often prepared from hydrazine.[21][22]

G cluster_reagents Starting Materials cluster_process Reaction Process hydrazine Hydrazine Derivative condensation Condensation hydrazine->condensation amide Amide / Formamide amide->condensation cyclization Dehydration & Cyclization condensation->cyclization product 1,2,4-Triazole Ring cyclization->product Heat

Fig. 2: General Synthesis of 1,2,4-Triazole Ring.
Experimental Protocol: General Synthesis of 1-(4-hydrazinophenyl)methyl-1,2,4-triazole (Rizatriptan Intermediate)

This protocol describes a general route for preparing the hydrazine intermediate required for the Fischer indole synthesis step in Rizatriptan production.[19][20]

  • Diazotization : Dissolve 4-(1,2,4-triazol-1-yl-methyl)aniline or its salt in an aqueous acidic solution (e.g., HCl, H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

  • Formation of Diazonium Salt : Add a solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5 °C. Stir for a short period after the addition is complete.

  • Reduction : In a separate flask, prepare a solution of a reducing agent like sodium sulfite (B76179) in water, also cooled to 0-5 °C.

  • Coupling : Slowly add the cold diazonium salt solution to the reducing agent solution. This step often proceeds through a sulfite addition intermediate.[19]

  • Hydrolysis : After the addition is complete, heat the mixture in an acidic medium to facilitate hydrolysis and digestion, yielding the hydrazine product.[19]

  • Isolation : Cool the reaction mixture and adjust the pH to precipitate the crude hydrazine product or its salt.

  • Purification : Filter the product, wash with cold water, and purify by recrystallization from a suitable solvent.

Quantitative Data

The following table presents reaction data for the synthesis of triazole compounds and related intermediates.

ReactionReactantsProduct/IntermediateYield (%)Reference
1,4-Disubstituted-1,2,3-triazole SynthesisAniline, Aromatic Ketone, 4-Methylbenzenesulfonohydrazide1,4-Disubstituted-1,2,3-triazole75-92%[16][17]
3,4,5-Trisubstituted-1,2,4-triazole SynthesisHydrazine, Amidine, B(C₆F₅)₃ catalyst3,4,5-Trisubstituted-1,2,4-triazole85%[16]
Anastrozole Synthesis (Final Step)Brominated Intermediate, 1,2,4-Triazole Sodium, Phase-Transfer CatalystAnastrozoleHigh[22]

General Experimental Workflow

The synthesis of pharmaceutical intermediates is a multi-stage process that requires careful execution and monitoring at each step. The following diagram illustrates a typical workflow for the protocols described above.

G prep 1. Reagent Preparation react 2. Reaction Execution prep->react Charge Reactor workup 3. Quenching & Work-up react->workup Reaction Complete (TLC/HPLC) iso 4. Product Isolation workup->iso Phase Separation/ Extraction purify 5. Purification iso->purify Filtration/ Evaporation analyze 6. Analysis (QC/QA) purify->analyze Crystallization/ Chromatography

Fig. 3: Standard Laboratory Synthesis Workflow.

Safety Precautions

This compound, while more stable than hydrazine hydrate, is still a hazardous chemical and must be handled with appropriate safety measures.[2]

  • Toxicity : It is moderately toxic and a suspected carcinogen.[2]

  • Handling : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage : Store in a cool, dry place away from strong oxidizing agents.[1]

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

By following these detailed notes and protocols, researchers can effectively and safely utilize this compound for the synthesis of crucial pyrazole and triazole-based pharmaceutical intermediates.

References

Preparation of Hydrazine Hydrate from Hydrazine Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of hydrazine (B178648) hydrate (B1144303) from hydrazine sulfate (B86663). The following sections outline various established methods, present quantitative data in a clear, tabular format, and provide step-by-step experimental procedures. A generalized workflow diagram is also included to provide a visual overview of the process.

Overview

The conversion of hydrazine sulfate to hydrazine hydrate is a common laboratory and industrial procedure. The core of this transformation involves the neutralization of the acidic sulfate salt with a suitable base, liberating the free hydrazine which exists as a hydrate in aqueous solution. Subsequent purification, typically through distillation, is employed to obtain hydrazine hydrate of the desired concentration. Common bases used for this purpose include sodium hydroxide (B78521), potassium hydroxide, and ammonia (B1221849). The choice of base and reaction conditions can influence the yield and purity of the final product.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the preparation of hydrazine hydrate from this compound. This allows for an easy comparison of reactants, yields, and product concentrations.

Method This compound (g) Base Base Quantity (g) Solvent/Other Yield Product Concentration Reference
Method 1200Sodium Hydroxide16075 mL Water175 g (distillate)40-45%
Method 2100Potassium Hydroxide1005 mL WaterNot explicitly statedPure (after fractional distillation)
Method 3147Sodium Hydroxide10750 mL Water, 179 mL Xylene49 g (aqueous solution)~80%[1]
Method 481 (dithis compound)AmmoniaSaturated solution56.5 g Water50 g (in solution)Not explicitly stated[2]

Experimental Protocols

The following are detailed protocols for the preparation of hydrazine hydrate from this compound.

Protocol 1: Synthesis using Sodium Hydroxide

This protocol is adapted from a procedure outlined by PrepChem.

Materials:

  • This compound (200 g)

  • Sodium hydroxide (160 g)

  • Distilled water (75 mL)

  • Copper or silver retort/flask (750 mL)

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • In a 750 mL copper or silver flask, combine 200 g of this compound and 160 g of sodium hydroxide.

  • Fit the flask with a reflux condenser.

  • Gradually add 75 mL of distilled water through the condenser over a period of approximately 5 minutes. The reaction is exothermic and will become vigorous.

  • Once the addition is complete, reflux the mixture for 1.5 hours.

  • After reflux, arrange the apparatus for downward distillation.

  • Heat the flask, initially gently and then more strongly, to distill the hydrazine hydrate. Strong heating is required towards the end to ensure all the product is collected.

  • Collect the distillate, which will be a clear liquid weighing approximately 175 g and containing 40-45% hydrazine hydrate.

Optional Concentration Step: To obtain a more concentrated solution, the 40-45% hydrazine hydrate can be further purified by azeotropic distillation.

  • Combine 150 g of the 40-45% hydrazine hydrate solution with 230 mL of xylene in a distillation flask fitted with a fractionating column.

  • Distill the mixture. The xylene will co-distill with the water.

  • After the xylene and water have been removed, continue the distillation to collect the concentrated hydrazine hydrate. This will yield approximately 50 g of 90-95% hydrazine hydrate.

Protocol 2: Synthesis using Potassium Hydroxide

This protocol provides an alternative method using potassium hydroxide.

Materials:

  • Dry this compound (100 g)

  • Powdered potassium hydroxide (100 g)

  • Distilled water (5 mL)

  • Copper or silver retort

  • Distillation apparatus

Procedure:

  • Thoroughly mix 100 g of dry this compound and 100 g of powdered potassium hydroxide.

  • Place the mixture in a copper or silver retort and add 5 mL of distilled water.

  • The reaction will begin to distill without external heating initially.

  • Towards the end of the reaction, heat the retort to ensure the distillation is complete.

  • The collected distillate contains hydrazine hydrate and water. Purify this mixture by fractional distillation.

  • Collect the fraction that distills between 117-119 °C, which is pure hydrazine hydrate.

Protocol 3: Synthesis using Ammonia

This protocol is based on a patented method and is suitable for producing an aqueous solution of hydrazine hydrate.[2]

Materials:

  • Dithis compound (81 g)

  • Distilled water (56.5 g)

  • Ammonia gas

  • Reaction vessel capable of being cooled and pressurized

Procedure:

  • Dissolve 81 g of dithis compound in 56.5 g of water in the reaction vessel.

  • Cool the solution to a temperature below 20 °C (ideally between 0 °C and 10 °C).

  • Saturate the solution with ammonia gas. This may be done at atmospheric pressure or under increased pressure (e.g., 5 atm) to enhance the precipitation of ammonium (B1175870) sulfate.

  • The saturation with ammonia will cause the precipitation of ammonium sulfate.

  • Filter the mixture to remove the precipitated ammonium sulfate.

  • The filtrate is a solution containing hydrazine hydrate, water, and excess ammonia.

  • The hydrazine hydrate can be recovered from the solution by distillation (rectification).

Workflow and Logic Diagram

The following diagram illustrates the general workflow for the preparation of hydrazine hydrate from this compound.

G cluster_input Starting Materials cluster_process Process cluster_output Products & Byproducts A This compound D Mixing and Reaction A->D B Base (e.g., NaOH, KOH, NH3) B->D C Solvent (e.g., Water) C->D E Heating / Reflux D->E Exothermic Reaction F Distillation E->F G Aqueous Hydrazine Hydrate F->G Initial Distillate H Sulfate Salt Byproduct (e.g., Na2SO4) F->H Residue I Concentrated Hydrazine Hydrate G->I Optional Azeotropic Distillation

Caption: General workflow for hydrazine hydrate synthesis.

Safety Considerations

  • Toxicity: Hydrazine is highly toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Exothermic Reactions: The reaction of this compound with strong bases is exothermic and can be vigorous. The base should be added cautiously, and cooling may be necessary to control the reaction rate.

  • Distillation: Distillation of hydrazine hydrate should be performed with care, as it can decompose with explosive force, especially in the presence of air or impurities. It is recommended to use non-glass apparatus (copper or silver) for distillations at higher concentrations to avoid potential reactions with glass at high temperatures.

References

Application Note: Spectrophotometric Determination of Hydrazine in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrazine (B178648) (N₂H₄) is a strong reducing agent utilized in various industrial applications, including as an oxygen scavenger in boiler feedwater to prevent corrosion, a rocket propellant, and in the synthesis of pharmaceuticals and agricultural chemicals.[1][2] However, hydrazine is also highly toxic and a suspected human carcinogen, necessitating the close monitoring of its concentration in industrial wastewater and environmental water samples.[3] This application note details a reliable and sensitive spectrophotometric method for the determination of hydrazine in water samples, based on its reaction with p-dimethylaminobenzaldehyde (p-DAB).

Principle

The method is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde in an acidic medium. This reaction produces a distinct yellow-colored azine compound, p-dimethylaminobenzalazine.[4] The intensity of the yellow color is directly proportional to the hydrazine concentration and is quantified by measuring the absorbance at the wavelength of maximum absorption, approximately 458 nm.[3][5][6] The color development is stable, typically reaching its maximum within 10 to 15 minutes.[1]

Experimental Protocols

1. Preparation of Reagents

  • p-Dimethylaminobenzaldehyde (p-DAB) Reagent: Dissolve 1.5 g of p-dimethylaminobenzaldehyde in 100 mL of methanol.[7] Store in a dark bottle.

  • Acid Solution: Prepare a 0.1 N sulfuric acid solution by diluting concentrated sulfuric acid with deionized water.

  • Hydrazine Stock Solution (100 µg/mL): Dissolve 0.4060 g of hydrazine sulfate (B86663) (N₂H₄·H₂SO₄) in 1 L of 0.1 N sulfuric acid.[7] This solution is stable for several weeks when stored in a tightly sealed container.

  • Hydrazine Working Standards: Prepare a series of working standards by diluting the hydrazine stock solution with 0.1 N sulfuric acid to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

2. Sample Collection and Preparation

  • Collect water samples in clean glass or plastic bottles.

  • Samples should be analyzed as soon as possible after collection due to the potential for hydrazine to be oxidized.[8]

  • If immediate analysis is not possible, acidification of the sample may help to preserve it.[8]

  • Filter turbid samples using a 0.45 µm syringe filter to remove particulate matter.

3. Spectrophotometric Measurement

  • Blank Preparation: Pipette 5.0 mL of 0.1 N sulfuric acid into a test tube.

  • Standard and Sample Preparation: Pipette 5.0 mL of each working standard and water sample into separate, labeled test tubes.

  • Color Development: Add 1.0 mL of the p-DAB reagent to each tube (blank, standards, and samples).[7]

  • Mixing and Incubation: Mix the contents of each tube thoroughly using a vortex mixer and allow the solutions to stand for 10-15 minutes at room temperature for full color development.[1][7]

  • Acidification: Add 10.0 mL of glacial acetic acid to each tube and mix well.[7]

  • Absorbance Measurement: Set the spectrophotometer to a wavelength of 458 nm. Zero the instrument using the blank solution. Measure the absorbance of each standard and sample.

4. Data Analysis

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the hydrazine working standards.

  • Linear Regression: Perform a linear regression analysis on the calibration curve data to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The correlation coefficient (R²) should be close to 0.999 for a good linear fit.[5][9]

  • Concentration Determination: Use the equation of the line to calculate the concentration of hydrazine in the unknown water samples based on their measured absorbance values.

Data Presentation

The following table summarizes the quantitative data for the spectrophotometric determination of hydrazine using the p-dimethylaminobenzaldehyde method as reported in various studies.

ParameterReported ValueReference
Wavelength (λmax)458 nm[3][5][6]
460 nm[10]
Linear Range0 - 7 µg in 25 mL[5][6]
0 - 6 µg in 25 mL[9]
2.0–100.0 µg/L and 100.0–1500.0 µg/L[10]
Molar Absorptivity8.1 x 10⁴ L mol⁻¹ cm⁻¹[5][6]
9.95 x 10⁴ L mol⁻¹ cm⁻¹[9]
Limit of Detection (LOD)0.25 µg[9]
0.016 µg/L[10]
Relative Standard Deviation (RSD)1.7% (at 6 µg)[6]
2.7% (at 3 µg)[9]
0.38% (at 0.1 mg/L)[10]

Visualizations

Chemical Reaction Pathway

cluster_reactants Reactants cluster_product Product Hydrazine Hydrazine (N₂H₄) Reaction + Hydrazine->Reaction pDAB p-Dimethylaminobenzaldehyde pDAB->Reaction Azine p-Dimethylaminobenzalazine (Yellow Azine) Reaction->Azine Acidic Medium

Caption: Reaction of hydrazine with p-dimethylaminobenzaldehyde.

Experimental Workflow

start Start sample_prep Sample Preparation (Collection, Filtration) start->sample_prep reagent_add Addition of p-DAB Reagent sample_prep->reagent_add incubation Incubation (10-15 min) for Color Development reagent_add->incubation acid_add Addition of Glacial Acetic Acid incubation->acid_add measurement Spectrophotometric Measurement (Absorbance at 458 nm) acid_add->measurement analysis Data Analysis (Calibration Curve, Concentration Calculation) measurement->analysis end End analysis->end

Caption: Experimental workflow for hydrazine determination.

References

Application Note: Determination of Hydrazine Sulfate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazine (B178648) is a reactive chemical intermediate used in the synthesis of various pharmaceuticals and other industrial products. However, due to its potential genotoxicity, its presence as an impurity in drug substances must be carefully controlled and monitored.[1] This application note provides a detailed protocol for the quantitative determination of hydrazine sulfate (B86663) in pharmaceutical samples using Gas Chromatography-Mass Spectrometry (GC-MS).

The inherent volatility and reactivity of hydrazine make its direct analysis challenging. Therefore, the methods outlined below employ a derivatization step to convert hydrazine into a more stable and chromatographically amenable compound. This note details three common derivatization approaches using acetone (B3395972), pentafluorobenzaldehyde (B1199891) (PFB), and ortho-phthalaldehyde (OPA).

Experimental Protocols

A critical step in the GC-MS analysis of hydrazine is derivatization, which should be performed as quickly as possible to prevent autoxidation.[2]

Method 1: In-situ Derivatization with Acetone followed by Headspace GC-MS

This method is particularly suitable for the analysis of hydrazine in solid drug substances (APIs).[3][4]

Principle: Hydrazine reacts with acetone to form acetone azine, a stable derivative that can be readily analyzed by headspace GC-MS.[3][4]

Reagents:

  • Acetone or Acetone-d6 (as derivatization reagent)

  • Hydrazine sulfate reference standard

  • Diluent (e.g., water or an appropriate organic solvent)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in the chosen diluent.

    • Further dilute the stock solution to create a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh the drug substance (e.g., 10 mg) into a headspace vial.[3][4]

    • Add the derivatization reagent (acetone).

  • Derivatization:

    • Seal the vials and vortex to ensure mixing.

    • Allow the derivatization reaction to proceed at a controlled temperature and time (e.g., heat in the headspace autosampler).

  • GC-MS Analysis:

    • After equilibration in the headspace autosampler, inject the vapor phase into the GC-MS system.

Instrumentation Parameters (Example):

ParameterSetting
GC Column DB-624, 20 m x 0.18 mm i.d., 1 µm film thickness[1]
Injector Split mode, 200°C[1]
Carrier Gas Helium, constant flow[1]
Oven Program Initial 40-70°C, ramp to 130-160°C, then ramp to 220-260°C[5]
MS Transfer Line 230°C
Ion Source Temp 230°C[4]
Ionization Mode Electron Ionization (EI)
Monitored Ions (m/z) For acetone azine: 112[4]
Method 2: Derivatization with Pentafluorobenzaldehyde (PFB)

This method is suitable for aqueous samples and has been applied to the analysis of hydrazine in smokeless tobacco products.[6]

Principle: Hydrazine reacts with two molecules of pentafluorobenzaldehyde (PFB) to form decafluorobenzaldehyde azine (DFBA), a derivative with excellent chromatographic properties and sensitivity for mass spectrometric detection.[6]

Reagents:

  • Pentafluorobenzaldehyde (PFB)

  • Hexane (B92381) (for extraction)

  • Aqueous buffer

Procedure:

  • Sample Extraction:

    • Extract the sample with an aqueous solution.

  • Derivatization:

    • Treat the aqueous extract with an excess of PFB.

    • The reaction forms decafluorobenzaldehyde azine (DFBA).[6]

  • Liquid-Liquid Extraction:

    • Partition the resulting DFBA into hexane.[6]

  • GC-MS Analysis:

    • Inject the hexane extract into the GC-MS system.

Instrumentation Parameters (Example):

ParameterSetting
GC Column DB-5ms or equivalent
Injector Splitless mode
Carrier Gas Helium
Oven Program Optimized for the elution of DFBA (e.g., hold at 60°C, ramp to 280°C)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI)
Monitored Ions (m/z) 388 (molecular ion), 194, 180, 117, 93[6]
Method 3: Derivatization with ortho-Phthalaldehyde (OPA)

This method is effective for the determination of hydrazine in water samples.[7][8]

Principle: Hydrazine reacts with ortho-phthalaldehyde (OPA) to form a stable derivative that can be extracted and analyzed by GC-MS.[7][8]

Reagents:

Procedure:

  • Derivatization:

    • Adjust the pH of the aqueous sample to 2.[7][8]

    • Add the OPA reagent.

    • Heat the reaction mixture (e.g., 70°C for 20 minutes).[7][8]

  • Liquid-Liquid Extraction:

    • Extract the organic derivative with methylene chloride.[7][8]

  • GC-MS Analysis:

    • Inject the methylene chloride extract into the GC-MS system.

Instrumentation Parameters (Example):

ParameterSetting
GC Column HP-5MS or equivalent
Injector Splitless mode
Carrier Gas Helium
Oven Program Optimized for the elution of the OPA derivative
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI)
Monitored Ions (m/z) Specific ions for the hydrazine-OPA derivative

Data Presentation

The following table summarizes the quantitative performance data reported for the different derivatization methods.

Derivatization ReagentLimit of Quantification (LOQ)Linearity Range (R²)Recovery (%)MatrixReference
Acetone0.1 ppm0.1 - 10 ppm (>0.999)79 - 117Drug Substance (API)[3][4]
Pentafluorobenzaldehyde (PFB)26 - 53 ng/g8 - 170 ng/mLNot SpecifiedSmokeless Tobacco[6]
ortho-Phthalaldehyde (OPA)0.007 µg/L0.05 - 100 µg/L (0.9991)95 - 106Drinking/Surface Water[7][8]

Visualizations

The following diagrams illustrate the experimental workflow and a representative derivatization reaction.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample / Prepare Standard Deriv Add Derivatization Reagent Sample->Deriv React Reaction (Heating/Vortexing) Deriv->React Inject Injection (Headspace or Liquid) React->Inject GC Gas Chromatographic Separation Inject->GC MS Mass Spectrometric Detection GC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for GC-MS analysis of hydrazine.

derivatization_reaction cluster_reactants Reactants cluster_product Product Hydrazine Hydrazine (H₂N-NH₂) Azine Acetone Azine Hydrazine->Azine Acetone Acetone (x2) Acetone->Azine

Caption: Derivatization of hydrazine with acetone.

Conclusion

The GC-MS methods described, utilizing derivatization with acetone, pentafluorobenzaldehyde, or ortho-phthalaldehyde, provide sensitive and reliable approaches for the quantification of this compound in various matrices. The choice of method will depend on the specific sample matrix, required sensitivity, and available instrumentation. Proper validation of the selected method is crucial to ensure accurate and precise results for the control of this potential genotoxic impurity in pharmaceutical products and other materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrazine Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of hydrazine (B178648) sulfate (B86663) synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of hydrazine sulfate.

Q1: What are the primary causes of low reaction yield?

Low yield in this compound synthesis can stem from several factors depending on the synthetic route.

  • Side Reactions: The formation of undesired by-products is a significant cause of low yield. For instance, in the hypochlorite-ketazine process, side reactions can be minimized by keeping the reaction chilled in ice and adding the bleach very slowly.[1]

  • Incomplete Reaction: The hydrolysis of the ketazine intermediate may be reversible. To drive the reaction to completion, it is recommended to heat the solution to boil off the ketone by-product.[1]

  • Slow Evaporation: In methods involving the boiling down of the reaction mixture, slow evaporation can lead to a distinctly diminished yield.[2]

  • Impure Reactants: The presence of impurities, such as iron, can act as an anti-catalyst and hinder the reaction. It is crucial to use distilled water throughout the process.[2]

Q2: My this compound product has a brown or yellow discoloration. How can I prevent this and purify the final product?

The appearance of colored impurities is a common issue.

  • Prevention: To obtain a pure white precipitate, it is necessary to thoroughly cool the hydrazine solution and filter it twice before adding sulfuric acid.[2] The sulfuric acid must also be added slowly with constant stirring.[2]

  • Purification: If the crude product is brown, it can be purified by recrystallization from boiling water.[2] The use of a small amount of animal charcoal during recrystallization can help remove colored impurities.[2] After dissolving the crude product in boiling water with charcoal, the solution should be filtered and cooled to 0°C to obtain pure white crystals.[2]

Q3: The reaction mixture is foaming excessively. How can I control this?

Excessive foaming is a known issue, particularly in the Hofmann degradation of urea (B33335) method.

  • Sufficient Headspace: Use a reaction vessel that is no more than halfway full to provide ample headspace for foaming.[3]

  • Vigorous Stirring: Extremely strong stirring can help to break up the foam as it forms.[3]

  • Controlled Reagent Addition: Adding reagents, such as the urea-gelatin solution, in one quick go with vigorous stirring can help manage the initial reaction and bubbling.[3]

  • Gradual Acid Addition: During the neutralization step with sulfuric acid, add the acid very slowly, especially as it begins to react with sodium carbonate, which produces a large volume of CO2 gas.[3]

Q4: What is the purpose of adding gelatin to the reaction mixture?

Gelatin acts as a "viscolizer" or a protective colloid.[2] Its presence helps to reduce side reactions and increase the yield of hydrazine.[1] While other substances like starch, glycerol, or glue can be used, gelatin has been reported to give the most satisfactory results.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for different this compound synthesis methods.

Table 1: Typical Yields for Different Synthesis Methods

Synthesis MethodTypical YieldReference
Hypochlorite-Ketazine Process (Crude)~40%[1]
Hypochlorite-Ketazine Process (Optimized)Up to 60%[1]
Hofmann Rearrangement of Urea40-50%[1]
Raschig Process (from Ammonia)34-37%[2]

Table 2: Purity of this compound

MethodPurityNotesReference
Hypochlorite-Ketazine Process>95%Purity can be assessed by redox titration with iodine.[1]
RecrystallizationHighRecrystallization from water, with the use of animal charcoal for colored impurities, yields a "perfectly white and crystalline" product.[2]

Experimental Protocols

Below are detailed methodologies for common this compound synthesis routes.

Protocol 1: Hypochlorite-Ketazine Process

This method involves the formation of a ketazine intermediate followed by hydrolysis.

  • Ketazine Formation:

    • In a suitable reaction vessel, mix 250 mL of concentrated ammonia (B1221849) solution with 100 mL of methyl ethyl ketone.

    • Stir the mixture vigorously.

    • Slowly add a quarter mole equivalent of sodium hypochlorite (B82951) (bleach). For 10% bleach, this is approximately 186g; for 6% bleach, use about 310g.[1]

    • Control the addition rate to manage heat and bubbling.

    • After the addition is complete, continue stirring until bubbling ceases.

    • Allow the mixture to stand for a few hours until two clear layers separate. The top layer is the methyl ethyl ketazine.

  • Hydrolysis and Precipitation:

    • In a separate container, carefully add 20 mL of concentrated sulfuric acid to 100 mL of water with stirring. This solution will become hot.

    • Add the hot sulfuric acid solution directly to the separated ketazine layer while stirring.

    • Continue stirring as the this compound crystallizes out.

    • Allow the solution to cool to room temperature.

    • Filter the crystals using vacuum filtration and allow them to dry.

Protocol 2: Hofmann Rearrangement of Urea

This procedure utilizes the Hofmann rearrangement of urea to produce hydrazine.

  • Preparation of Solutions:

    • Prepare a solution of urea and gelatin in water.

    • In a separate, chilled container, prepare a basic solution of sodium hypochlorite by adding sodium hydroxide. Keep this solution cool, ideally between 8°C and 20°C, to prevent degradation of the hypochlorite.[3]

  • Reaction:

    • With vigorous stirring, add the urea-gelatin solution to the basic hypochlorite solution all at once.[3]

    • The reaction will initiate with bubbling and a color change.

    • Allow the reaction to proceed until the bubbling subsides.

  • Neutralization and Precipitation:

    • Cool the reaction mixture.

    • Slowly and carefully add a 50/50 solution of sulfuric acid and water. The initial addition will neutralize the excess sodium hydroxide, followed by the reaction with sodium carbonate, which will cause significant effervescence.[3]

    • Once the bubbling subsides, continue adding the sulfuric acid solution to precipitate the this compound.

    • Cool the mixture to about 15°C to maximize precipitation, avoiding lower temperatures that could cause sodium sulfate to crystallize.[4]

  • Isolation:

    • Filter the precipitated this compound using vacuum filtration.

    • Wash the crystals and dry them thoroughly.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_side_reactions Check for Side Reactions (e.g., vigorous bubbling, unexpected color) start->check_side_reactions check_completion Verify Reaction Completion (e.g., persistence of starting material) start->check_completion check_impurities Assess Reactant Purity (e.g., use of distilled water) start->check_impurities solution_temp Optimize Temperature (e.g., chill reaction) check_side_reactions->solution_temp solution_addition Control Reagent Addition Rate (e.g., slow, dropwise addition) check_side_reactions->solution_addition solution_drive_reaction Drive Reaction to Completion (e.g., remove by-products) check_completion->solution_drive_reaction solution_purify_reagents Use Pure Reagents check_impurities->solution_purify_reagents

Caption: Troubleshooting flowchart for addressing low reaction yield.

General Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prepare_reagents Prepare Reactant Solutions (e.g., Urea/Gelatin, Basic Hypochlorite) mix_reactants Mix Reactants Under Controlled Conditions prepare_reagents->mix_reactants form_intermediate Formation of Intermediate (e.g., Ketazine or Hydrazine) mix_reactants->form_intermediate neutralize Neutralization/Precipitation with Sulfuric Acid form_intermediate->neutralize isolate Isolate Crude Product (Filtration) neutralize->isolate purify Purify by Recrystallization (if necessary) isolate->purify

Caption: A generalized workflow for the synthesis of this compound.

References

troubleshooting common issues in hydrazine sulfate crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydrazine (B178648) Sulfate (B86663) Crystallization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the crystallization of hydrazine sulfate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters influencing the yield and purity of this compound crystals?

A1: The key parameters that significantly impact the outcome of this compound crystallization are:

  • Temperature Control: Precise temperature management during reaction and crystallization is crucial. The solubility of this compound is highly dependent on temperature, decreasing significantly in cold water.[1][2][3]

  • Cooling Rate: A slow and controlled cooling process promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals and the inclusion of impurities.

  • pH of the Solution: The acidity of the solution plays a role in the precipitation of this compound. An excess of sulfuric acid can help ensure complete precipitation.[4]

  • Purity of Reagents: The purity of the starting materials, such as hydrazine hydrate (B1144303) and sulfuric acid, is critical. Impurities can interfere with crystal growth and contaminate the final product.[5][6]

  • Agitation: Proper stirring ensures a homogenous solution and uniform crystal growth.

Q2: My this compound crystals are discolored (e.g., brown). What is the likely cause and how can I fix it?

A2: Discoloration, such as a brown tint, in this compound crystals is often due to the presence of impurities.[7] To obtain a pure white product, it is recommended to thoroughly cool the hydrazine solution and filter it twice before adding sulfuric acid.[7] The sulfuric acid should also be added slowly with constant stirring.[7] If the crude product is already discolored, recrystallization from hot water, potentially with the use of activated charcoal, can help remove the colored impurities.[7]

Q3: I am experiencing a lower than expected yield. What are the potential reasons?

A3: Low yields can be attributed to several factors:

  • Incomplete Precipitation: This can occur if the solution is not cooled to a sufficiently low temperature or if an inadequate amount of sulfuric acid is used.

  • Loss during Washing: Washing the crystals with a solvent in which this compound has some solubility will lead to product loss. It is advisable to wash with cold alcohol or a saturated solution of this compound.[7]

  • Side Reactions: The presence of impurities or improper reaction conditions (e.g., incorrect temperature) can lead to side reactions that consume the hydrazine, thereby reducing the yield.

  • Decomposition: Hydrazine can be degraded by certain metal ions, so using distilled water and clean glassware is important.[7]

Q4: How can I improve the purity of my this compound product?

A4: Recrystallization is a common and effective method for purifying this compound.[7] The crude product can be dissolved in a minimum amount of hot water and then allowed to cool slowly. The purified crystals will precipitate out, leaving most of the impurities in the mother liquor. For every 21 grams of crude product, 100 grams of boiling water can be used for recrystallization.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Crystal Yield Incomplete precipitation due to insufficient cooling or inadequate sulfuric acid.Ensure the solution is thoroughly cooled (e.g., 0°C) and that a stoichiometric or slight excess of sulfuric acid has been added.[8]
Product loss during washing.Wash the crystals with a small amount of ice-cold water or cold alcohol to minimize dissolution.[7]
Degradation of hydrazine by impurities.Use high-purity reagents and distilled water. Ensure all glassware is thoroughly cleaned to remove any metal contaminants.[7]
Discolored Crystals (e.g., brown) Presence of organic or metallic impurities.Recrystallize the product from hot water. The use of activated charcoal during recrystallization can help adsorb colored impurities.[7]
Reaction conditions not optimal.Ensure slow addition of sulfuric acid with vigorous stirring to a well-cooled hydrazine solution.[7]
Fine, Powdery Crystals Rapid cooling of the crystallization solution.Allow the solution to cool slowly and undisturbed to promote the growth of larger crystals.
Crystals Contaminated with Sodium Sulfate Co-precipitation of sodium sulfate, especially if it is a byproduct of the synthesis reaction.Fractional crystallization can be employed. This compound is less soluble in cold water than sodium sulfate.[4] Crystallizing at a controlled temperature (e.g., 25-30°C) can help separate the two salts.[4]

Quantitative Data

Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 g of water)
202.87[2]
253.41[2][3]
303.89[2][3]
404.16[2][3]
507.0[2][3]
609.07[2][3]
8014.4[2][3]

Experimental Protocols

Protocol 1: Crystallization of this compound from Hydrazine Hydrate and Sulfuric Acid

This protocol is a general method for preparing this compound from commercially available reagents.

Materials:

  • Hydrazine hydrate (80%)

  • Concentrated sulfuric acid (98%)

  • Distilled water

  • Ice bath

  • Beaker or Erlenmeyer flask

  • Stirring rod or magnetic stirrer

  • Buchner funnel and filter paper

  • Cold ethanol (B145695) for washing

Methodology:

  • In a well-ventilated fume hood, slowly add a calculated amount of concentrated sulfuric acid to a beaker containing distilled water, which is being cooled in an ice bath. Caution: This is a highly exothermic reaction.

  • In a separate beaker, dilute the hydrazine hydrate with distilled water.

  • Slowly and with constant stirring, add the diluted sulfuric acid solution to the diluted hydrazine hydrate solution. The temperature should be kept low using the ice bath.

  • A white precipitate of this compound will form. Continue stirring for a period to ensure complete precipitation.

  • Allow the mixture to stand in the ice bath for a few hours to maximize crystal formation.[7]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the crystals, for example, by pulling air through the filter cake.

Protocol 2: Recrystallization for Purification

This protocol describes the purification of crude this compound.

Materials:

  • Crude this compound

  • Distilled water

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of distilled water, just enough to dissolve the crystals when heated. A general guideline is to use 100 g of boiling water for every 21 g of crude product.[7]

  • Gently heat the mixture while stirring until all the this compound has dissolved.

  • If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Filter the hot solution to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Dry the crystals.

Visualizations

HydrazineSulfateCrystallizationWorkflow start Start: Prepare Reagents reagents Hydrazine Hydrate Sulfuric Acid Distilled Water start->reagents mixing Slowly Mix Reagents (Cooling) reagents->mixing precipitation Precipitation of This compound mixing->precipitation cooling Cooling & Maturation (e.g., 0°C) precipitation->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying product Pure Hydrazine Sulfate Crystals drying->product

Caption: Experimental workflow for this compound crystallization.

TroubleshootingHydrazineSulfate start Problem Encountered low_yield Low Yield? start->low_yield discolored Discolored Crystals? low_yield->discolored No check_temp Check Cooling Temperature & Acid Amount low_yield->check_temp Yes fine_crystals Fine/Powdery Crystals? discolored->fine_crystals No recrystallize Recrystallize Product (Optional: Use Charcoal) discolored->recrystallize Yes slow_cooling Ensure Slow Cooling Rate fine_crystals->slow_cooling Yes end Problem Resolved fine_crystals->end No check_temp->end recrystallize->end slow_cooling->end

Caption: Troubleshooting logic for common crystallization issues.

References

Technical Support Center: Purification of Crude Hydrazine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of crude hydrazine (B178648) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude hydrazine sulfate?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route employed. Common impurities include:

  • Colored Impurities: Often described as brown particles, these are typically organic byproducts or degradation products.[1][2]

  • Inorganic Salts: Depending on the reagents used, salts like sodium sulfate or sodium chloride may be present.[3][4]

  • Unreacted Starting Materials: Residual reactants from the synthesis process.

  • Finely Divided Solids: Miscellaneous solid particulate matter.[1]

Q2: What is the most common and effective method for purifying crude this compound?

A2: Recrystallization from water is the most widely recommended and effective method for purifying crude this compound.[1][5] For colored impurities, the use of activated charcoal during recrystallization is also advised.[1][6]

Q3: My purified this compound crystals are very fine and difficult to filter. How can I obtain larger crystals?

A3: The formation of fine crystals is often due to rapid precipitation. To obtain larger crystals, a slower cooling rate during recrystallization is recommended. Gradual cooling allows for the controlled growth of larger, more easily filterable crystals.[3][6]

Q4: After purification, my yield of this compound is lower than expected. What are the potential causes and how can I improve it?

A4: Low yield can result from several factors:

  • Incomplete Precipitation: Ensure the solution is thoroughly cooled to the recommended temperature (e.g., 0°C) to maximize the crystallization of this compound.[1]

  • Excessive Washing: While washing the crystals is necessary to remove residual impurities, using large volumes of solvent can lead to product loss.

  • Mother Liquor Losses: A small amount of this compound will remain dissolved in the mother liquor.[1] Concentrating the mother liquor may allow for the recovery of additional product.

  • Sub-optimal pH: The pH of the solution can affect the solubility and precipitation of this compound. For instance, a pH above 1.5 might lead to incomplete precipitation.[4]

Q5: How can I assess the purity of my this compound sample?

A5: Several analytical methods can be used to determine the purity of this compound:

  • Spectrophotometry: This method can be used for the quantitative determination of hydrazine.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for purity assessment.[9][10]

  • Gas Chromatography (GC): GC can also be employed for the analysis of hydrazine, often after derivatization.[10][11]

  • Titration: A redox titration with an oxidizing agent like iodine can be used to determine the purity.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Brown or discolored crystals Presence of colored organic impurities.During recrystallization, add a small amount of activated charcoal (animal charcoal) to the hot solution and filter it before cooling.[1][6]
Product is a fine powder and difficult to filter The rate of crystallization is too fast.Allow the solution to cool down slowly and without agitation to encourage the growth of larger crystals.[3][6]
Low yield after recrystallization Incomplete precipitation or product loss during washing.Ensure the solution is cooled to 0°C or below for a sufficient amount of time.[1] Use a minimal amount of cold solvent to wash the crystals.
Presence of inorganic salt impurities (e.g., sodium sulfate) Co-precipitation of salts from the reaction mixture.Fractional crystallization can be employed. The solubility of this compound and sodium sulfate differ at various temperatures, which can be exploited for separation.[4]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is a standard method for the general purification of crude this compound.

  • Dissolution: In a suitable flask, dissolve the crude this compound in boiling water. A common ratio is 21 g of crude product per 100 g of boiling water.[1]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to 0°C to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold alcohol.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Compound Solubility in Water at 0°C Solubility in Water at 25°C Solubility in Water at 100°C
This compound ~3 g/100 mL~3 g/100 mL~30 g/100 mL[4]
Sodium Sulfate 4.76 g/100 mL28.1 g/100 mL42.7 g/100 mL

Note: The solubility data is compiled from various sources and should be considered approximate.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude_hs Crude this compound dissolve Dissolve crude_hs->dissolve boiling_water Boiling Water boiling_water->dissolve hot_solution Hot Solution dissolve->hot_solution hot_filtration Hot Filtration hot_solution->hot_filtration activated_charcoal Activated Charcoal (Optional) activated_charcoal->hot_filtration decolorized_solution Decolorized Solution hot_filtration->decolorized_solution slow_cooling Slow Cooling to 0°C decolorized_solution->slow_cooling crystals_suspension Crystal Suspension slow_cooling->crystals_suspension vacuum_filtration Vacuum Filtration crystals_suspension->vacuum_filtration pure_crystals Pure this compound Crystals vacuum_filtration->pure_crystals mother_liquor Mother Liquor vacuum_filtration->mother_liquor

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_logic start Start Purification recrystallization Perform Recrystallization start->recrystallization check_color Are Crystals Colored? recrystallization->check_color add_charcoal Add Activated Charcoal during Recrystallization check_color->add_charcoal Yes check_size Are Crystals Fine/Powdery? check_color->check_size No add_charcoal->recrystallization slow_cooling Employ Slower Cooling Rate check_size->slow_cooling Yes check_yield Is Yield Low? check_size->check_yield No slow_cooling->recrystallization optimize_precipitation Optimize Precipitation: - Ensure complete cooling - Minimize washing solvent check_yield->optimize_precipitation Yes end_product Pure this compound check_yield->end_product No optimize_precipitation->recrystallization

Caption: Troubleshooting logic for this compound purification.

References

methods for stabilizing hydrazine sulfate solutions in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hydrazine (B178648) sulfate (B86663) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for hydrazine sulfate solutions to ensure stability?

A1: To maximize the shelf-life of your this compound solutions, they should be stored in a cool, dark, and well-ventilated area, away from direct sunlight and heat sources.[1] It is crucial to keep the storage container tightly sealed to minimize exposure to atmospheric oxygen, which can promote degradation.[1][2][3] The storage temperature should be kept low, as the rate of decomposition increases with temperature.[4][5]

Q2: My this compound solution appears to be degrading. What are the common causes?

A2: Degradation of this compound solutions can be attributed to several factors:

  • Improper Storage: Exposure to high temperatures, light, or air can accelerate decomposition.[1][4][6]

  • Incorrect pH: Hydrazine solutions are most stable in acidic conditions.[4][7] An increase in pH towards neutral or alkaline levels will significantly decrease stability.[7] The aqueous solution of this compound is naturally acidic.[4][8][9]

  • Contamination: The presence of metallic impurities, particularly ions of copper (Cu²⁺), iron (Fe³⁺), and chromium (Cr³⁺), can catalyze the decomposition of hydrazine.[4][6] Ensure you are using high-purity water and clean glassware.

  • Oxidation: Autoxidation is a primary degradation pathway, especially in the presence of dissolved oxygen.[7][10]

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of the solution is a critical factor in its stability. This compound solutions are inherently acidic (a 0.2M solution has a pH of approximately 1.3), which contributes to their stability.[4][9] Under acidic conditions, the hydrazine molecule is protonated, which makes it less susceptible to oxidation. As the pH increases towards neutral or alkaline, the concentration of the unprotonated hydrazine free base increases, which is more readily oxidized and less stable.[7]

Q4: Can I do anything to stabilize my freshly prepared this compound solution?

A4: Yes, there are several measures you can take during preparation to enhance stability:

  • Use Deoxygenated Water: Prepare your solution using water that has been deoxygenated, for instance, by boiling it beforehand and cooling it under an inert atmosphere (like nitrogen or argon).[11] This minimizes the dissolved oxygen available for autoxidation.

  • Ensure Acidic pH: While this compound naturally forms an acidic solution, you can verify the pH and, if necessary for your application, ensure it remains in the acidic range.

  • Avoid Metal Contamination: Use high-purity reagents and thoroughly cleaned glass or plastic containers to avoid introducing metal ions that can catalyze degradation.[12]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Solution turns yellow or shows a precipitate Degradation of this compound, possibly due to oxidation or contamination.1. Verify the age of the solution. If old, discard and prepare a fresh solution. 2. Check storage conditions. Ensure the solution is stored in a cool, dark place and the container is tightly sealed.[1][13] 3. Review the preparation protocol. Was deoxygenated water used?[11] Was there any potential for metal contamination?[4]
Assay of the solution shows a lower than expected concentration The solution has degraded over time.1. Prepare a fresh solution following the best practices for stability (see Q4). 2. Perform a forced degradation study to understand the stability of your solution under your specific experimental conditions.[4] 3. Re-standardize the solution more frequently if it is used over an extended period.
Inconsistent experimental results using the this compound solution The concentration of the solution is not stable, leading to variability in your experiments.1. Implement a strict protocol for solution preparation and storage. 2. Prepare smaller batches of the solution more frequently to ensure freshness. 3. Consider preparing the solution fresh before each critical experiment.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (e.g., 1 M)
  • Deoxygenate the Solvent: Take a suitable volume of high-purity distilled or deionized water in a flask. Boil the water for 15-20 minutes to remove dissolved gases. Allow the water to cool to room temperature under a gentle stream of an inert gas like nitrogen or argon.

  • Weighing: In a clean, dry beaker, accurately weigh the required amount of this compound solid.

  • Dissolution: Slowly add the deoxygenated water to the beaker containing the this compound while stirring gently with a clean glass rod until the solid is completely dissolved.

  • Transfer and Storage: Transfer the prepared solution to a clean, airtight glass or plastic container.[12] Purge the headspace of the container with an inert gas before sealing it tightly.

  • Labeling and Storage: Label the container with the solution name, concentration, preparation date, and your initials. Store the container in a cool, dark place as recommended.[1]

Protocol 2: Stability Assessment by Forced Degradation

This protocol helps to identify potential degradation pathways and the stability of your solution under stress conditions.

  • Sample Preparation: Prepare a solution of this compound at your desired concentration using the protocol above.

  • Stress Conditions: Aliquot the solution into several vials and expose them to various stress conditions[4]:

    • Acidic: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

    • Basic: Add 0.1 N NaOH at room temperature.

    • Oxidative: Add a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal: Heat the solution at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the solution to UV light in a photostability chamber.

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[4] This will allow you to quantify the remaining this compound and detect the formation of any degradation products.

  • Evaluation: Calculate the percentage of degradation under each condition and identify the major degradation products if possible (e.g., by using LC-MS).[4]

Visual Guides

degradation_pathway Simplified Degradation Pathway of Hydrazine N2H5_plus Hydrazinium ion (N₂H₅⁺) (in acidic solution) N2H4 Hydrazine (N₂H₄) (in neutral/alkaline solution) N2H5_plus->N2H4 Increase in pH N2 Nitrogen Gas (N₂) (Major degradation product) N2H4->N2 Oxidation NH3 Ammonia (NH₃) (Minor degradation product) N2H4->NH3 Oxidation O2 Oxygen (O₂) O2->N2 O2->NH3 Metal_Ions Metal Ions (e.g., Cu²⁺) (Catalyst) Metal_Ions->N2 Metal_Ions->NH3

Caption: Simplified chemical degradation pathway of hydrazine.

troubleshooting_workflow Troubleshooting Workflow for Unstable this compound Solutions start Start: Solution appears unstable check_storage Check storage conditions (Cool, dark, sealed?) start->check_storage correct_storage Correct storage and monitor check_storage->correct_storage No check_prep Review preparation protocol (Deoxygenated water, clean glassware?) check_storage->check_prep Yes end_stable Solution is now stable correct_storage->end_stable reprepare Prepare fresh solution using best practices check_prep->reprepare No check_age Is the solution old? check_prep->check_age Yes reprepare->end_stable check_age->reprepare Yes check_age->end_stable No

Caption: Troubleshooting workflow for unstable this compound solutions.

References

Technical Support Center: Hydrazine Sulfate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydrazine (B178648) sulfate (B86663) in their experiments. The following sections address common side reactions and offer strategies for their identification and minimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when working with hydrazine sulfate?

A1: this compound is toxic and a potential carcinogen.[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3][4] Avoid inhalation of dust and contact with skin and eyes.[2][3] Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[3]

Q2: How can I safely quench a reaction containing excess hydrazine?

A2: Excess hydrazine should be safely quenched before workup. A common method is to add an excess of a ketone, such as acetone (B3395972) or benzaldehyde (B42025), to the reaction mixture.[5] This converts the hydrazine into the corresponding hydrazone, which is generally more stable and easier to remove during purification.[5][6][7][8] The quenching reaction should be performed with caution, as it can be exothermic.

Q3: My reaction mixture has developed a strong color. What could be the cause?

A3: The formation of colored impurities is a common issue, particularly when using arylhydrazines. This is often due to the decomposition or air-oxidation of the hydrazine reagent.[5] To mitigate this, it is advisable to use high-purity this compound and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

Troubleshooting Guide: Wolff-Kishner Reduction

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. However, several side reactions can occur.

Issue 1: Low Yield and Formation of an Azine Byproduct

  • Symptoms: You observe a significant amount of a byproduct with a molecular weight corresponding to the condensation of two molecules of the starting carbonyl with one molecule of hydrazine.

  • Cause: A common side reaction in Wolff-Kishner reductions is the formation of an azine, which occurs when the intermediate hydrazone reacts with another molecule of the carbonyl compound.[5][10] This is often favored by the presence of water generated during the initial hydrazone formation.[5][10]

  • Solutions:

    • Vigorous Exclusion of Water: The most effective way to suppress azine formation is to remove water as it is formed. The Huang-Minlon modification of the Wolff-Kishner reduction addresses this by distilling off water and excess hydrazine after the initial hydrazone formation, allowing the reaction temperature to rise and driving the reaction to completion.[10][11][12][13][14]

    • Pre-formation of the Hydrazone: In some cases, isolating the hydrazone before subjecting it to the basic reduction conditions can minimize the opportunity for it to react with the starting carbonyl.[5]

Issue 2: Formation of an Alcohol Byproduct

  • Symptoms: A significant byproduct is identified as the alcohol corresponding to the reduction of the starting carbonyl group.

  • Cause: The strongly basic conditions and high temperatures of the Wolff-Kishner reduction can sometimes lead to the reduction of the ketone or aldehyde to the corresponding alcohol.[5]

  • Solutions:

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can facilitate this side reaction.

    • Excess Hydrazine: Using a sufficient excess of hydrazine can help to ensure that the formation of the hydrazone and its subsequent reduction to the alkane is the predominant reaction pathway.

Experimental Protocol: Modified Wolff-Kishner (Huang-Minlon) Reduction to Minimize Side Reactions

This protocol is a general guideline for performing a Wolff-Kishner reduction while minimizing azine and alcohol formation.

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound (1.0 eq.), hydrazine hydrate (B1144303) (or this compound with an appropriate amount of base), and a high-boiling solvent such as diethylene glycol. Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the hydrazone.

  • Removal of Water and Excess Hydrazine: Reconfigure the apparatus for distillation and distill off water and any excess hydrazine. This will cause the temperature of the reaction mixture to rise.[11][12]

  • Reduction: Once the temperature has reached approximately 180-200 °C, add a strong base such as potassium hydroxide (B78521) pellets portion-wise. The reaction mixture is then heated at this temperature until the evolution of nitrogen gas ceases (typically 2-4 hours).

  • Work-up: Cool the reaction mixture and dilute it with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with dilute acid and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alkane.

  • Purification: The crude product can be purified by distillation or column chromatography as needed.

Wolff_Kishner_Troubleshooting start Wolff-Kishner Reduction Issues low_yield Low Yield of Alkane start->low_yield azine Azine Byproduct Detected (Mass = 2*Carbonyl - H2O) low_yield->azine Is Azine Present? alcohol Alcohol Byproduct Detected (Mass = Carbonyl + H2) low_yield->alcohol Is Alcohol Present? cause_azine Cause: Hydrazone + Carbonyl (Favored by Water) azine->cause_azine cause_alcohol Cause: Reduction of Carbonyl by Base/Solvent alcohol->cause_alcohol solution_water Solution: Remove Water (Huang-Minlon Modification) cause_azine->solution_water solution_preform Solution: Pre-form and Isolate Hydrazone cause_azine->solution_preform solution_anhydrous Solution: Strictly Anhydrous Conditions cause_alcohol->solution_anhydrous solution_excess_N2H4 Solution: Use Excess Hydrazine cause_alcohol->solution_excess_N2H4

Troubleshooting workflow for Wolff-Kishner reduction side reactions.

Troubleshooting Guide: Pyrazole (B372694) Synthesis

The reaction of 1,3-dicarbonyl compounds with hydrazine is a fundamental method for synthesizing pyrazoles. However, issues with regioselectivity and side product formation are common.

Issue 1: Formation of Regioisomeric Pyrazoles

  • Symptoms: When using an unsymmetrical 1,3-dicarbonyl compound, you obtain a mixture of two isomeric pyrazole products. This is often evident from complex NMR spectra with duplicate sets of peaks.[15]

  • Cause: The two carbonyl groups of the unsymmetrical dicarbonyl compound have different reactivities, and both can potentially react with the substituted hydrazine, leading to two different cyclization pathways.[16]

  • Solutions:

    • Solvent Choice: The choice of solvent can have a significant impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to dramatically increase the regioselectivity in some cases.[12][15]

    • pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine initiates the attack and can thus direct the regioselectivity.[15]

    • Use of Dicarbonyl Surrogates: Employing substrates with pre-defined differences in reactivity between the two electrophilic centers, such as β-enaminones, can force the reaction to proceed with high regioselectivity.[16]

Data Presentation: Effect of Reaction Conditions on Regioselectivity

SolventTemperature (°C)Reaction Time (h)Isomer Ratio (Desired:Undesired)
Ethanol (B145695)25160:40
Toluene80475:25
2,2,2-Trifluoroethanol252>95:5

This table is a representative example based on literature findings and should be optimized for specific substrates.[12]

Experimental Protocol: Regioselective Pyrazole Synthesis

This protocol provides a general method for improving regioselectivity in pyrazole synthesis using a fluorinated alcohol as the solvent.

  • Reaction Setup: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in 2,2,2-trifluoroethanol (TFE).

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0-1.1 eq.) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Remove the TFE under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to isolate the desired regioisomer.[16]

Pyrazole_Regioselectivity start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine path_a Attack at Carbonyl A start->path_a path_b Attack at Carbonyl B start->path_b isomer_a Regioisomer A (Desired) path_a->isomer_a isomer_b Regioisomer B (Undesired) path_b->isomer_b control Control Factors solvent Solvent Choice (e.g., TFE) control->solvent ph pH Control control->ph surrogate Dicarbonyl Surrogate control->surrogate

Factors influencing regioselectivity in pyrazole synthesis.

Troubleshooting Guide: Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a versatile method for preparing indoles from arylhydrazines and carbonyl compounds. However, it is prone to failure with certain substrates.

Issue 1: Low or No Yield of Indole Product

  • Symptoms: The reaction fails to produce the desired indole, or the yield is very low. You may observe the formation of byproducts such as aniline (B41778) and the starting carbonyl compound.[10]

  • Cause: A significant side reaction is the cleavage of the N-N bond in the intermediate ene-hydrazine. This is particularly problematic when electron-donating substituents are present on the arylhydrazine, as they can stabilize the intermediates of the cleavage pathway.[10][17][18]

  • Solutions:

    • Choice of Acid Catalyst: The reaction is highly sensitive to the acid catalyst. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal conditions for your substrate.[1][17][19][20]

    • Temperature and Reaction Time Optimization: Systematically vary the temperature and reaction time. A catalyst that is too strong or a temperature that is too high can promote decomposition and N-N bond cleavage.[17][19]

    • Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure, as impurities can lead to unwanted side reactions.[17]

Fischer_Indole_Pathway start Arylhydrazine + Carbonyl + Acid Catalyst hydrazone Arylhydrazone Intermediate start->hydrazone ene_hydrazine Ene-hydrazine Intermediate hydrazone->ene_hydrazine rearrangement [3,3]-Sigmatropic Rearrangement ene_hydrazine->rearrangement Desired Pathway cleavage N-N Bond Cleavage (Side Reaction) ene_hydrazine->cleavage Competing Pathway (Favored by e--donating groups) indole Indole Product rearrangement->indole byproducts Aniline + Iminium Ion cleavage->byproducts

Competing pathways in the Fischer indole synthesis.

Troubleshooting Guide: Hydrazinylpyrimidine Synthesis

Issue: Formation of Di-substituted Byproduct

  • Symptoms: When reacting a di-halopyrimidine with hydrazine, a significant amount of the di-hydrazinylpyrimidine is formed alongside the desired mono-substituted product.

  • Cause: If the pyrimidine (B1678525) ring has more than one leaving group, the formation of the di-substituted product is a common side reaction, especially with an excess of hydrazine or at elevated temperatures.[9]

  • Solutions:

    • Control Stoichiometry: Use a controlled amount of hydrazine hydrate (e.g., 1.0-1.2 equivalents) to minimize the chance of a second substitution.[3][9]

    • Low Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the rate of the second substitution reaction, which often has a higher activation energy than the first.[3]

    • Slow Addition: Add the hydrazine solution slowly and dropwise to the solution of the di-halopyrimidine. This maintains a low concentration of the nucleophile in the reaction mixture, favoring mono-substitution.[3]

Data Presentation: Minimizing Di-substitution in the Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

ParameterConditionMono-substituted Product Yield (%)Di-substituted Product Yield (%)
Temperature 80 °C~60%~35%
25 °C (RT)~85%~10%
0 °C>90%<5%
Stoichiometry 1.5 eq. Hydrazine~65%~30%
(at 25 °C)1.1 eq. Hydrazine~85%~10%
1.0 eq. Hydrazine~80%<5%
Addition Rate Bulk Addition~70%~25%
(at 25 °C)Slow Dropwise (2h)>90%<5%

Data adapted from BenchChem Technical Support Center.[3]

Experimental Protocol: Selective Mono-substitution of a Di-halopyrimidine

This protocol outlines a method for the selective mono-hydrazinolysis of a di-halopyrimidine.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve the di-halopyrimidine (1.0 eq.) in an anhydrous solvent such as ethanol. Cool the flask to 0-5 °C in an ice-water bath.

  • Controlled Addition: Dilute hydrazine monohydrate (1.05 eq.) with anhydrous ethanol in the dropping funnel and add it dropwise to the stirred pyrimidine solution over 1-2 hours, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material and the formation of the mono- versus di-substituted products.

  • Work-up: Once the reaction is complete, quench any remaining hydrazine with acetone. Remove the solvent under reduced pressure and add water to the residue.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by column chromatography or recrystallization to remove any remaining di-substituted impurity.[3]

References

improving the purity of synthesized hydrazine sulfate crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of hydrazine (B178648) sulfate (B86663) crystals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My synthesized hydrazine sulfate crystals are discolored (e.g., brown or yellow). How can I obtain pure white crystals?

Discoloration in this compound crystals often indicates the presence of impurities arising from side reactions or contaminants in the starting materials. Here are some common causes and solutions:

  • Cause: Inadequate cooling during the addition of sulfuric acid.

    • Solution: Ensure the hydrazine solution is thoroughly cooled to 0°C in an ice-salt bath before and during the slow, dropwise addition of concentrated sulfuric acid.[1] Proper temperature control minimizes the formation of colored byproducts.

  • Cause: Presence of iron or other metallic impurities.

    • Solution: Use distilled water throughout the synthesis process, as iron can act as an anti-catalyst.[1] If metallic contamination is suspected, purification of reagents may be necessary.

  • Cause: Formation of colored organic byproducts.

    • Solution: During recrystallization, dissolve the crude this compound in boiling water and add a small amount of activated animal charcoal.[1] The charcoal will adsorb the colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool and crystallize.

I am experiencing a low yield of this compound crystals. What are the possible reasons and how can I improve it?

Several factors can contribute to a lower-than-expected yield. Consider the following points to optimize your synthesis:

  • Cause: Side reaction leading to the degradation of hydrazine.

    • Solution: The reaction of sodium hypochlorite (B82951) with urea (B33335) can lead to the degradation of the product into nitrogen gas.[2] To minimize this, it is recommended to add gelatin to the ammonia (B1221849) solution at the beginning of the reaction, keep the reaction chilled in an ice bath, and add the bleach solution very slowly.[3]

  • Cause: Incomplete precipitation.

    • Solution: After the addition of sulfuric acid, allow the mixture to stand in a cold environment (e.g., an ice bath) for several hours to ensure complete precipitation of the this compound.[1]

  • Cause: Loss of product during washing.

    • Solution: Wash the filtered crystals with cold alcohol or a cold 2M sulfuric acid solution.[4] Using cold solvents minimizes the dissolution of the desired product.

  • Cause: Use of hydrochloric acid for neutralization.

    • Solution: While using hydrochloric acid for the bulk of the neutralization can be more economical and prevent contamination with sodium sulfate, it is crucial to follow with the addition of sulfuric acid to precipitate the this compound.[5] Ensure the final acidification step is performed correctly to maximize crystal formation.

My recrystallized this compound crystals are very fine and difficult to filter. How can I obtain larger crystals?

The rate of cooling during crystallization significantly impacts crystal size.

  • Solution: For larger crystals, allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once it has reached room temperature, you can then place it in an ice bath to maximize the yield. Rapid cooling promotes the formation of smaller crystals.

How can I confirm the purity of my synthesized this compound?

Several analytical methods can be employed to assess the purity of your this compound crystals:

  • High-Performance Liquid Chromatography (HPLC): A common and accurate method for quantifying hydrazine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used after derivatization to identify and quantify hydrazine and any volatile impurities.[5]

  • Colorimetric Methods: These methods, often using reagents like p-dimethylaminobenzaldehyde, provide a quick and semi-quantitative assessment of hydrazine concentration.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and purification of this compound.

ParameterValueNotes
Recrystallization Solvent Ratio 100 g boiling water per 21 g crude this compoundA higher ratio may be needed for highly impure samples.[1]
Precipitation Temperature 0°CCrucial for obtaining pure white crystals.[1]
Washing Solvents Cold Alcohol, Cold 2M Sulfuric AcidMinimizes product loss.[4]
Solubility in Water
at 20°C2.87 g / 100 g water[8]
at 25°C3.41 g / 100 g water[8]
at 50°C7.0 g / 100 g water[8]
at 80°C14.4 g / 100 g water[8]

Experimental Protocol: Recrystallization of this compound

This protocol describes a standard procedure for the purification of crude this compound by recrystallization from water.

Materials:

  • Crude this compound

  • Distilled water

  • Activated animal charcoal (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Beakers

  • Glass stirring rod

Procedure:

  • Dissolution: For every 21 grams of crude this compound, add 100 grams of distilled water to an Erlenmeyer flask.[1] Heat the mixture to boiling while stirring to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated animal charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel to remove the charcoal or any other insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To promote the formation of larger crystals, cover the beaker and leave it undisturbed.

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the beaker in an ice bath for at least an hour to maximize the yield of crystals.

  • Filtration: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold distilled water or cold ethanol (B145695) to remove any remaining mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. The final product should be pure white crystals.

Troubleshooting Workflow

Hydrazine_Sulfate_Purification_Troubleshooting Start Start: Synthesized this compound Crystals CheckPurity Assess Crystal Purity (Color, Appearance) Start->CheckPurity WhiteCrystals Pure White Crystals? CheckPurity->WhiteCrystals Discolored Crystals are Discolored (Brown/Yellow) WhiteCrystals->Discolored No LowYield Low Yield? WhiteCrystals->LowYield Yes Recrystallize Perform Recrystallization Discolored->Recrystallize AddCharcoal Add Activated Charcoal during Recrystallization Discolored->AddCharcoal CheckTempControl Review Temperature Control during Precipitation Discolored->CheckTempControl CheckReagents Check for Impurities in Starting Materials (e.g., Iron) Discolored->CheckReagents GoodYield Process Complete LowYield->GoodYield No TroubleshootYield Troubleshoot Low Yield LowYield->TroubleshootYield Yes OptimizePrecipitation Optimize Precipitation Time and Washing Solvents TroubleshootYield->OptimizePrecipitation ReviewReactionConditions Review Reaction Conditions (e.g., slow reagent addition, use of gelatin) TroubleshootYield->ReviewReactionConditions Recrystallize->CheckPurity AddCharcoal->Recrystallize CheckTempControl->Start Re-synthesize CheckReagents->Start Re-synthesize OptimizePrecipitation->Start Re-synthesize ReviewReactionConditions->Start Re-synthesize

Caption: Troubleshooting workflow for improving this compound crystal purity.

References

Technical Support Center: Managing Foaming in Hydrazine Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing foaming during the synthesis of hydrazine (B178648) sulfate (B86663).

Troubleshooting Guide

Excessive foaming is a common issue during hydrazine sulfate synthesis, particularly when using the Hofmann degradation of urea (B33335) method. This guide provides a systematic approach to identify and resolve the root causes of foaming.

Diagram: Troubleshooting Workflow for Foaming

Foaming_Troubleshooting start Foaming Observed check_rate Review Reagent Addition Rate start->check_rate check_temp Evaluate Reaction Temperature Profile start->check_temp check_mixing Assess Stirring Efficiency start->check_mixing check_reagents Verify Reagent Concentration & Purity start->check_reagents check_headspace Confirm Adequate Headspace in Reactor start->check_headspace solution_antifoam Consider an Anti-foaming Agent start->solution_antifoam Alternative Strategy solution_rate Reduce Addition Rate (e.g., dropwise) check_rate->solution_rate solution_temp Apply Gradual Heating; Use Ice Bath for Exotherms check_temp->solution_temp solution_mixing Increase Stirring Speed; Use Larger Stir Bar check_mixing->solution_mixing solution_reagents Use Correct NaOCl Concentration; Add Metal Chelator (e.g., Gelatin) check_reagents->solution_reagents solution_headspace Use Larger Flask (fill to <50% capacity) check_headspace->solution_headspace end Foaming Controlled solution_rate->end solution_temp->end solution_mixing->end solution_reagents->end solution_headspace->end solution_antifoam->end

Caption: A flowchart for diagnosing and resolving foaming issues during this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of foaming during this compound synthesis?

A1: Foaming is primarily caused by the rapid evolution of gases, namely nitrogen (N₂) and carbon dioxide (CO₂), which are byproducts of the reaction.[1][2][3] The intensity of the foaming is directly related to the rate of gas production.

Q2: At which stages of the synthesis is foaming most likely to occur?

A2: Foaming can be particularly vigorous at two key stages:

  • Initial Reaction: Upon mixing the urea/gelatin solution with the basified sodium hypochlorite (B82951) solution, a significant amount of foam is generated as the primary reaction initiates.[1][4][5]

  • Neutralization: During the addition of acid (e.g., sulfuric acid or hydrochloric acid) to neutralize the reaction mixture, dissolved carbonates decompose, releasing CO₂ gas, which can cause a second foaming event.[1][2][5][6]

  • Heating: Applying heat to drive the reaction to completion can also re-initiate or intensify foaming if not done gradually.[3][4]

Q3: How does the concentration of sodium hypochlorite affect foaming?

A3: The concentration of the sodium hypochlorite solution is a critical factor. Using a solution that is significantly stronger than specified in the protocol can lead to a much more vigorous reaction, resulting in massive and uncontrollable foaming.[1] It is crucial to verify the concentration of your bleach solution before starting the synthesis.

Q4: What is the role of gelatin in the reaction, and does it impact foaming?

A4: Gelatin is added to chelate (bind) metal ions that may be present as impurities in the reagents.[2] These metal ions can catalyze the decomposition of hydrazine, leading to excessive nitrogen gas evolution and increased foaming. By sequestering these ions, gelatin helps to prevent this side reaction, leading to a more controlled reaction and potentially higher yield.[2]

Q5: Can stirring speed be used to manage foaming?

A5: Yes, vigorous stirring with a large magnetic stir bar can help to "beat down" or mechanically break up the foam as it forms, preventing it from rising too high in the reaction vessel.[1] It is often recommended to increase the stirring speed immediately after the addition of the urea/gelatin solution.[1][5]

Q6: Are there chemical additives that can be used to control foaming?

A6: Yes, anti-foaming agents or defoamers can be used. These are chemical additives that reduce and hinder the formation of foam.[7][8] Common types include silicone-based oils and mineral oils.[7] A patent for hydrazine hydrate (B1144303) preparation specifically mentions the use of silicone-based anti-foaming agents.[9] However, it is crucial to ensure that the chosen anti-foaming agent does not interfere with the reaction or contaminate the final product.

Quantitative Data Summary

ParameterConditionEffect on FoamingRecommendation
Reagent Addition Rate Rapid (dumping)High / UncontrolledSlow, dropwise addition.[1][5]
Slow (dropwise)Low / ControlledMaintain a slow and steady addition rate.
Temperature Rapid HeatingHigh / Surge FoamingApply heat gradually after the initial reaction subsides.[4]
Controlled Cooling (Ice Bath)Low / ControlledUse an ice bath to manage exothermic reactions.[2]
Stirring Speed Low / InadequateHighUse a high stirring speed with a large stir bar.[1]
High / VigorousLowMaintain vigorous stirring throughout the reaction.
NaOCl Concentration Higher than recommendedVery High / OverflowUse the correct concentration of sodium hypochlorite.[1]
As per protocolModerate / ManageableAdhere to the specified reagent concentrations.
Reactor Headspace < 50% of vessel volumeHigh risk of overflowUse a reaction vessel that is less than half full.[2][4]
> 50% of vessel volumeLow risk of overflowEnsure adequate headspace for foam expansion.

Experimental Protocol: this compound Synthesis via Hofmann Degradation of Urea

This protocol is a compilation of methodologies described in public forums and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Urea

  • Gelatin

  • Sodium Hypochlorite (NaOCl) solution (e.g., 10-12.5%)

  • Sodium Hydroxide (B78521) (NaOH)

  • Sulfuric Acid (H₂SO₄)

  • Hydrochloric Acid (HCl) (for neutralization prior to sulfate precipitation)

  • Distilled Water

  • Ice

Equipment:

  • Large Erlenmeyer flask (e.g., 2-4 L to provide ample headspace)

  • Magnetic stirrer/hotplate with a large stir bar

  • Dropping funnel

  • Beakers

  • Graduated cylinders

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Preparation of Basified Hypochlorite Solution:

    • Chill the sodium hypochlorite solution in an ice bath.

    • Slowly add sodium hydroxide in portions to the cold, stirring hypochlorite solution. Maintain the temperature below 20°C during this addition.[1]

    • Once the NaOH is dissolved, continue to cool the solution to between 0°C and 8°C.[1][2]

  • Preparation of Urea-Gelatin Solution:

    • Dissolve a small amount of gelatin in a minimal amount of boiling water.

    • In a separate beaker, dissolve the urea in warm distilled water.

    • Combine the gelatin solution with the urea solution and mix thoroughly.[1]

  • Reaction Initiation (Foaming Stage):

    • Place the cold, basified hypochlorite solution in the large Erlenmeyer flask on the magnetic stirrer.

    • Begin vigorous stirring.

    • Quickly pour the urea-gelatin solution into the vortex of the stirring hypochlorite solution.[1][5]

    • A voluminous white foam will form almost immediately. The high stirring speed will help to control the foam.[1] The reaction vessel should be no more than half full to contain the foam.[2]

  • Reaction Completion:

    • Allow the reaction to proceed without external heating. The foam will gradually subside over a period of time (e.g., 30-90 minutes).[4]

    • Once the initial vigorous reaction and foaming have diminished, slowly and gradually begin to heat the mixture to drive the reaction to completion (typically to boiling or around 85-90°C).[1][4] Rapid heating at this stage can cause a sudden and violent return of foaming.[4]

    • The endpoint is often indicated by a color change from orange back to a pale yellow or nearly colorless solution.[1][4]

    • Remove from heat and allow the solution to cool.

  • Neutralization and Precipitation:

    • Cool the reaction mixture in an ice bath.

    • Slowly, and with continued stirring, add chilled hydrochloric acid dropwise from a dropping funnel to neutralize the excess sodium hydroxide and sodium carbonate. This step can also produce significant foaming and must be done slowly.[1][5]

    • After neutralization, slowly add a pre-chilled, diluted solution of sulfuric acid. This compound crystals will begin to precipitate.[1]

    • Continue to cool the mixture in an ice bath for at least an hour to maximize crystal formation.[1]

  • Isolation of Product:

    • Collect the this compound crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold distilled water.

    • Allow the crystals to air dry.

Diagram: Key Stages of this compound Synthesis

Synthesis_Workflow prep_hypo Prepare Basified NaOCl Solution (Cold) mix Mix Solutions prep_hypo->mix prep_urea Prepare Urea/ Gelatin Solution (Warm) prep_urea->mix reaction Initial Reaction (Vigorous Foaming) mix->reaction heating Gradual Heating to Completion reaction->heating neutralize Neutralization with Acid (Controlled Foaming) heating->neutralize precipitate Precipitation with H₂SO₄ neutralize->precipitate isolate Isolate Product (Filtration) precipitate->isolate

References

Hydrazine Sulfate: A Technical Support Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of hydrazine (B178648) sulfate (B86663) in a laboratory setting. The following information is presented in a question-and-answer format to directly address potential issues and ensure user safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with hydrazine sulfate?

A1: this compound is a highly hazardous substance. It is classified as a carcinogen and is toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] It can cause severe skin and eye irritation, possible burns, and may lead to liver and kidney damage.[4][5] Additionally, it may cause a skin allergy, and repeated exposure can lead to sensitization.[1][5]

Q2: What are the immediate first aid measures in case of exposure?

A2: In case of any exposure, immediate medical attention is crucial.[5][6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5][7]

  • Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5][7]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5][7]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive set of PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a full-face shield.[2][5][8]

  • Skin Protection: A lab coat, and impervious protective gloves (e.g., butyl rubber).[1][2][8][9]

  • Respiratory Protection: A NIOSH-approved respirator should be used, especially when dust may be generated. All handling of this compound should be done in a chemical fume hood.[2][3][7][10]

Q4: How should I properly store this compound in the lab?

A4: Store this compound in a tightly closed container in a cool, dry, well-ventilated area.[1][5] It should be stored away from incompatible materials such as oxidizing agents, strong bases, metals, and metal oxides.[1][3] The storage area should be designated for corrosive and toxic materials.[3]

Q5: What should I do in the event of a this compound spill?

A5: In case of a spill, evacuate all non-essential personnel from the area and remove all ignition sources.[1][11] For small spills, dampen the solid material with water and transfer it to a suitable container for disposal.[11] For larger spills, do not touch the spilled material and use a water spray to reduce vapors.[2] Always wear appropriate PPE during cleanup.[5] The area should be ventilated and washed after cleanup is complete.[1]

Troubleshooting Guides

Problem: I observe fizzing and heat generation during the neutralization of this compound waste.

  • Cause: The reaction between this compound and an oxidizing agent (like bleach) is exothermic and releases gas. Adding the neutralizer too quickly can cause a vigorous reaction.

  • Solution: Always dilute the this compound waste with water to a concentration of 5% or less before neutralization.[9][12][13] Add the neutralizing agent (e.g., a 5% aqueous solution of sodium hypochlorite (B82951) or calcium hypochlorite) slowly and in small portions with constant stirring to control the reaction rate and heat generation.[9][13]

Problem: I am unsure if the this compound waste is fully neutralized.

  • Cause: Incomplete neutralization can leave residual hydrazine, which is still hazardous.

  • Solution: After adding the neutralizing agent, test the solution to ensure complete destruction of hydrazine. This can be done using commercially available hydrazine test strips or other analytical methods appropriate for your laboratory.

Quantitative Data Summary

ParameterValueSource(s)
Oral LD50 (Rat) 601 mg/kg[2][5][8]
Oral LD50 (Mouse) 434 mg/kg[5][7]
Recommended Concentration for Neutralization Dilute to ≤ 5% with water[9][12][13]
Neutralizing Agent Concentration 5% aqueous solution of sodium or calcium hypochlorite[9][12][13]
pH of 0.2 M solution 1.3[8]

Experimental Protocols

Protocol for Neutralization of this compound Waste
  • Preparation: Work in a designated chemical fume hood and wear all required PPE (goggles, lab coat, appropriate gloves).

  • Dilution: Carefully and slowly dilute the this compound waste with water to a final concentration of 5% or less. This is a critical step to control the exothermic reaction.[9][12][13]

  • Neutralization: Prepare a 5% aqueous solution of sodium hypochlorite or calcium hypochlorite.[9][12][13]

  • Slow Addition: Slowly add the hypochlorite solution to the diluted this compound waste with constant stirring. A 1:1 volume ratio is often recommended, but the exact amount may vary.[13] Monitor the reaction for any signs of excessive heat generation or gas evolution.

  • Verification: After the addition is complete and the reaction has subsided, test the solution for the presence of residual hydrazine to ensure complete neutralization.

  • Disposal: Once confirmed to be neutralized, the waste should be disposed of in accordance with federal, state, and local regulations.[1] Do not pour down the drain unless permitted by local authorities.[14][15]

Protocol for Small this compound Spill Cleanup
  • Evacuation and Safety: Immediately evacuate the area of non-essential personnel. Ensure proper ventilation and remove all ignition sources.[1] Don the appropriate PPE, including respiratory protection.

  • Containment: For solid spills, carefully sweep or scoop the material to minimize dust generation.[4][5] For liquid spills, create a barrier with an inert absorbent material (e.g., sand, vermiculite).[13]

  • Dampening: For solid spills, dampen the material with water to prevent it from becoming airborne.[11]

  • Collection: Transfer the spilled material into a labeled, sealed container for hazardous waste disposal.[1][5]

  • Decontamination: Clean the spill area thoroughly with soap and water.[11]

  • Waste Disposal: Dispose of all contaminated materials (including cleaning materials and PPE) as hazardous waste according to institutional and regulatory guidelines.[1]

Visual Workflow Guides

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review SDS and SOPs b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a Chemical Fume Hood b->c d Weigh/Measure Required Amount c->d e Keep Container Tightly Closed When Not in Use d->e f Decontaminate Work Area e->f g Remove and Dispose of PPE Properly f->g h Wash Hands Thoroughly g->h

Caption: General workflow for safely handling this compound.

SpillResponse start Spill Occurs evacuate Evacuate Area & Alert Others start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end Spill Response Complete dispose->end

Caption: Logical steps for responding to a this compound spill.

WasteDisposalDecisionTree start This compound Waste Generated is_diluted Is waste diluted to <= 5%? start->is_diluted dilute Dilute with water to <= 5% is_diluted->dilute No neutralize Neutralize with 5% Hypochlorite Solution is_diluted->neutralize Yes dilute->neutralize verify Verify Complete Neutralization neutralize->verify collect Collect in a Labeled Hazardous Waste Container verify->collect Yes re_neutralize Add more neutralizer and re-test verify->re_neutralize No dispose Dispose via Certified Hazardous Waste Vendor collect->dispose re_neutralize->verify

References

Technical Support Center: Overcoming Solubility Challenges of Hydrazine Sulfate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with hydrazine (B178648) sulfate (B86663) in organic solvents during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is hydrazine sulfate poorly soluble in many organic solvents?

This compound is an ionic salt, specifically hydrazinium (B103819) sulfate ([N₂H₆]²⁺[SO₄]²⁻). Its ionic nature and the strong electrostatic forces within its crystal lattice make it readily soluble in polar solvents like water, but poorly soluble in most organic solvents, which are typically less polar. Even in polar aprotic solvents like DMSO and DMF, its solubility is limited.

Q2: What are the most common and effective strategies to overcome the poor solubility of this compound in organic reactions?

The most effective and widely practiced strategy is the in situ generation of hydrazine. This involves reacting this compound with a base directly in the reaction mixture. The base neutralizes the sulfuric acid component of the salt, releasing free hydrazine which is more soluble in organic solvents and is the reactive species in many synthetic transformations. Other successful approaches include using a co-solvent system to increase solubility and employing more soluble hydrazine derivatives as alternatives.

Q3: Can I simply heat the reaction mixture to dissolve this compound?

While heating can increase the solubility of this compound in some solvents, particularly polar ones like water, it is often insufficient to achieve the necessary concentration for efficient reaction in many organic solvents.[1][2][3] Moreover, this compound decomposes at its melting point of 254°C, and prolonged heating at high temperatures in the presence of other reagents can lead to decomposition and side reactions.[1]

Q4: Are there safer alternatives to this compound that have better solubility in organic solvents?

Yes, for certain reactions like the Wolff-Kishner reduction, alternatives with improved safety profiles and better solubility have been developed. One such example is methyl hydrazinocarboxylate, which can be used to generate a carbomethoxyhydrazone intermediate that is then reduced under basic conditions.[4][5][6] This approach avoids the direct handling of volatile and highly toxic hydrazine.[4]

Troubleshooting Guides

Issue 1: My reaction with this compound in an organic solvent is sluggish or not proceeding.

This is a classic symptom of poor solubility of the this compound salt. The low concentration of dissolved hydrazine limits the reaction rate.

Solution 1: In Situ Generation of Hydrazine with a Base

This is the most robust and common solution. By adding a base, you generate the more soluble and reactive free hydrazine directly in your reaction flask.

  • Underlying Principle: An acid-base reaction where a base deprotonates the hydrazinium ion, liberating free hydrazine (N₂H₄).

  • Common Bases:

    • Strong Bases (for reactions requiring anhydrous conditions or high temperatures, e.g., Wolff-Kishner reduction): Sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH).[7]

    • Milder Bases (for reactions like hydrazone formation): Sodium acetate (B1210297) (NaOAc), triethylamine (B128534) (Et₃N), or sodium carbonate (Na₂CO₃).[8]

Experimental Protocol: In Situ Hydrazine Generation for Hydrazone Synthesis

This protocol describes the formation of a hydrazone from an aldehyde or ketone using this compound and sodium acetate in a co-solvent system.

  • Reagents and Setup:

    • Aldehyde or Ketone (1 equivalent)

    • This compound (1.1 equivalents)

    • Sodium acetate (2.2 equivalents)

    • Solvent: A mixture of water and a miscible organic solvent like methanol (B129727) or ethanol.

    • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Procedure:

    • To the round-bottom flask, add the aldehyde or ketone and the solvent mixture (e.g., 5-10 volumes).

    • With stirring, add the this compound and sodium acetate to the solution. A suspension will likely form.

    • Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, the product can be isolated by extraction following the addition of water.

Experimental Protocol: Huang-Minlon Modification of the Wolff-Kishner Reduction

This protocol is a one-pot method that utilizes in situ generated hydrazine to reduce a carbonyl group to a methylene (B1212753) group.

  • Reagents and Setup:

    • Ketone or Aldehyde (1 equivalent)

    • This compound (1.5 - 2 equivalents)

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (4-5 equivalents)

    • Solvent: Diethylene glycol (DEG) or triethylene glycol.

    • Round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head.

  • Procedure:

    • Combine the carbonyl compound, this compound, and diethylene glycol in the round-bottom flask.

    • Add the potassium hydroxide pellets.

    • Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to ensure the formation of the hydrazone. Water will be generated during this step.

    • After hydrazone formation, replace the reflux condenser with a distillation head and carefully distill off the water and any excess hydrazine. This will cause the reaction temperature to rise.

    • Once the temperature reaches 180-200 °C, switch back to a reflux condenser and maintain this temperature for 2-4 hours, or until nitrogen evolution ceases.

    • Cool the reaction mixture and isolate the product by pouring it into water and extracting with a suitable organic solvent (e.g., ether or hexane).

Solution 2: Utilize a Co-solvent System

For some reactions, using a mixture of solvents can sufficiently increase the solubility of this compound to allow the reaction to proceed without the addition of a base.

  • Example: A mixture of water and an alcohol (e.g., methanol or ethanol) can be effective for the synthesis of some hydrazones.[8] The water helps to dissolve the this compound, while the alcohol helps to dissolve the organic substrate.

Issue 2: My reaction is base-sensitive, so I cannot use the in situ generation method.

Solution 1: Use a Soluble Hydrazine Alternative

As mentioned in the FAQs, for reactions like the Wolff-Kishner reduction, you can use a more soluble and less harsh alternative.

Experimental Protocol: Wolff-Kishner Reduction using Methyl Hydrazinocarboxylate

This two-step procedure avoids the use of free hydrazine.

  • Step 1: Formation of the Carbomethoxyhydrazone

    • Dissolve the aromatic ketone or aldehyde (1 equivalent) in ethanol.

    • Add methyl hydrazinocarboxylate (1.1 equivalents) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature or with gentle heating until the formation of the carbomethoxyhydrazone is complete (monitor by TLC).

    • Isolate the intermediate by filtration or evaporation of the solvent. The intermediate is often a stable solid.[4][6]

  • Step 2: Reduction to the Methylene Group

    • Suspend the isolated carbomethoxyhydrazone in triethylene glycol.

    • Add potassium hydroxide (3-4 equivalents).

    • Heat the mixture to around 140 °C for 2-4 hours.[4]

    • Cool the reaction and isolate the product by standard workup procedures.

Solution 2: Consider Phase-Transfer Catalysis (Advanced)

While not widely documented specifically for this compound, phase-transfer catalysis is a powerful technique for reacting water-soluble salts with organic-soluble substrates.

  • Principle: A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide or a crown ether) facilitates the transport of the water-soluble reactant (in this case, potentially the hydrazinium or sulfate ion) into the organic phase where the reaction can occur.[9][10][11]

  • Applicability: This is an exploratory approach for this compound and would require significant optimization. Crown ethers, for example, are known to solubilize inorganic salts in nonpolar organic solvents.[9][10][12]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventFormulaTypeSolubilityReference(s)
Water (20 °C)H₂OPolar Protic2.87 g / 100 g[1][3]
Water (80 °C)H₂OPolar Protic14.4 g / 100 g[1][3]
EthanolC₂H₅OHPolar Protic0.04 g / 100 g (at 25 °C)[1][13]
Ether(C₂H₅)₂ONonpolarInsoluble[2]
Hydrocarbons(e.g., Hexane)NonpolarInsoluble[1]
DMSO(CH₃)₂SOPolar AproticPredicted to be low[14]
DMF(CH₃)₂NCHOPolar AproticPredicted to be low[14]
AcetonitrileCH₃CNPolar AproticPredicted to be low-
THFC₄H₈OPolar AproticPredicted to be low-

Visualizations

Troubleshooting_Hydrazine_Sulfate_Solubility start Reaction with this compound in Organic Solvent Fails or is Sluggish check_solubility Is this compound Dissolved? start->check_solubility solubility_issue Primary Cause: Poor Solubility check_solubility->solubility_issue No strategy Select a Strategy solubility_issue->strategy in_situ Strategy 1: In Situ Base-Mediated Reaction strategy->in_situ cosolvent Strategy 2: Use a Co-solvent System strategy->cosolvent alternative Strategy 3: Use a Soluble Alternative (e.g., Methyl Hydrazinocarboxylate) strategy->alternative ptc Strategy 4 (Exploratory): Phase-Transfer Catalysis strategy->ptc base_choice Choose Base: - Strong (KOH, NaOH) for Wolff-Kishner - Mild (NaOAc, Et3N) for Hydrazones in_situ->base_choice cosolvent_example Example: Water-Methanol/Ethanol cosolvent->cosolvent_example alternative_protocol Follow two-step protocol: 1. Form hydrazone derivative 2. Reduce alternative->alternative_protocol ptc_agent Requires catalyst: - Quaternary Ammonium Salt - Crown Ether ptc->ptc_agent success Successful Reaction base_choice->success cosolvent_example->success alternative_protocol->success ptc_agent->success Optimization Required

Caption: Troubleshooting workflow for this compound solubility issues.

In_Situ_Hydrazine_Generation cluster_flask Reaction Flask (in Organic Solvent) hydrazine_sulfate This compound (N₂H₆SO₄) (Poorly Soluble) hydrazine Free Hydrazine (N₂H₄) (Soluble & Reactive) hydrazine_sulfate->hydrazine + Base base Base (e.g., KOH, NaOAc) base->hydrazine product Product (e.g., Hydrazone) hydrazine->product organic_substrate Organic Substrate (e.g., Ketone) organic_substrate->product + Free Hydrazine

References

Technical Support Center: Purification of Hydrazine Sulfate by Recrystallization from Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of hydrazine (B178648) sulfate (B86663) via recrystallization from water.

Frequently Asked Questions (FAQs)

Q1: What is the scientific principle behind purifying hydrazine sulfate by recrystallization from water?

The principle of recrystallization relies on the differential solubility of this compound in water at varying temperatures. This compound is sparingly soluble in cold water but its solubility increases significantly in hot water.[1][2] This property allows for the dissolution of the crude solid in a minimum amount of hot water to create a saturated solution. As this solution cools, the solubility of this compound decreases, forcing the formation of pure crystals while impurities tend to remain dissolved in the colder solvent (mother liquor).

Q2: What level of purity and yield can be expected from this recrystallization process?

Recrystallization is an effective method for achieving high-purity this compound. Purity levels exceeding 99% can be attained with careful execution of the protocol.[3] In terms of yield, a well-performed recrystallization can be very efficient. For instance, starting with 21 grams of crude this compound, it is possible to obtain approximately 19 grams of pure white crystals, representing a recovery of over 90%.[4]

Q3: Are there any specific safety precautions to consider when handling this compound?

Yes, this compound is a hazardous substance and requires careful handling. It is classified as toxic if inhaled, ingested, or in contact with skin, and is a confirmed carcinogen.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All procedures should be conducted within a properly functioning fume hood to avoid inhalation of any dust or vapors.[2]

Q4: Can solvents other than water be used for the recrystallization of this compound?

Water is the most common and effective solvent for this process due to the significant difference in this compound's solubility at high and low temperatures. This compound is practically insoluble in alcohol (ethanol) and ether, making them unsuitable as primary solvents for recrystallization but useful for washing the final product to remove water-soluble impurities.[1][2]

Experimental Protocol: Recrystallization of this compound

This protocol details the methodology for purifying crude this compound using water as the solvent.

Materials and Equipment:

  • Crude this compound

  • Deionized or distilled water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating source (hot plate with magnetic stirring)

  • Buchner funnel and filtration flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

  • Drying oven or desiccator

Procedure:

  • Dissolution: For every 21 grams of crude this compound, add 100 mL of deionized water to an Erlenmeyer flask.[4] Heat the mixture to boiling while stirring continuously to dissolve the solid completely.

  • Decolorization (Optional): If the crude material or the resulting solution is colored (e.g., brown or yellow), add a small amount (1-2% by weight) of activated charcoal to the hot solution.[4] Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot gravity filtration to remove it. This step must be done quickly to prevent premature crystallization of the product on the filter paper or funnel. It is advisable to pre-heat the filtration funnel.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool down slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the precipitation of this compound crystals.[4] A temperature of 0°C is recommended for complete precipitation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold alcohol to remove any remaining soluble impurities.[4]

  • Drying: Dry the pure, white crystals of this compound. This can be done by air-drying on the filter paper or by placing them in a drying oven at a low temperature.

Troubleshooting Guide

Problem: The recrystallized product is still colored (yellow or brown).

  • Possible Cause: Incomplete removal of colored impurities. The initial crude product may have contained significant impurities.

  • Solution: Repeat the recrystallization process, ensuring to add a small amount of activated charcoal to the hot solution before the cooling step.[4] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Problem: A very low yield of crystals was recovered.

  • Possible Causes:

    • Excess Solvent: Using too much water will keep more of the this compound dissolved in the mother liquor even after cooling, thus reducing the yield.

    • Incomplete Precipitation: Not cooling the solution to a sufficiently low temperature (e.g., 0°C) will result in incomplete crystallization.[4]

    • Premature Crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper.

  • Solutions:

    • If too much solvent was added, gently boil the solution to evaporate some of the water until saturation is reached (crystals start to form) and then proceed with cooling.

    • Ensure the flask is thoroughly chilled in an ice bath for an extended period to maximize crystal formation.

    • To prevent premature crystallization during filtration, use a pre-heated funnel and filter flask.

Problem: No crystals form after cooling the solution.

  • Possible Causes:

    • Unsaturated Solution: Too much solvent may have been used, or the initial amount of crude solid was too low to form a saturated solution.

    • Supersaturation: The solution is supersaturated, a state where the solute concentration exceeds its solubility limit but has not yet precipitated.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. The small glass particles scratched off can act as nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the water and then attempt to cool it again.

Problem: An oil forms instead of solid crystals ("oiling out").

  • Possible Cause: This occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly, leading to the solute coming out of solution as a liquid instead of a solid. This compound's melting point is high (254°C), so this is more likely due to impurities lowering the melting point.[1]

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to ensure everything is in solution, and then allow it to cool much more slowly.

Data Presentation

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g / 100 g H₂O)
01.64
202.87
253.41
303.89
404.16
507.0
609.07
8014.4
100~21.0

(Data compiled from multiple sources.[1][4])

Visualization

Recrystallization_Workflow start Start: Crude this compound dissolution 1. Dissolution (Add boiling water) start->dissolution decolorization 2. Decolorization (Optional) (Add activated charcoal) dissolution->decolorization cooling 4. Cooling & Crystallization (Slow cool, then ice bath) dissolution->cooling If no charcoal needed hot_filtration 3. Hot Filtration (Remove charcoal) decolorization->hot_filtration hot_filtration->cooling isolation 5. Isolation (Vacuum filtration) cooling->isolation drying 6. Drying (Oven or desiccator) isolation->drying end_product End: Pure this compound drying->end_product

Caption: Workflow for the purification of this compound by recrystallization.

References

Validation & Comparative

A Comparative Guide to Hydrazine Sulfate and Hydrazine Hydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate reagents is a critical determinant of success in organic synthesis, directly impacting reaction efficiency, safety, and scalability. Hydrazine (B178648), a powerful reducing agent and a key building block for nitrogen-containing heterocycles, is commonly available in two primary forms: hydrazine sulfate (B86663) and hydrazine hydrate (B1144303). This guide provides an objective, data-driven comparison of these two reagents in the context of common organic transformations, offering insights into their respective performance, handling characteristics, and safety profiles to inform your synthetic strategy.

At a Glance: Key Physicochemical and Safety Data

A clear understanding of the fundamental properties of hydrazine sulfate and hydrazine hydrate is essential for their safe and effective use in the laboratory. The following table summarizes their key characteristics.

PropertyThis compoundHydrazine Hydrate
Chemical Formula N₂H₆SO₄N₂H₄·H₂O
Appearance White crystalline solid[1]Colorless, fuming, oily liquid
Molar Mass 130.12 g/mol [2]50.06 g/mol
Melting Point 254 °C (decomposes)[1]-51.7 °C
Boiling Point Decomposes[2]120.1 °C
Solubility in Water 30 g/L at 20 °C[2]Miscible
Volatility Non-volatile[2]Volatile
Stability More stable, less susceptible to atmospheric oxidation[1][2]Thermally unstable, air-sensitive[1]
Toxicity Toxic, suspected carcinogen[1]Highly toxic, carcinogenic[1][3]
Handling Safer and easier to handle due to solid, non-volatile nature[2]Requires stringent handling procedures due to volatility and high toxicity[3]

Performance in Key Organic Reactions

While both reagents serve as sources of hydrazine, their different physical states and chemical properties can influence their application and performance in specific reactions.

Wolff-Kishner Reduction

The Wolff-Kishner reduction is a fundamental reaction for the deoxygenation of aldehydes and ketones to their corresponding alkanes. Both this compound and hydrazine hydrate are effective reagents for this transformation.

Performance Comparison:

Direct comparative studies reporting yields and reaction times under identical conditions are not extensively available in the peer-reviewed literature. However, procedural analyses from patents and established protocols indicate that both reagents can achieve high yields. The primary difference lies in the in situ generation of hydrazine from its salt form when using this compound.

  • Hydrazine Hydrate: The Huang-Minlon modification of the Wolff-Kishner reduction, which utilizes hydrazine hydrate, is a widely adopted protocol known for its improved yields and shorter reaction times compared to the original procedure.[4]

  • This compound: This reagent offers a significant advantage in terms of safety and handling.[2] It is a stable, non-volatile solid that generates hydrazine in situ upon reaction with a base, such as potassium hydroxide (B78521).[1] This approach can be more convenient and is particularly advantageous for larger-scale reactions where the handling of large quantities of highly toxic and volatile hydrazine hydrate poses significant risks. A patented process for the reduction of steroid ketones using this compound reports that the reaction is substantially complete in 2-4 hours at 190-200 °C.[5]

Experimental Protocols:

Protocol 1: Wolff-Kishner Reduction of a Ketone using Hydrazine Hydrate (Huang-Minlon Modification)

This protocol is a generalized procedure for the reduction of a ketone.

  • Materials:

    • Ketone (1.0 eq)

    • Hydrazine hydrate (85% solution, 4.0 eq)

    • Potassium hydroxide (4.0 eq)

    • Diethylene glycol (solvent)

    • Hydrochloric acid (for workup)

    • Diethyl ether or Dichloromethane (for extraction)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone, hydrazine hydrate, potassium hydroxide, and diethylene glycol.

    • Heat the mixture to 100-130 °C with stirring for 1-2 hours to facilitate the formation of the hydrazone.

    • Replace the reflux condenser with a distillation apparatus. Increase the temperature to distill off water and excess hydrazine until the reaction mixture temperature reaches 190-200 °C.

    • Once the desired temperature is reached, switch back to a reflux condenser and maintain the temperature at 190-210 °C for 3-6 hours, during which the evolution of nitrogen gas should be observed.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with diethyl ether or dichloromethane.

    • Wash the organic layer with dilute hydrochloric acid and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by distillation or column chromatography as required.

Protocol 2: Wolff-Kishner Reduction of a Steroid Ketone using this compound

This protocol is adapted from a patented procedure for the reduction of steroid ketones.[5]

  • Materials:

    • Steroid ketone (1.0 eq)

    • This compound (2.0 - 3.0 eq)

    • Potassium hydroxide (4.0 - 5.0 eq)

    • Diethylene glycol (solvent)

    • Water (for workup)

    • Appropriate organic solvent for extraction (e.g., ethyl acetate)

    • Anhydrous sodium sulfate (for drying)

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a reflux condenser, mix the steroid ketone, this compound, potassium hydroxide, and diethylene glycol.

    • Heat the resulting mixture under reflux for approximately one hour.

    • Remove the reflux condenser and arrange for distillation. Evaporate low-boiling components from the reaction solution until the boiling point of the solution reaches approximately 190-200 °C.

    • Once the elevated temperature is reached, re-attach the reflux condenser and continue heating the solution at this temperature for a period of 2-3 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water and extract the product with a suitable organic solvent.

    • Wash the organic extract with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting product by recrystallization or chromatography.

Pyrazole (B372694) Synthesis

The synthesis of pyrazoles, a class of heterocycles with significant pharmacological importance, is often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine source.

Performance Comparison:

Both this compound and hydrazine hydrate are widely used in pyrazole synthesis, and the choice of reagent often depends on the specific substrate and desired reaction conditions.

  • Hydrazine Hydrate: It is a common reagent in Knorr-type pyrazole syntheses and other related cyclizations, often providing good to excellent yields.[6][7] The reaction of β-arylchalcones with hydrazine hydrate, for instance, proceeds through a pyrazoline intermediate which is then dehydrated to the desired pyrazole.[8]

  • This compound: This reagent is also effective for pyrazole synthesis. For example, the reaction of a fluoroenone with this compound has been reported to yield the corresponding fluoropyrazole in an impressive 87% yield.[9] The solid nature of this compound can simplify reaction setup and stoichiometry control.

Experimental Protocols:

Protocol 3: Synthesis of a 3,5-Diaryl-1H-pyrazole from a Chalcone (B49325) and Hydrazine Hydrate

This protocol is a general procedure for the synthesis of pyrazoles from chalcones.[10]

  • Materials:

    • Chalcone (1 mmol)

    • Hydrazine hydrate (99%, 4 mmol)

    • Glacial acetic acid (20 mL)

    • n-Hexane and Ethyl acetate (B1210297) (for TLC)

  • Procedure:

    • In a sealed tube, combine the chalcone and hydrazine hydrate in glacial acetic acid.

    • Heat the mixture under reflux in an oil bath for approximately 6.5 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (8:2 v/v).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • The resulting pyrazoline may require a subsequent oxidation step to yield the corresponding pyrazole.

Protocol 4: Synthesis of a Fluoropyrazole using this compound

This protocol is based on a reported synthesis of a fluorinated pyrazole.[9]

  • Materials:

  • Procedure:

    • Dissolve the fluoroenone in ethanol in a round-bottom flask.

    • Add this compound to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Decision-Making Framework

The choice between this compound and hydrazine hydrate is often guided by practical considerations related to safety, handling, and reaction scale. The following diagram illustrates a logical workflow for selecting the appropriate reagent.

G start Start: Hydrazine Reagent Selection safety Is enhanced safety and ease of handling a primary concern? start->safety scale Is the reaction at a large scale? safety->scale Yes hydrate Use Hydrazine Hydrate safety->hydrate No in_situ Is in situ generation of hydrazine acceptable? scale->in_situ No consider_sulfate Consider this compound scale->consider_sulfate Yes in_situ->hydrate No sulfate Use this compound in_situ->sulfate Yes

Caption: Reagent selection workflow for hydrazine hydrate vs. This compound.

Experimental Workflow for Wolff-Kishner Reduction

The following diagram outlines a typical experimental workflow for performing a Wolff-Kishner reduction, applicable to both hydrazine sources with minor modifications.

G start Start: Carbonyl Compound hydrazone_formation Hydrazone Formation (Add Hydrazine Reagent + Base) start->hydrazone_formation water_removal Water Removal (Distillation) hydrazone_formation->water_removal decomposition Decomposition of Hydrazone (High Temperature) water_removal->decomposition workup Aqueous Workup and Extraction decomposition->workup purification Purification (Distillation/Chromatography) workup->purification product Final Alkane Product purification->product

Caption: Generalized experimental workflow for the Wolff-Kishner reduction.

Conclusion

Both this compound and hydrazine hydrate are valuable reagents in the organic chemist's toolkit. Hydrazine hydrate, as a liquid, is a direct source of hydrazine and is well-established in numerous protocols. However, its high toxicity, volatility, and carcinogenicity necessitate stringent safety precautions.[1][3]

In contrast, this compound offers a safer and more convenient alternative.[2] Its solid, non-volatile nature significantly simplifies handling and storage.[2] The in situ generation of hydrazine from the sulfate salt provides a practical approach to mitigate the risks associated with handling concentrated hydrazine solutions, especially in large-scale applications. While direct, side-by-side quantitative performance data is limited, available protocols demonstrate that this compound is an effective reagent for key transformations such as the Wolff-Kishner reduction and pyrazole synthesis, often providing comparable results to its hydrate counterpart.[5][9] For laboratories prioritizing safety and ease of use without compromising synthetic utility, this compound presents a compelling choice.

References

A Comparative Analysis of Hydrazine Sulfate and Other Reducing Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision that can significantly impact the outcome of a chemical synthesis or biological experiment. This guide provides a comprehensive comparative analysis of hydrazine (B178648) sulfate (B86663) and other common reducing agents, supported by experimental data and detailed protocols to aid in making an informed choice.

Section 1: Overview of Reducing Agents

Reducing agents are essential in a multitude of chemical and biological processes. They function by donating electrons to another chemical species in a redox reaction. The strength, selectivity, and compatibility of a reducing agent with various functional groups and reaction conditions are key factors in its selection. This guide focuses on a comparative analysis of hydrazine sulfate against other widely used reducing agents such as sodium borohydride (B1222165), lithium aluminum hydride, dithiothreitol (B142953) (DTT), and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

This compound (N₂H₄·H₂SO₄) is a salt of hydrazine that is often preferred over anhydrous hydrazine due to its greater stability and reduced volatility[1]. It is a versatile reducing agent employed in both organic and inorganic chemistry. One of its most notable applications in organic synthesis is the Wolff-Kishner reduction, which deoxygenates aldehydes and ketones to their corresponding alkanes[2][3]. It is also utilized in catalytic transfer hydrogenation for the reduction of various functional groups, including nitroarenes and olefins[4][5][6].

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones to alcohols. It is known for its compatibility with protic solvents like water and alcohols, making it a convenient reagent for many applications. Generally, it does not reduce esters, amides, or carboxylic acids.

Lithium Aluminum Hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, carboxylic acids, and amides, to the corresponding alcohols or amines[3][7]. Due to its high reactivity, it must be used in anhydrous, aprotic solvents.

Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are thiol-based reducing agents predominantly used in biochemistry to reduce disulfide bonds in proteins and peptides, preventing protein aggregation and maintaining protein structure and function. TCEP is known for being more stable and effective over a wider pH range compared to DTT[8][9][10].

Section 2: Quantitative Performance Comparison

The efficacy of a reducing agent can be quantified by its standard reduction potential and its performance in specific chemical transformations, including reaction yield and time.

Table 1: Standard Reduction Potentials of Selected Reducing Agents

Standard reduction potential (E°) is a measure of the tendency of a chemical species to be reduced. A more negative E° indicates a stronger reducing agent.

Reducing Agent/Half-ReactionStandard Reduction Potential (E°) in V
Li⁺ + e⁻ → Li(s)-3.04
Na⁺ + e⁻ → Na(s)-2.713
Zn²⁺ + 2e⁻ → Zn(s)-0.763
2H⁺ + 2e⁻ → H₂(g)0.00
N₂H₅⁺ + 3H⁺ + 2e⁻ → 2NH₄⁺+1.27
Hydrazine (acidic): N₂(g) + 4H⁺ + 4e⁻ → N₂H₄(aq) -0.23
Hydrazine (basic): N₂(g) + 4H₂O + 4e⁻ → N₂H₄(aq) + 4OH⁻ -1.16
Sodium Borohydride: BH₄⁻ + 8OH⁻ → BO₂⁻ + 6H₂O + 8e⁻ -1.24
Dithiothreitol (DTT) at pH 7 -0.33

Note: The standard reduction potential of complex hydrides like LiAlH₄ is not straightforward to measure and report in a standardized way due to their reactivity with water.

Table 2: Performance in Specific Reductions

This table summarizes the typical performance of the selected reducing agents in the reduction of various functional groups.

Functional GroupReducing AgentTypical Yield (%)Reaction TimeNotes
Aldehyde/Ketone to Alkane This compound (Wolff-Kishner)70-95%3-100 hHarsh conditions (high temp, strong base). Huang-Minlon modification can shorten the time.
Nitroarene to Amine Hydrazine Hydrate (B1144303)/Pd-C85-98%5-60 minHighly efficient and selective for the nitro group.
Sodium Borohydride/Catalyst80-95%1-2 hRequires a catalyst (e.g., NiCl₂, Co₃S₄) for good yields.
Lithium Aluminum HydrideVariableVariableCan be used, but may lead to azo compounds as byproducts.
Aldehyde/Ketone to Alcohol Sodium Borohydride>90%0.5-2 hMild conditions, compatible with protic solvents.
Lithium Aluminum Hydride>90%0.5-2 hVery effective but less selective.
Ester to Alcohol This compoundNot commonly used-Generally not effective for ester reduction.
Lithium Aluminum Hydride>90%1-4 hStandard reagent for this transformation.
Amide to Amine This compoundNot commonly used-Amides are generally resistant to reduction by hydrazine.
Lithium Aluminum Hydride>85%2-12 hPowerful reagent for amide reduction.
Disulfide Bond to Thiol Dithiothreitol (DTT)QuantitativeMinutesCommonly used in biochemical applications.
TCEPQuantitativeMinutesMore stable and effective over a wider pH range than DTT.
Table 3: Chemoselectivity of Reducing Agents

Chemoselectivity is the ability of a reagent to react with one functional group in the presence of others.

Reducing AgentFunctional Groups ReducedFunctional Groups Tolerated
This compound Aldehydes, Ketones (to alkanes), Nitro compounds, Alkenes, AlkynesEsters, Amides, Carboxylic Acids (under Wolff-Kishner conditions)
Sodium Borohydride Aldehydes, Ketones, Acid ChloridesEsters, Amides, Carboxylic Acids, Nitro compounds, Alkenes, Alkynes
Lithium Aluminum Hydride Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles, EpoxidesAlkenes, Alkynes (generally)
Dithiothreitol (DTT) Disulfide bondsMost other functional groups in biological molecules
TCEP Disulfide bondsMost other functional groups in biological molecules

Section 3: Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful research. Below are representative protocols for key reductions using the discussed agents.

Protocol 1: Wolff-Kishner Reduction of a Ketone using this compound (Huang-Minlon Modification)

Objective: To reduce a ketone to its corresponding alkane.

Materials:

  • Ketone (e.g., acetophenone)

  • Hydrazine hydrate (85% solution in water)

  • Potassium hydroxide (B78521) (KOH)

  • Diethylene glycol

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the ketone (1 equivalent), hydrazine hydrate (4 equivalents), and diethylene glycol.

  • Add potassium hydroxide (4 equivalents) to the mixture.

  • Heat the mixture to reflux (around 130-140 °C) for 1-2 hours.

  • Remove the reflux condenser and replace it with a distillation head.

  • Increase the temperature to distill off water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.

  • Reattach the reflux condenser and continue to heat the mixture at this temperature for an additional 3-4 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and add water.

  • Acidify the mixture with hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude alkane, which can be further purified by distillation or chromatography.

Protocol 2: Catalytic Transfer Hydrogenation of a Nitroarene using Hydrazine Hydrate

Objective: To selectively reduce a nitro group to an amine in the presence of other functional groups.

Materials:

  • Nitroarene (e.g., 1-bromo-4-nitrobenzene)

  • Hydrazine hydrate

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695)

  • Celite

Procedure:

  • To a solution of the nitroarene (1 equivalent) in ethanol in a round-bottom flask, add 10% Pd/C (5-10 mol%).

  • Heat the mixture to reflux.

  • Add hydrazine hydrate (3-5 equivalents) dropwise to the refluxing mixture.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline, which can be purified by recrystallization or chromatography.

Protocol 3: Reduction of an Aldehyde with Sodium Borohydride

Objective: To reduce an aldehyde to a primary alcohol.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve the aldehyde (1 equivalent) in methanol in an Erlenmeyer flask or beaker and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.

  • Remove most of the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the alcohol.

Protocol 4: Reduction of a Disulfide Bond in a Protein with DTT

Objective: To reduce disulfide bonds in a protein sample.

Materials:

  • Protein solution

  • Dithiothreitol (DTT)

  • Buffer (e.g., Tris-HCl, pH 7.5-8.5)

Procedure:

  • Prepare a stock solution of DTT (e.g., 1 M in water).

  • To the protein solution in a suitable buffer, add DTT to a final concentration of 5-10 mM.

  • Incubate the mixture at room temperature or 37 °C for 15-30 minutes.

  • The reduced protein is now ready for downstream applications. If necessary, DTT can be removed by dialysis or gel filtration.

Section 4: Impact on Signaling Pathways

Reducing agents can significantly influence cellular signaling pathways by altering the redox state of key regulatory proteins, such as kinases and transcription factors.

Redox Regulation of MAPK and NF-κB Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to cellular processes like proliferation, differentiation, and apoptosis. The activity of these pathways is sensitive to the cellular redox environment.

  • Dithiothreitol (DTT): DTT, by maintaining a reducing environment, can influence the MAPK pathway. For instance, sustained activation of JNK and p38, and inhibition of ERK activity have been observed in response to high concentrations of DTT, leading to apoptosis[11][12]. This suggests that the cellular response to reducing agents is complex and dose-dependent.

  • Hydrazine: While direct and specific studies on the effect of this compound on these particular signaling pathways are less common, its ability to induce oxidative stress at certain concentrations could indirectly activate stress-responsive pathways like MAPK and NF-κB. Conversely, as a reducing agent, it could counteract oxidative stress-induced signaling.

  • General Redox Effects: The NF-κB pathway is known to be redox-sensitive. Oxidative stress generally activates NF-κB, while a more reducing environment can inhibit its activation. This is due to the redox state of cysteine residues in key signaling proteins like IKK and NF-κB itself.

Below are diagrams illustrating the general experimental workflow for studying reducing agents and a simplified representation of the MAPK signaling pathway, which is a common target for such studies.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction/Treatment cluster_analysis Analysis Reagent Prep Prepare Reducing Agent Solutions Incubation Incubate at Controlled Temp. Reagent Prep->Incubation Sample Prep Prepare Substrate/ Cell Culture Sample Prep->Incubation Monitoring Monitor Reaction (TLC, HPLC, etc.) Incubation->Monitoring Workup Quench and Workup Monitoring->Workup Reaction Complete Characterization Isolate and Characterize Product Workup->Characterization

General experimental workflow for a reduction reaction.

MAPK_Signaling cluster_input Stimuli cluster_cascade Kinase Cascade cluster_output Cellular Response Stimulus Stress / Growth Factors (Redox Imbalance) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stimulus->MAPKKK Activation MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., JNK, p38, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activation Response Gene Expression (Apoptosis, Proliferation) TranscriptionFactors->Response ReducingAgents Reducing Agents (e.g., DTT) ReducingAgents->MAPKKK Modulation ReducingAgents->MAPK Modulation

Simplified MAPK signaling pathway and points of modulation by reducing agents.

Section 5: Conclusion

The choice of a reducing agent is a multifaceted decision that depends on the specific requirements of the chemical transformation or biological system under investigation.

  • This compound is a powerful reducing agent, particularly effective for the complete deoxygenation of aldehydes and ketones via the Wolff-Kishner reduction and for the selective reduction of nitroarenes through catalytic transfer hydrogenation. Its stability makes it a more convenient alternative to anhydrous hydrazine.

  • Sodium borohydride is the reagent of choice for the mild and selective reduction of aldehydes and ketones to alcohols, especially when other sensitive functional groups are present.

  • Lithium aluminum hydride is a highly reactive, non-selective reducing agent suitable for the reduction of a broad range of functional groups when high reactivity is required.

  • DTT and TCEP are indispensable tools in biochemistry for the reduction of disulfide bonds, with TCEP offering advantages in terms of stability and effective pH range.

By understanding the distinct properties, performance, and applications of these reducing agents, researchers can optimize their experimental designs and achieve their desired outcomes with greater efficiency and precision.

References

A Comparative Guide to the In Vitro Efficacy of Hydrazine Sulfate and Other Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of monoamine oxidase inhibitors (MAOIs) is crucial for advancing neuropharmacology and related fields. This guide provides an objective comparison of the in vitro performance of several key MAOIs, with a special focus on hydrazine (B178648) sulfate (B86663) and its unique characteristics compared to classical inhibitors like phenelzine (B1198762), tranylcypromine, and isocarboxazid.

Quantitative Comparison of MAOI Efficacy

The primary measure of in vitro efficacy for an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available IC50 values for several well-known MAOIs against the two main isoforms of monoamine oxidase, MAO-A and MAO-B.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
Phenelzine0.047[1]0.015[1]Non-selective
Tranylcypromine2.3[2]0.95[2]Non-selective
Isocarboxazid~4.8 (rat brain MAO)~4.8 (rat brain MAO)Non-selective

Note: IC50 values can vary between studies depending on the experimental conditions, such as substrate and enzyme source.

The Case of Hydrazine Sulfate: An Indirect Inhibitor

Extensive literature searches for direct in vitro IC50 values of this compound against MAO-A and MAO-B have yielded no standard inhibitory data in the micromolar or nanomolar ranges, as are typically reported for classical MAOIs. This is because historical and contemporary research has not characterized this compound as a direct, potent inhibitor of monoamine oxidase in the same manner as drugs like phenelzine or tranylcypromine.

A key study from 1972 by K.F. Tipton reported that hydrazine does not inhibit monoamine oxidase unless a substrate and oxygen are present. This suggests a more complex, indirect mechanism of action rather than competitive or non-competitive binding to the enzyme's active site. The focus of research on this compound has predominantly been in the context of its effects on cancer-related cachexia and its role as an inhibitor of gluconeogenesis, rather than as a primary MAOI for neuropsychiatric applications. While hydrazine derivatives (hydrazones) have been synthesized and shown to be potent MAOIs, this compound itself is not considered a classical MAO inhibitor based on available in vitro evidence.

Experimental Protocols

A common method for determining the in vitro efficacy of MAOIs is the fluorometric assay. This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Fluorometric Monoamine Oxidase Inhibition Assay

1. Principle: This assay is based on the detection of H₂O₂ produced in the MAO-catalyzed oxidation of a substrate, such as tyramine. In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a fluorometric probe (e.g., Amplex Red) to produce a highly fluorescent compound (resorufin). The increase in fluorescence is directly proportional to the MAO activity, and the inhibition of this activity by a test compound can be quantified.

2. Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Test compound (e.g., this compound, phenelzine)

  • MAO substrate (e.g., tyramine)

  • Fluorometric probe (e.g., Amplex Red reagent)

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplates

  • Microplate reader capable of fluorescence measurement (Excitation ~535 nm, Emission ~587 nm)

3. Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, HRP, and fluorometric probe in assay buffer. Prepare serial dilutions of the test inhibitor.

  • Assay Reaction:

    • To each well of a 96-well plate, add the MAO enzyme solution.

    • Add the test inhibitor at various concentrations. Include a positive control (a known MAO inhibitor) and a negative control (vehicle).

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate and the detection mix (HRP and fluorometric probe).

  • Measurement:

    • Measure the fluorescence intensity at regular intervals or at a fixed endpoint using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Processes

To better understand the context of MAO inhibition, the following diagrams illustrate the general signaling pathway of monoamine oxidase and a typical experimental workflow for assessing MAOI efficacy.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_mitochondrion Mitochondrion Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamine_Neurotransmitter->MAO Oxidative Deamination Aldehyde_Metabolite Aldehyde Metabolite MAO->Aldehyde_Metabolite H2O2 Hydrogen Peroxide (H₂O₂) (Oxidative Stress) MAO->H2O2 MAOI MAO Inhibitor (e.g., Phenelzine) MAOI->MAO Inhibition ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde_Metabolite->ALDH Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite ALDH->Carboxylic_Acid_Metabolite

General signaling pathway of monoamine oxidase and its inhibition.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO Enzyme (A or B) - Test Inhibitor (Serial Dilutions) - Substrate (e.g., Tyramine) - Detection Mix (HRP, Fluorometric Probe) Dispense Dispense MAO Enzyme and Inhibitor into 96-well Plate Reagents->Dispense Preincubation Pre-incubate to Allow Enzyme-Inhibitor Interaction Dispense->Preincubation Reaction Initiate Reaction with Substrate and Detection Mix Preincubation->Reaction Measurement Measure Fluorescence Signal Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Generalized experimental workflow for determining MAO inhibition.

References

Navigating Immunoassay Specificity: A Comparative Guide to Assessing Hydrazine Sulfate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and evaluating the potential cross-reactivity of hydrazine (B178648) sulfate (B86663) in immunoassays. Due to a notable absence of specific published studies on this compound's behavior in common immunoassay platforms, this document offers a predictive and methodological approach. By leveraging data from structurally related molecules and presenting detailed experimental protocols, researchers can conduct thorough in-house validation.

Understanding Cross-Reactivity in Immunoassays

Immunoassays are powerful tools for detecting and quantifying a wide range of molecules. Their specificity hinges on the precise binding affinity between an antibody and its target antigen. However, molecules that share structural similarities with the intended analyte can sometimes bind to the antibody, a phenomenon known as cross-reactivity.[1] This can lead to inaccurate quantification or false-positive results, making the characterization of cross-reactivity a critical step in immunoassay development and validation.[2]

Hydrazine sulfate is a simple inorganic compound with the formula H₆N₂O₄S. Its potential to cross-react in an immunoassay would largely depend on the specific epitopes the assay's antibody recognizes. For instance, in an immunoassay designed to detect a therapeutic drug that is a hydrazine derivative, this compound might exhibit some level of cross-reactivity.

Predictive Analysis Based on Structural Analogs

While direct data for this compound is unavailable, we can look at structurally related compounds to anticipate potential cross-reactivity. For example, isoniazid (B1672263), an antitubercular drug, is a hydrazine derivative. Interestingly, some studies have indicated a lack of cross-reactivity between isoniazid and another structurally related compound, ethionamide, in certain contexts. This highlights that structural similarity alone is not always a reliable predictor of cross-reactivity, underscoring the necessity for empirical testing.

Conversely, other small molecules with amine groups have been shown to interfere with certain immunoassays. Therefore, it is plausible that this compound could interfere in assays for small molecules where an amine or a similar functional group is a key part of the epitope recognized by the antibody.

Quantitative Data on this compound Cross-Reactivity

As of the latest literature review, there is no specific quantitative data available for the cross-reactivity of this compound in commercially available or published research immunoassays. The following table is provided as a template for researchers to document their own findings when performing cross-reactivity studies.

Immunoassay Target AnalyteImmunoassay PlatformConcentration of this compound Tested (ng/mL)Signal Response (e.g., OD, RLU)% Cross-Reactivity
Example: Analyte XCompetitive ELISA1000ValueValue
Example: Analyte XCompetitive ELISA500ValueValue
Example: Analyte XCompetitive ELISA250ValueValue
Example: Analyte XCompetitive ELISA125ValueValue
Example: Analyte XCompetitive ELISA62.5ValueValue

Note: The % Cross-Reactivity is typically calculated using the formula: % Cross-Reactivity = (Concentration of Target Analyte at 50% Inhibition / Concentration of this compound at 50% Inhibition) x 100

Experimental Protocols

To determine the cross-reactivity of this compound in a specific immunoassay, a systematic experimental approach is required. The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for small molecule detection.

Objective: To determine the percentage of cross-reactivity of this compound in a competitive ELISA for a specific target analyte.

Materials:

  • Microtiter plate pre-coated with the target analyte-protein conjugate

  • Standard solutions of the target analyte

  • This compound solutions of varying concentrations

  • Primary antibody specific to the target analyte

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare a serial dilution of the target analyte standard and this compound in the assay buffer.

  • Competitive Binding: Add a fixed amount of the primary antibody and either the standard or the this compound solution to the wells of the microtiter plate. Incubate for the recommended time to allow for competitive binding.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate.

  • Washing: Repeat the washing step to remove any unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the color development.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentrations of the target analyte standard.

  • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

  • Generate a similar inhibition curve for this compound and determine its IC50.

  • Calculate the % cross-reactivity using the formula mentioned previously.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical competitive immunoassay workflow for assessing cross-reactivity.

G cluster_assay Assay Procedure cluster_analysis Data Analysis prep_std Prepare Analyte Standard Dilutions add_reagents Add Antibody and Standard/Hydrazine Sulfate to Coated Plate prep_std->add_reagents prep_hs Prepare Hydrazine Sulfate Dilutions prep_hs->add_reagents incubate1 Incubate (Competitive Binding) add_reagents->incubate1 wash1 Wash Plate incubate1->wash1 add_secondary Add Enzyme-Conjugated Secondary Antibody wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add Substrate wash2->add_substrate incubate3 Incubate (Color Development) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance add_stop->read_plate calc_ic50 Calculate IC50 for Analyte and this compound read_plate->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Competitive immunoassay workflow for cross-reactivity testing.

Conclusion

References

A Comparative Guide to the Stability of Hydrazine Sulfate and Other Hydrazine Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the stability of hydrazine (B178648) sulfate (B86663), hydrazine monohydrochloride, and hydrazine hydrate (B1144303), supported by experimental data, to guide selection in research and pharmaceutical applications.

In the realms of chemical synthesis and pharmaceutical development, the choice of reagents is critical, with stability being a paramount concern for safety, storage, and reaction reproducibility. Hydrazine and its salts are versatile reagents, but their stability profiles differ significantly. This guide provides a comprehensive comparison of the stability of hydrazine sulfate against other common hydrazine salts, namely hydrazine monohydrochloride and hydrazine hydrate, to aid researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

Hydrazine salts, such as this compound and hydrazine monohydrochloride, generally offer superior stability and safer handling profiles compared to hydrazine hydrate and anhydrous hydrazine. This compound stands out for its high thermal stability, non-volatile nature, and resistance to atmospheric oxidation, making it a preferred choice for many applications where stability is a primary concern. While hydrazine monohydrochloride also provides enhanced stability over hydrazine hydrate, it is more hygroscopic than the sulfate salt. Hydrazine hydrate, being a liquid, is volatile and more susceptible to decomposition, particularly in the presence of catalysts.

Thermal Stability: A Quantitative Comparison

Thermal analysis is crucial for understanding the stability of chemical compounds. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on decomposition temperatures and exothermic events.

Table 1: Thermal Decomposition Properties of Hydrazine Salts

CompoundFormulaMelting Point (°C)Decomposition Onset (°C)Key Observations
This compoundN₂H₄·H₂SO₄254[1][2]Decomposes at melting pointHigh thermal stability; non-volatile solid.[1][2]
Hydrazine MonohydrochlorideN₂H₄·HCl89 - 93~200Melts at a lower temperature than the sulfate salt, with decomposition at a higher temperature.
Hydrazine Hydrate (64% N₂H₄)N₂H₄·H₂O-51.7>250 (in the absence of catalysts)Volatile liquid; stability is highly dependent on conditions.

Note: Decomposition temperatures can vary depending on the heating rate and experimental atmosphere.

A study on the thermal decomposition of various hydrazinium (B103819) salts provided the following first-order reaction rate constants (k), illustrating the relative stability at elevated temperatures.

Table 2: Thermal Decomposition Rate Constants (k x 10⁶, s⁻¹) of Hydrazinium Salts

Temperature (°C)Hydrazinium Chloride (N₂H₅Cl)
1200.08
1502.5
200200

Data adapted from Rubtsov, 1974.[3]

This data indicates that the decomposition rate of hydrazinium chloride increases significantly with temperature. While direct comparative data for this compound under the same conditions was not available in this study, its high melting and decomposition point of 254 °C suggests a much lower decomposition rate at these temperatures.

Experimental Protocols

To ensure the reproducibility of stability studies, standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a hydrazine salt by measuring its mass change as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the hydrazine salt is placed in an inert crucible (e.g., alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and exothermic decomposition energy of a hydrazine salt.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Analysis: The resulting DSC curve is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak area of these events can be integrated to quantify the enthalpy change.

Chemical and Physical Stability

Beyond thermal stability, other factors such as hygroscopicity, reactivity, and long-term storage stability are critical for practical applications.

Table 3: Comparison of Chemical and Physical Stability

PropertyThis compoundHydrazine MonohydrochlorideHydrazine Hydrate
Hygroscopicity Non-hygroscopicHygroscopic[4]Hygroscopic liquid
Reactivity with Oxidizers Strong reducing agent; can react violently.[5]Strong reducing agent; can react violently.Highly reactive reducing agent; can ignite spontaneously.[5]
Reactivity with Acids/Bases Aqueous solutions are acidic.[6] Reacts with strong bases to liberate hydrazine.[2]Aqueous solutions are acidic. Reacts with strong bases to liberate hydrazine.[4]Weaker base than ammonia; reacts with acids to form salts.
Long-Term Storage Stable in storage away from alkali and strong oxidizers.[2]Store in closed, airtight containers.[4]Store in a cool, dry, well-ventilated area away from incompatible substances, under a nitrogen blanket is recommended.[7]

Logical Workflow for Selecting a Hydrazine Salt

The selection of an appropriate hydrazine salt for a specific application depends on a variety of factors, with stability being a key consideration. The following diagram illustrates a logical workflow for this selection process.

References

A Comparative Guide to Hydrazine Sulfate as a Catalyst in Regioselective Ring-Opening of Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an efficient and cost-effective catalyst is paramount for the synthesis of key chemical intermediates. This guide provides a detailed comparison of the performance of hydrazine (B178648) sulfate (B86663) as a catalyst in the regioselective ring-opening of epoxides, benchmarked against other common catalytic systems. The information presented is supported by experimental data to facilitate informed decisions in catalyst selection.

Performance Comparison of Catalysts in Epoxide Ring-Opening

The regioselective ring-opening of epoxides with alcohols to produce β-alkoxy alcohols is a fundamental transformation in organic synthesis. Hydrazine sulfate has emerged as a cheap, efficient, and metal-free catalyst for this reaction.[1] Its performance, particularly in the alcoholysis of various epoxides, is noteworthy for its high versatility.[1]

Below is a comparative summary of the performance of this compound against other catalysts in the ring-opening of styrene (B11656) oxide with methanol (B129727), a common model reaction.

Table 1: Catalyst Performance in the Ring-Opening of Styrene Oxide with Methanol
CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
This compound 10Reflux0.5>9592>98 (to 2-methoxy-2-phenylethanol)Estimated from[1]
Ferric Chloride (FeCl₃)1RT0.59895>98 (to 2-methoxy-2-phenylethanol)[1]
Sn-Beta (Zeolite)0.4601~95~90>99 (to 2-methoxy-1-phenylethanol)[2]
Zr-Beta (Zeolite)0.4606~85~80>99 (to 2-methoxy-1-phenylethanol)[2]
Hf-Beta (Zeolite)0.4608~80~75>99 (to 2-methoxy-1-phenylethanol)[2]
Al-Beta (Zeolite)0.4601~70~65~90 (to 2-methoxy-1-phenylethanol)[2]
GaCl₃/PVP0.2 gRT0.339896>98 (to 2-methoxy-2-phenylethanol)[3]
PdCl₂(CH₃CN)₂109024-92-[4]

Note: Direct comparison can be challenging due to variations in experimental conditions across different studies. The data for this compound is extrapolated from similar epoxide ring-opening reactions described in the source.

Experimental Protocols

Key Experiment: Regioselective Ring-Opening of Styrene Oxide with Methanol using this compound as a Catalyst

This protocol is adapted from the general procedure described for the alcoholysis of epoxides.[1]

Materials:

  • Styrene oxide

  • Anhydrous methanol

  • This compound ((NH₂)₂·H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of styrene oxide (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.1 mmol, 10 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 30 minutes), cool the mixture to room temperature.

  • Quench the reaction by adding water (10 mL) and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-methoxy-2-phenylethanol.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the proposed catalytic mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification StyreneOxide Styrene Oxide Reflux Reflux (0.5 h) StyreneOxide->Reflux Methanol Methanol Methanol->Reflux HydrazineSulfate This compound HydrazineSulfate->Reflux Quench Quench with Water Reflux->Quench Reaction Mixture Extract Extract with Diethyl Ether Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product β-Alkoxy Alcohol Purify->Product

Caption: Experimental workflow for the this compound-catalyzed ring-opening of styrene oxide.

Proposed_Mechanism cluster_activation Epoxide Activation cluster_attack Nucleophilic Attack cluster_product Product Formation Epoxide Epoxide ProtonatedEpoxide Protonated Epoxide Epoxide->ProtonatedEpoxide Protonation Hydrazine H₂N-NH₃⁺ Hydrazine->ProtonatedEpoxide TransitionState Transition State ProtonatedEpoxide->TransitionState Alcohol Alcohol (R-OH) Alcohol->TransitionState Nucleophilic Attack AlkoxyAlcohol β-Alkoxy Alcohol TransitionState->AlkoxyAlcohol Ring Opening CatalystRegen Catalyst Regeneration AlkoxyAlcohol->CatalystRegen CatalystRegen->Hydrazine H⁺ Transfer

Caption: Proposed mechanism for the acid-catalyzed ring-opening of epoxides by this compound.

Discussion

This compound presents a compelling option for the regioselective ring-opening of epoxides due to its affordability, ease of handling as a solid, and its metal-free nature, which is advantageous in pharmaceutical synthesis where metal contamination is a concern. The experimental data, while not always directly comparable due to varying reaction conditions in the literature, suggests that this compound offers competitive yields and reaction times, particularly when compared to some heterogeneous zeolite catalysts.

While Lewis acids like ferric chloride and GaCl₃/PVP may exhibit higher activity at room temperature, this compound's performance under reflux conditions is robust. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and tolerance of the substrate to different reaction conditions.

The proposed mechanism for this compound catalysis involves the in-situ generation of a Brønsted acid (H⁺) from the sulfate salt, which protonates the epoxide oxygen, thereby activating it for nucleophilic attack by the alcohol.[5] This is consistent with the observed regioselectivity, where the nucleophile attacks the more substituted carbon in the case of styrene oxide, indicative of a mechanism with significant Sₙ1 character.[6]

References

A Comparative Guide to Spectrophotometric Methods for Hydrazine Sulfate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated spectrophotometric methods for the quantitative analysis of hydrazine (B178648) sulfate (B86663). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs, considering factors such as sensitivity, linearity, and simplicity. This document summarizes key performance data, outlines detailed experimental protocols, and offers a comparative look at alternative analytical techniques.

Introduction to Hydrazine Sulfate Analysis

Hydrazine and its salt, this compound, are utilized in various industrial and pharmaceutical applications, from a reducing agent in boiler feedwater to a component in rocket fuel and a reagent in chemical synthesis.[1][2][3] However, its toxicity and potential carcinogenicity necessitate accurate and sensitive quantification, particularly in pharmaceutical substances, environmental samples, and industrial wastewater.[1][4] Spectrophotometry offers a rapid, cost-effective, and widely accessible approach for this purpose.[5]

Comparison of Spectrophotometric Methods

Several spectrophotometric methods have been developed and validated for the determination of this compound. These methods are typically based on a color-forming reaction where the absorbance of the resulting solution is proportional to the hydrazine concentration. The most common methods involve reagents such as p-dimethylaminobenzaldehyde (p-DAB), alizarin, and 2,2'-bipyridyl in the presence of iron(III).

Quantitative Performance Data

The following table summarizes the key validation parameters for prominent spectrophotometric methods, allowing for a direct comparison of their performance.

MethodReagentWavelength (λmax)Linearity RangeMolar Absorptivity (L·mol⁻¹·cm⁻¹)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Method 1 p-dimethylaminobenzaldehyde (p-DAB)458 nm0.2 - 27.0 µg/gNot Reported0.2 µg/g[6]0.6 µg/g[6]
Method 2 Alizarin512 nm0.2 - 26 µg/mL1.17 x 10⁴[5]0.1976 µg/mL[5]0.6584 µg/mL[5]
Method 3 Fe(III) + 2,2'-bipyridyl523 nm2 - 32 ppm5.6 x 10³[1]0.1 µg/mL[1]0.3 µg/mL[1]
Method 4 Bromine + Methyl RedNot Reported0 - 6 µg9.95 x 10⁴[7]0.25 µgNot Reported
Method 5 Zn/H₂SO₄ + Berthelot reaction648 nm0.25 - 2.5 ppm1.8 x 10⁴[2][8]0.13 ppm[2]Not Reported

Experimental Protocols

Detailed methodologies for the key spectrophotometric methods are provided below.

Method 1: p-dimethylaminobenzaldehyde (p-DAB) Method

This is one of the most widely used methods for hydrazine determination.[4][6]

Principle: Hydrazine reacts with p-dimethylaminobenzaldehyde in an acidic medium to form a yellow-colored azine, which rearranges to a quinoid structure with an intense color.[4][9] The intensity of the color is directly proportional to the hydrazine concentration.[4]

Reagents:

  • Color Reagent: Dissolve 0.8 g of 4-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol (B145695) and 4 mL of concentrated hydrochloric acid.[6]

  • This compound Standard Stock Solution: Accurately weigh and dissolve 0.2041 g of this compound in 100 mL of deionized water.[6] This can be further diluted to prepare working standards.

  • 1M Hydrochloric Acid

Procedure:

  • Sample Preparation: For drug substances, dissolve a known weight of the sample in water. For instance, dissolve approximately 0.66 g of sitagliptin (B1680988) phosphate (B84403) in 10 mL of water.[6]

  • Color Development: To the sample solution in a 25 mL volumetric flask, add 10 mL of the color reagent.[6]

  • Make up the volume to 25 mL with 1M Hydrochloric acid.[6]

  • Allow the solution to stand for 15 minutes for color development.[6]

  • Measurement: Measure the absorbance of the solution at 458 nm against a reagent blank.[6]

  • Quantification: Construct a calibration curve by plotting the absorbance of standard solutions versus their known concentrations. Determine the concentration of hydrazine in the sample from this curve.

p_DAB_Method_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Solution Mix Mix Sample/Standard with p-DAB Reagent Sample->Mix Standard Standard Solutions Standard->Mix Calibrate Construct Calibration Curve Reagent p-DAB Reagent Reagent->Mix Develop Color Development (15 min) Mix->Develop Measure Measure Absorbance at 458 nm Develop->Measure Measure->Calibrate From Standards Quantify Quantify Hydrazine Measure->Quantify From Sample Calibrate->Quantify

Caption: Workflow for hydrazine analysis using the p-DAB method.

Method 3: Fe(III) and 2,2'-bipyridyl Method

This indirect spectrophotometric method is based on the reducing property of hydrazine.

Principle: this compound reduces iron(III) to iron(II). The resulting iron(II) then reacts with 2,2'-bipyridyl to form a stable, red-pink colored complex, the absorbance of which is measured.[1]

Reagents:

  • Iron(III) Solution (1 x 10⁻¹ M): Dissolve 4.822 g of ammonium (B1175870) ferric sulfate (NH₄Fe(SO₄)₂·12H₂O) in distilled water containing a few drops of concentrated sulfuric acid and dilute to 100 mL.[1]

  • 2,2'-bipyridyl Solution (1 x 10⁻² M): Dissolve 0.156 g of 2,2'-bipyridyl in 2 mL of ethanol and then dilute to 100 mL with distilled water.[1]

  • Sodium Acetate (B1210297) Buffer (pH 2.9): Dissolve 0.082 g of sodium acetate in distilled water and dilute to 100 mL.[1]

  • This compound Standard Solution

Procedure:

  • To a 25 mL volumetric flask, add a suitable aliquot of the this compound solution.

  • Add the iron(III) solution and heat at 60°C to facilitate the reduction.[1]

  • Add the 2,2'-bipyridyl reagent solution.[1]

  • Add the sodium acetate buffer to maintain the optimal pH.

  • Dilute to the mark with distilled water.

  • Measurement: Measure the absorbance of the red-pink complex at 523 nm against a reagent blank.[1]

  • Quantification: Prepare a calibration curve using standard this compound solutions to determine the concentration in the sample.

Fe_Bipyridyl_Method_Logic cluster_reactants Reactants cluster_reactions Reactions cluster_products Products Hydrazine This compound Reduction Reduction Reaction Hydrazine->Reduction Fe3 Iron(III) Fe3->Reduction Bipyridyl 2,2'-Bipyridyl Complexation Complexation Reaction Bipyridyl->Complexation Fe2 Iron(II) Reduction->Fe2 Fe_Bipy_Complex Fe(II)-Bipyridyl Complex (Red-Pink) Complexation->Fe_Bipy_Complex Fe2->Complexation

Caption: Logical relationship of the Fe(III)-Bipyridyl method.

Comparison with Alternative Methods

While spectrophotometric methods are advantageous due to their simplicity and low cost, other analytical techniques are also employed for this compound analysis, each with its own set of strengths and weaknesses.

MethodPrincipleAdvantagesDisadvantages
Spectrophotometry Colorimetric reactionSimple, rapid, cost-effective, high sensitivity.[5]Potential for interference from other compounds that react with the colorimetric reagent.[9]
High-Performance Liquid Chromatography (HPLC) Separation followed by detection (e.g., UV, MS/MS)High specificity and sensitivity, suitable for complex matrices.[5][10]More complex instrumentation, higher cost, longer analysis time.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives followed by mass analysisHigh selectivity and sensitivity.[5]Requires derivatization of hydrazine, which is non-volatile.
Electrochemical Methods Measurement of current or potential changesHigh sensitivity, potential for miniaturization.[5]Susceptible to electrode fouling and interference from electroactive species.

Conclusion

The choice of an analytical method for this compound determination depends on the specific requirements of the application. Spectrophotometric methods, particularly the p-DAB method, offer a robust, sensitive, and cost-effective solution for routine analysis. For applications requiring higher specificity, especially in complex sample matrices, chromatographic techniques like HPLC may be more appropriate. This guide provides the foundational data and protocols to aid in making an informed decision for the validation and implementation of a suitable analytical method for this compound.

References

A Comparative Analysis of the Toxicity of Hydrazine Sulfate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of hydrazine (B178648) sulfate (B86663) and its various derivatives, supported by experimental data. The information is intended to assist researchers in understanding the toxicological profiles of these compounds for applications in drug development and other scientific research.

Abstract

Hydrazine and its derivatives are a class of chemicals with diverse applications, ranging from industrial processes to pharmaceuticals. However, their utility is often shadowed by significant toxicity. This guide delves into a comparative analysis of the toxicity of hydrazine sulfate and a range of its derivatives, presenting both in vivo and in vitro toxicological data. The primary mechanisms of toxicity, including metabolic activation to reactive species, induction of oxidative stress, and DNA damage, are discussed. Detailed experimental protocols for key toxicity assays are provided to ensure transparency and reproducibility.

Comparative Toxicity Data

The following tables summarize the quantitative toxicity data for this compound and several of its derivatives. Table 1 presents in vivo acute toxicity data (LD50 and LC50 values), while Table 2 focuses on in vitro cytotoxicity data (IC50 values) of various hydrazone derivatives against different cancer cell lines.

Table 1: In Vivo Acute Toxicity of Hydrazine and Its Derivatives

CompoundSpeciesRoute of AdministrationLD50/LC50Reference(s)
HydrazineRatOral60 mg/kg[1]
MouseOral59 mg/kg[1]
RatInhalation (4h)570 ppm (750 mg/m³)[1][2]
MouseInhalation (4h)252 ppm (330 mg/m³)[1][2]
RabbitDermal93-190 mg/kg[3]
Monomethylhydrazine (MMH)RatOral32-33 mg/kg[4]
MouseOral29-33 mg/kg[4]
RatInhalation (4h)78 ppm[4]
1,1-Dimethylhydrazine (UDMH)RatInhalation (4h)252 ppm[3]
MouseInhalation (4h)172 ppm[3]
RabbitDermal1341-1680 mg/kg[3]
1,2-DimethylhydrazineMouseOral11.7 mg/kg (male)[3]
MouseOral27.1 mg/kg (female)[3]
RabbitDermal158-563 mg/kg[3]

Table 2: In Vitro Cytotoxicity (IC50, µM) of Selected Hydrazone Derivatives in Cancer Cell Lines

Derivative TypeCompound IDHCT-116 (Colon)MCF-7 (Breast)PC3 (Prostate)DLD-1 (Colon)SH-SY5Y (Neuroblastoma)K-562 (Leukemia)Reference(s)
Salicylaldehyde Hydrazone12-----0.03[5]
14-----0.05[5]
N-pyrrolyl-hydrazone7c---->500-[6]
7d----99.56-[6]
8e----91.07-[6]
Isoniazid–Hydrazone Analogues4--10.2813.49--[7][8]
5--11.22---[7][8]
9--14.82---[7][8]
18--17.05---[7][8]
Quinoline-Hydrazide16->25--5.7-[4]
17-14.1--2.9-[4]
Tetracaine Hydrazide-Hydrazone2f------[9]
2m20.5-----[9]
2k------[9]
2p------[9]
2s------[9]
Thiazolyl Hydrazone9-102.58 µg/mL----[3]
10-121.79 µg/mL----[3]
11-125 µg/mL----[3]

Mechanisms of Toxicity

The toxicity of hydrazine and its derivatives is multifaceted, primarily stemming from their metabolic activation into reactive intermediates. These reactive species can induce cellular damage through several interconnected pathways.

Metabolic Activation and Oxidative Stress

Hydrazine derivatives can undergo metabolic activation through enzymatic and non-enzymatic pathways, leading to the formation of free radicals.[10] This process often involves cytochrome P450 enzymes in the liver.[10] The generation of these radicals can lead to a state of oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses.[10] This oxidative stress can cause depletion of glutathione, a key cellular antioxidant, compromising cellular integrity.[10]

Hydrazine_Metabolism_and_Oxidative_Stress cluster_0 Metabolic Activation cluster_1 Oxidative Stress Cascade Hydrazine Derivative Hydrazine Derivative Metabolic Enzymes (e.g., CYP450) Metabolic Enzymes (e.g., CYP450) Hydrazine Derivative->Metabolic Enzymes (e.g., CYP450) Metabolism Reactive Intermediates (Free Radicals) Reactive Intermediates (Free Radicals) Metabolic Enzymes (e.g., CYP450)->Reactive Intermediates (Free Radicals) Generates Molecular Oxygen (O2) Molecular Oxygen (O2) Reactive Intermediates (Free Radicals)->Molecular Oxygen (O2) Reacts with Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Molecular Oxygen (O2)->Reactive Oxygen Species (ROS) Forms Cellular Antioxidants (e.g., Glutathione) Cellular Antioxidants (e.g., Glutathione) Reactive Oxygen Species (ROS)->Cellular Antioxidants (e.g., Glutathione) Depletes Oxidative Damage Oxidative Damage Reactive Oxygen Species (ROS)->Oxidative Damage Causes Cellular Dysfunction & Toxicity Cellular Dysfunction & Toxicity Oxidative Damage->Cellular Dysfunction & Toxicity

Metabolic activation of hydrazine derivatives leading to oxidative stress.
DNA Damage and Repair

The reactive intermediates generated from hydrazine metabolism can directly interact with cellular macromolecules, including DNA, leading to the formation of DNA adducts and strand breaks.[10] This genotoxic effect is a major contributor to the mutagenic and carcinogenic properties of some hydrazine derivatives. Cells possess intricate DNA damage response (DDR) pathways to counteract these lesions, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Homologous Recombination (HR).[11][12][13][14] However, if the damage is extensive, these repair mechanisms can be overwhelmed, leading to apoptosis or mutations.

DNA_Damage_and_Repair_Pathway cluster_DDR DNA Damage Response (DDR) cluster_Outcomes Cellular Outcomes Reactive Intermediates Reactive Intermediates DNA DNA Reactive Intermediates->DNA Attacks DNA Damage (Adducts, Strand Breaks) DNA Damage (Adducts, Strand Breaks) Sensor Proteins Sensor Proteins Signal Transducers (e.g., ATM, ATR) Signal Transducers (e.g., ATM, ATR) Sensor Proteins->Signal Transducers (e.g., ATM, ATR) Activate Effector Proteins Effector Proteins Signal Transducers (e.g., ATM, ATR)->Effector Proteins Activate DNA Repair (BER, NER, HR) DNA Repair (BER, NER, HR) Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis Mutation / Carcinogenesis Mutation / Carcinogenesis DNA Repair (BER, NER, HR)->Mutation / Carcinogenesis If repair fails Cell Survival Cell Survival Cell Death Cell Death

Cellular response to hydrazine-induced DNA damage.
Nrf2-ARE Signaling Pathway

The Nrf2-antioxidant response element (ARE) signaling pathway is a crucial cellular defense mechanism against oxidative stress.[15][16][17] Under conditions of oxidative stress induced by hydrazine derivatives, the transcription factor Nrf2 is activated. It translocates to the nucleus and binds to the ARE, initiating the transcription of a wide array of antioxidant and detoxification genes, thereby enhancing the cell's capacity to neutralize reactive species and mitigate damage.

Nrf2_ARE_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Oxidative Stress (from Hydrazine Metabolism) Oxidative Stress (from Hydrazine Metabolism) Keap1 Keap1 Oxidative Stress (from Hydrazine Metabolism)->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nucleus ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant & Detoxification Genes Antioxidant & Detoxification Genes ARE->Antioxidant & Detoxification Genes Activates Transcription Cellular Protection Cellular Protection Antioxidant & Detoxification Genes->Cellular Protection Experimental_Workflow cluster_invivo In Vivo Testing cluster_invitro In Vitro Testing Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization Animal Model Selection Animal Model Selection Compound Synthesis & Characterization->Animal Model Selection Cell Line Selection Cell Line Selection Compound Synthesis & Characterization->Cell Line Selection In Vivo Toxicity (LD50) In Vivo Toxicity (LD50) Data Analysis & Comparison Data Analysis & Comparison In Vivo Toxicity (LD50)->Data Analysis & Comparison In Vitro Cytotoxicity (IC50) In Vitro Cytotoxicity (IC50) In Vitro Cytotoxicity (IC50)->Data Analysis & Comparison Genotoxicity (Comet Assay) Genotoxicity (Comet Assay) Genotoxicity (Comet Assay)->Data Analysis & Comparison Conclusion & Report Conclusion & Report Data Analysis & Comparison->Conclusion & Report Dose Administration Dose Administration Animal Model Selection->Dose Administration Observation & Data Collection Observation & Data Collection Dose Administration->Observation & Data Collection Observation & Data Collection->In Vivo Toxicity (LD50) Compound Treatment Compound Treatment Cell Line Selection->Compound Treatment Assay Performance Assay Performance Compound Treatment->Assay Performance Assay Performance->In Vitro Cytotoxicity (IC50) Assay Performance->Genotoxicity (Comet Assay)

References

A Comparative Purity Assessment of Hydrazine Sulfate from Diverse Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hydrazine (B178648) sulfate (B86663) purity derived from four primary industrial synthesis routes: the Raschig process, the Bayer ketazine process, the Urea (B33335) process, and the Peroxide process. The selection of a synthesis route can significantly impact the impurity profile of the final hydrazine sulfate product, which is a critical consideration in sensitive applications such as pharmaceutical synthesis. This document outlines the expected purity profiles based on the process chemistry and provides detailed experimental protocols for the quantitative assessment of key impurities.

Comparison of Synthesis Routes and Expected Impurity Profiles

The purity of this compound is intrinsically linked to its synthesis method. Each route involves different reactants and reaction conditions, leading to a unique set of potential impurities.

Synthesis RouteDescriptionMajor Expected ImpuritiesPurity Considerations
Raschig Process The oldest commercial method, it involves the oxidation of ammonia (B1221849) with sodium hypochlorite (B82951) to form chloramine, which then reacts with excess ammonia to produce hydrazine. The hydrazine is subsequently neutralized with sulfuric acid to yield this compound.[1][2]Sodium Chloride (NaCl), Heavy Metals (from reactants and corrosion), Unreacted Ammonia.The primary impurity is sodium chloride, which can be significant if not meticulously removed during purification.[1] The use of hypochlorite and potential for side reactions can also introduce other inorganic salts.
Bayer Ketazine Process A modification of the Raschig process where the oxidation of ammonia by sodium hypochlorite occurs in the presence of a ketone (typically acetone). This forms a ketazine intermediate which is then hydrolyzed to hydrazine.[3][4]Sodium Chloride (NaCl), Residual Ketones (e.g., acetone), Organic byproducts from ketazine formation.Similar to the Raschig process, sodium chloride is a major inorganic impurity.[4] The use of a ketone introduces the possibility of residual organic impurities in the final product.
Urea Process This process utilizes urea instead of ammonia, which is oxidized by sodium hypochlorite in an alkaline solution. The resulting hydrazine is then precipitated as the sulfate salt.[1][5][6]Sodium Chloride (NaCl), Sodium Carbonate (Na2CO3), Organic impurities from urea side reactions.This method also generates significant amounts of inorganic salts as byproducts.[1] The purity can be affected by the quality of the urea and the control of the reaction conditions to minimize side reactions.
Peroxide Process A "greener" synthesis route that uses hydrogen peroxide as the oxidant in the presence of a ketone (like methyl ethyl ketone) and a catalyst. A ketazine is formed and subsequently hydrolyzed to hydrazine.[4][7][8]Residual Ketones (e.g., methyl ethyl ketone), Organic byproducts, Catalyst residues.This process avoids the formation of sodium chloride, a significant advantage.[4] However, it may introduce different organic impurities and residual catalysts that require specific analytical methods for detection and quantification.

Quantitative Purity Analysis: A Comparative Overview

While direct comparative experimental data across all four synthesis routes is scarce in publicly available literature, the following table summarizes typical purity specifications and potential impurity levels based on ACS reagent grade standards and knowledge of the process chemistry.

ParameterRaschig / Bayer ProcessUrea ProcessPeroxide ProcessTest Method
Assay ( (NH₂)₂·H₂SO₄ ) ≥ 99.0%≥ 99.0%≥ 99.0%Iodometric Titration
Chloride (Cl⁻) ≤ 0.005%≤ 0.005%Not a primary byproductIon Chromatography
Heavy Metals (as Pb) ≤ 5 ppm≤ 5 ppm≤ 5 ppmICP-OES
Iron (Fe) ≤ 10 ppm≤ 10 ppm≤ 10 ppmColorimetry
Residue after Ignition ≤ 0.05%≤ 0.05%≤ 0.05%Gravimetry
Organic Impurities LowLow to ModerateModerateGC-MS after derivatization

Experimental Protocols for Purity Assessment

Accurate assessment of this compound purity requires a suite of analytical techniques. The following are detailed methodologies for key purity-indicating tests.

Assay of this compound (Iodometric Titration)

This method determines the percentage of this compound by titrating it with a standardized iodine solution.

  • Principle: Hydrazine is a strong reducing agent and is oxidized by iodine in the presence of a weak base (sodium bicarbonate). The excess iodine is then back-titrated with a standard sodium thiosulfate (B1220275) solution.

  • Reagents:

    • 0.1 N Iodine solution, standardized

    • 0.1 N Sodium thiosulfate solution, standardized

    • Sodium bicarbonate (NaHCO₃)

    • Starch indicator solution (1%)

    • Deionized water

  • Procedure:

    • Accurately weigh approximately 0.1 g of the this compound sample.

    • Dissolve the sample in 50 mL of deionized water in a 250 mL conical flask.

    • Add 1 g of sodium bicarbonate to the solution and swirl to dissolve.

    • Add a precisely measured excess volume of 0.1 N iodine solution (e.g., 50.0 mL) to the flask. Stopper the flask and allow the reaction to proceed in the dark for 10 minutes.

    • Titrate the excess, unreacted iodine with standardized 0.1 N sodium thiosulfate solution.

    • As the endpoint approaches (the solution turns a pale yellow), add 2 mL of starch indicator solution. The solution will turn a deep blue-black.

    • Continue the titration with sodium thiosulfate until the blue color disappears.

    • Perform a blank titration using the same procedure but without the this compound sample.

  • Calculation:

    • Calculate the volume of iodine that reacted with the this compound.

    • Each mL of 0.1 N iodine is equivalent to 0.003253 g of (NH₂)₂·H₂SO₄.[9]

    • Calculate the percentage purity of the this compound.

Determination of Chloride Impurity by Ion Chromatography

This method is highly sensitive and specific for the quantification of chloride ions.

  • Principle: An aqueous solution of the this compound sample is injected into an ion chromatograph. The chloride ions are separated from other anions on an anion-exchange column and detected by a conductivity detector.

  • Instrumentation:

    • Ion Chromatograph with a conductivity detector

    • Anion-exchange column (e.g., Dionex IonPac AS18)

    • Suppressor

  • Reagents:

    • Eluent: Typically a potassium hydroxide (B78521) (KOH) or carbonate/bicarbonate solution. A common eluent for a Dionex IonPac AS18 column is 28 mM KOH.

    • Chloride standard solutions (e.g., 0.5, 1, 2, 5 ppm)

    • Deionized water (18 MΩ·cm)

  • Procedure:

    • Prepare a stock solution of the this compound sample by accurately weighing about 1 g and dissolving it in 100 mL of deionized water.

    • Prepare a series of chloride standard solutions for calibration.

    • Set up the ion chromatograph with the appropriate column, eluent, and flow rate (e.g., 0.8 mL/min).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify and quantify the chloride peak based on its retention time and the calibration curve.

  • Calculation:

    • Determine the concentration of chloride in the sample solution from the calibration curve.

    • Calculate the percentage of chloride in the original this compound sample.

Analysis of Organic Impurities by Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

This method is crucial for identifying and quantifying residual ketones and other organic byproducts, particularly from the Bayer and Peroxide processes.

  • Principle: Hydrazine and any residual hydrazones in the sample are derivatized to make them more volatile and thermally stable for GC analysis. The derivatives are then separated by gas chromatography and identified by mass spectrometry. A common derivatizing agent is acetone (B3395972), which reacts with hydrazine to form acetone azine.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Capillary GC column (e.g., DB-624)

    • Autosampler

  • Reagents:

    • Derivatizing agent: Acetone (high purity)

    • Solvent: Dichloromethane or other suitable organic solvent

    • Internal standard (optional, for improved quantitation)

  • Procedure:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., water).

    • Add the derivatizing agent (acetone) and a catalyst if necessary (e.g., a small amount of acid). Allow the reaction to proceed for a specified time (e.g., 10 minutes in an ultrasonic bath).

    • Extract the derivatized products into an organic solvent like dichloromethane.

    • Inject an aliquot of the organic extract into the GC-MS.

    • Run a suitable temperature program to separate the components.

    • Identify the peaks by comparing their mass spectra with a library of known compounds (e.g., the NIST library).

    • Quantify the impurities using a calibration curve prepared with standards of the expected impurities (e.g., methyl ethyl ketazine if MEK was used in the synthesis).

  • Calculation:

    • Determine the concentration of each organic impurity in the sample from its peak area and the corresponding calibration curve.

    • Calculate the percentage of each organic impurity in the original this compound sample.

Visualizing the Purity Assessment Workflow

The logical flow of assessing the purity of a this compound sample can be visualized as follows:

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Procedures cluster_results Data Evaluation cluster_decision Conclusion Sample This compound Sample Dissolution Dissolution in Deionized Water Sample->Dissolution Assay Assay (Iodometric Titration) Dissolution->Assay Chloride Chloride Analysis (Ion Chromatography) Dissolution->Chloride HeavyMetals Heavy Metals (ICP-OES) Dissolution->HeavyMetals Organics Organic Impurities (GC-MS) Dissolution->Organics Purity Purity (%) Assay->Purity ImpurityProfile Impurity Profile (ppm) Chloride->ImpurityProfile HeavyMetals->ImpurityProfile Organics->ImpurityProfile Comparison Comparison with Specifications Purity->Comparison ImpurityProfile->Comparison Accept Accept Comparison->Accept Meets Specs Reject Reject Comparison->Reject Fails Specs

Workflow for the Purity Assessment of this compound.

Conclusion

The choice of synthesis route for this compound has a direct and predictable impact on its impurity profile. The Raschig, Bayer, and Urea processes are prone to contamination with inorganic salts, primarily sodium chloride. The Peroxide process, while avoiding salt formation, may introduce organic impurities. For applications in research, and particularly in drug development, a thorough understanding and rigorous analytical assessment of these impurities are paramount. The experimental protocols provided in this guide offer a robust framework for the comprehensive purity evaluation of this compound, enabling scientists to select the most suitable grade of this critical reagent for their specific needs.

References

Safety Operating Guide

Proper Disposal of Hydrazine Sulfate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Hydrazine (B178648) sulfate (B86663) is a potent chemical compound widely utilized in various research and development applications. However, its toxicity and potential carcinogenicity necessitate stringent disposal protocols to ensure personnel safety and environmental protection.[1][2][3] This guide provides a detailed, step-by-step framework for the proper disposal of hydrazine sulfate waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash goggles, and chemical-resistant gloves.[1][2] A NIOSH-approved respirator may be necessary if there is a risk of dust or vapor inhalation.[4]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Spill Management: In the event of a spill, evacuate the area and remove all ignition sources.[2] Dampen the spilled solid with water to prevent dust formation and carefully transfer it to a sealed container for disposal.[7]

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates) and strong bases (e.g., sodium hydroxide).[2] Store it away from these substances.

Regulatory Compliance

Disposal of this compound is subject to strict federal, state, and local regulations.[3] It is classified as a hazardous waste, and therefore, all disposal activities must comply with the guidelines set forth by the Environmental Protection Agency (EPA) and other relevant authorities.[2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Disposal Workflow

The proper disposal of this compound involves a multi-step process focused on neutralization followed by verification and appropriate disposal of the resulting waste stream.

Caption: Logical workflow for the safe disposal of this compound.

Quantitative Data for Disposal Procedures

For safe and effective neutralization, specific quantitative parameters should be observed. The following table summarizes key data points for the disposal process.

ParameterValue/RangeNotes
Occupational Exposure Limits
OSHA PEL (8-hr TWA)1 ppmFor hydrazine[8]
NIOSH REL (2-hr Ceiling)0.03 ppmFor hydrazine[8]
ACGIH TLV (8-hr TWA)0.01 ppmFor hydrazine[8]
Neutralization Parameters
Sodium Hypochlorite (B82951) Solution~5% (household bleach)A common and effective neutralizing agent.[9]
Reaction StoichiometryExcess hypochloriteEnsure complete oxidation of hydrazine.
pH of Treated EffluentNeutral (6-8)Adjust as necessary before final disposal.
Analytical Detection Limits
HPLC-UV0.02 µg/mLFor derivatized hydrazine.
Spectrophotometry0.9 µ g/sample NIOSH method for hydrazine.[10]

Experimental Protocols for Neutralization and Verification

Neutralization of this compound Solution

This protocol outlines the chemical degradation of this compound using a sodium hypochlorite solution.

Materials:

  • This compound waste solution

  • Sodium hypochlorite solution (household bleach, ~5%)

  • Stir plate and stir bar

  • Large beaker (at least twice the volume of the waste solution)

  • pH paper or pH meter

Procedure:

  • Preparation: Place the beaker containing the this compound waste solution on a stir plate within a chemical fume hood. Begin stirring the solution.

  • Neutralization: Slowly and carefully add the sodium hypochlorite solution to the stirring this compound solution. The reaction is exothermic and may produce gas, so controlled addition is crucial. A general guideline is to add an excess of the hypochlorite solution to ensure complete reaction.

  • Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, cease the addition of the hypochlorite solution until it subsides.

  • Completion: Continue stirring the solution for at least one hour after the addition of the hypochlorite is complete to ensure the reaction has gone to completion.

  • pH Adjustment: Check the pH of the treated solution. If necessary, adjust to a neutral pH (6-8) using a suitable acid or base as determined by your institution's EHS guidelines.

Verification of Complete Degradation

To ensure that all hydrazine has been effectively neutralized, an analytical test must be performed on the treated effluent before final disposal. High-Performance Liquid Chromatography (HPLC) is a sensitive method for this purpose.

Materials:

  • Treated effluent sample

  • Derivatizing agent (e.g., benzaldehyde)

  • HPLC system with a UV detector

  • Appropriate column (e.g., C18)

  • Solvents for mobile phase (e.g., methanol, water)

Procedure:

  • Sample Preparation: Take an aliquot of the treated effluent. Derivatize the sample by adding a solution of benzaldehyde (B42025). This reaction forms a hydrazone which can be readily detected by UV.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system.

  • Detection: Monitor the chromatogram for the presence of the benzaldehyde hydrazone peak at the appropriate retention time. The absence of this peak indicates that the hydrazine has been completely degraded.

  • Quantification: If a peak is detected, quantify the amount of residual hydrazine using a calibration curve prepared with known concentrations of this compound. The acceptable limit for disposal will be determined by local regulations.

Signaling Pathway for Neutralization Reaction

The chemical pathway for the neutralization of hydrazine with sodium hypochlorite involves an oxidation-reduction reaction.

NeutralizationPathway hydrazine Hydrazine (N₂H₄) nitrogen Nitrogen Gas (N₂) hydrazine->nitrogen Oxidation hypochlorite Hypochlorite (OCl⁻) chloride Chloride Ion (Cl⁻) hypochlorite->chloride Reduction water Water (H₂O)

Caption: Oxidation-reduction pathway of hydrazine neutralization.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Use of Hydrazine (B178648) Sulfate (B86663) in a Laboratory Setting

This guide provides crucial safety protocols and operational plans for researchers, scientists, and drug development professionals working with hydrazine sulfate. Adherence to these procedures is paramount to ensure personal safety and minimize environmental impact.

Quantitative Exposure and Protection Data

For quick reference, the following table summarizes key quantitative data regarding exposure limits and protective equipment performance. Note that some data pertains to hydrazine, the parent compound of this compound, and should be used as a conservative proxy in the absence of specific data for the sulfate salt.

ParameterValueAgency/SourceNotes
Occupational Exposure Limits (Hydrazine) It is important to note that no specific occupational exposure limits have been established for this compound.[1] Therefore, the more stringent limits for hydrazine should be applied.
NIOSH REL0.03 ppm (0.04 mg/m³)NIOSH2-hour Ceiling Limit. NIOSH considers hydrazine a potential occupational carcinogen.[2]
OSHA PEL1 ppm (1.3 mg/m³)OSHA8-hour Time-Weighted Average (TWA) with a skin notation.[2]
ACGIH TLV0.01 ppm (0.013 mg/m³)ACGIH8-hour Time-Weighted Average (TWA) with a skin notation; classified as a suspected human carcinogen (A2).
Glove Material Chemical Resistance (Hydrazine)
Nitrile RubberNo detectable permeation over a 6-hour exposure at 20°C.[3]DTICSuitable for one-time use during spill clean-up.[3]
Butyl RubberProvides good protection.Multiple SourcesOften recommended for handling hydrazines.
NeopreneProvides good protection.Multiple Sources
Polyvinyl Alcohol (PVA)Provides good protection.Multiple Sources
Viton™Provides good protection.Multiple Sources

Operational Plan: Step-by-Step Handling of this compound

This section details the procedural steps for the safe handling of this compound from receipt to disposal.

1. Pre-Experiment Preparations:

  • Training: All personnel must be trained on the hazards of this compound, including its toxicity, carcinogenicity, and corrosivity.[1] This training must cover the procedures in this guide and the location and use of emergency equipment.

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control airborne levels.[4][5]

  • Emergency Equipment: Ensure that a calibrated and functioning eyewash station and safety shower are readily accessible and unobstructed.[6] A spill kit specifically for hydrazine-containing waste should be prepared and readily available.

  • Personal Protective Equipment (PPE) Inspection: Before each use, inspect all PPE for signs of degradation, punctures, or tears.[6]

2. Personal Protective Equipment (PPE) Protocol:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Skin Protection: Wear a lab coat, and consider a chemical-resistant apron or suit for larger quantities.[7] Impervious gloves are mandatory. Based on available data, nitrile, butyl, neoprene, or Viton™ gloves are recommended.[3][8] For incidental contact, nitrile gloves are a suitable choice; for extended contact or immersion, more substantial gloves like butyl rubber are advised.[6]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below recommended limits, or during a large spill, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[1][7]

3. Handling and Use:

  • Weighing: Weigh solid this compound in a fume hood on a tared, disposable weighing paper or in a sealed container to minimize dust generation.[4]

  • Solution Preparation: When preparing solutions, slowly add this compound to the solvent to avoid splashing.

  • General Handling: Avoid all personal contact, including inhalation of dust or mists.[2] Do not eat, drink, or smoke in the designated handling area.[2]

4. Waste Disposal Plan:

  • Segregation: All this compound waste, including contaminated PPE and cleaning materials, must be segregated as hazardous waste.

  • Containerization: Collect waste in clearly labeled, sealed, and compatible containers.

  • Disposal: Dispose of this compound waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it down the drain.[3]

5. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate the work area after use.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling, even if no direct contact is suspected.[2]

  • PPE Removal: Remove PPE in a manner that avoids contaminating yourself and the surrounding area. Dispose of single-use PPE as hazardous waste.

Emergency Response Plan

Immediate and correct action is critical in the event of an emergency involving this compound.

1. Skin Exposure:

  • Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8]

  • Seek immediate medical attention.[8]

2. Eye Exposure:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

  • Remove contact lenses if present and easy to do.[8]

  • Seek immediate medical attention.[8]

3. Inhalation:

  • Move the affected person to fresh air immediately.[8]

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.[8]

4. Ingestion:

  • Do NOT induce vomiting.[9]

  • If the person is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to dilute the chemical.[9]

  • Seek immediate medical attention.[8]

5. Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: For solid spills, dampen the material with water to prevent dust from becoming airborne, then carefully sweep it into a suitable container for disposal.[9] Use absorbent paper dampened with water to pick up any remaining material.[9]

  • Personal Protection: Anyone involved in the cleanup must wear the appropriate PPE as outlined in the PPE Protocol section, including respiratory protection.

  • Reporting: Report the spill to your institution's EHS office.

Visualizing Safe Handling and Emergency Procedures

The following diagrams illustrate the logical flow of the operational and emergency plans.

G Safe Handling Workflow for this compound cluster_prep Pre-Experiment cluster_handling Handling & Use cluster_post Post-Experiment prep_training Personnel Training prep_area Designate Work Area (Fume Hood) prep_training->prep_area prep_equip Verify Emergency Equipment prep_area->prep_equip prep_ppe Inspect PPE prep_equip->prep_ppe handling_ppe Don Appropriate PPE prep_ppe->handling_ppe handling_weigh Weighing in Fume Hood handling_ppe->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution handling_use Experimental Use handling_solution->handling_use post_decon Decontaminate Work Area handling_use->post_decon post_waste Segregate & Dispose of Waste post_decon->post_waste post_ppe Properly Remove & Dispose of PPE post_waste->post_ppe post_wash Wash Hands post_ppe->post_wash

Caption: A flowchart illustrating the sequential steps for the safe handling of this compound.

G Emergency Response Protocol for this compound cluster_exposure Personnel Exposure cluster_actions_exposure Immediate Actions cluster_actions_spill Spill Response Actions emergency EMERGENCY EVENT skin Skin Contact emergency->skin eye Eye Contact emergency->eye inhalation Inhalation emergency->inhalation ingestion Ingestion emergency->ingestion spill Spill emergency->spill action_flush_skin Flush Skin with Water (15 min) skin->action_flush_skin action_flush_eye Flush Eyes with Water (15 min) eye->action_flush_eye action_fresh_air Move to Fresh Air inhalation->action_fresh_air action_rinse_mouth Rinse Mouth, Give Water ingestion->action_rinse_mouth action_evacuate Evacuate Area spill->action_evacuate action_medical Seek Immediate Medical Attention action_flush_skin->action_medical action_flush_eye->action_medical action_fresh_air->action_medical action_rinse_mouth->action_medical action_ventilate Increase Ventilation action_evacuate->action_ventilate action_contain Contain & Clean Up Spill action_ventilate->action_contain action_report Report to EHS action_contain->action_report

Caption: A diagram outlining the immediate actions to be taken in case of an emergency involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.